Cyclopetide 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O5 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
VGNAMNNHMPYOHS-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCC(=O)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Novel Plant-Derived Cyclotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of novel cyclotides from plant sources. Cyclotides are a unique and promising class of plant-derived peptides, distinguished by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design and development.[1][3][4][5] Their diverse biological activities, including antimicrobial, insecticidal, anti-HIV, and cytotoxic properties, further underscore their therapeutic potential.[3][6][7][8]
This document details the key experimental protocols, from plant extraction to advanced structural elucidation, presents quantitative data in a comparative format, and illustrates critical workflows and pathways using conceptual diagrams.
Strategies for Novel Cyclotide Discovery
The search for new cyclotides has evolved from traditional bioactivity-guided methods to modern high-throughput screening and genomic approaches.
-
Traditional Bioactivity-Guided Discovery: The very first cyclotide, kalata B1, was discovered by investigating an African herbal tea from Oldenlandia affinis used to accelerate childbirth.[3][9] This classic approach involves the fractionation of plant extracts and subsequent screening of these fractions for a specific biological activity (e.g., cytotoxicity, antimicrobial effects) to isolate the active compound.
-
Modern Chemical Screening: This strategy relies on the characteristic physicochemical properties of cyclotides. A common workflow involves an initial solvent extraction of plant material, followed by liquid chromatography-mass spectrometry (LC-MS) analysis to screen for peptides within the typical mass range of cyclotides (approx. 2.5-4.0 kDa).[10] Their hydrophobic nature often results in late retention times during reversed-phase chromatography, providing another key indicator for targeted isolation.[11]
-
In Silico and Transcriptome Mining: Since cyclotides are ribosomally synthesized from precursor proteins, their discovery can begin at the genetic level.[2][9][12] By mining plant genome and transcriptome databases for sequences that encode the characteristic cyclotide precursor structure—comprising an ER signal region, a pro-domain, and the mature cyclotide domain—researchers can identify putative novel cyclotides.[13][14] This bioinformatic approach can rapidly expand the known cyclotide library and has been used to predict thousands of new sequences.[1][12]
The diagram below illustrates a generalized workflow for the discovery and characterization of novel cyclotides, integrating both chemical and bioinformatic approaches.
Experimental Protocols
This section provides detailed methodologies for the key stages of cyclotide isolation and characterization.
Extraction of Cyclotides from Plant Material
The goal of extraction is to efficiently liberate cyclotides from the complex plant matrix while minimizing the co-extraction of interfering substances.
-
Objective: To prepare a crude peptide extract from dried and powdered plant tissue.
-
Protocol:
-
Preparation: Collect and dry the plant material (e.g., leaves, stems, roots) at 50°C. Grind the dried tissue into a fine powder.[15]
-
Solvent System: A common and effective method uses a 1:1 (v/v) mixture of dichloromethane and methanol. This combination extracts both hydrophobic cyclotides and other lipids.[15] Alternatively, hydroalcoholic solutions like 50-60% ethanol or methanol can be used, which offer a good balance for dissolving polar and non-polar compounds.[11]
-
Maceration: Suspend approximately 25 g of powdered plant material in the chosen solvent system.[15]
-
Incubation: Agitate the mixture overnight at room temperature (around 21°C) using a shaker incubator to ensure thorough extraction.[15]
-
Filtration: Separate the solvent extract from the solid plant debris by filtration.
-
Phase Separation (for Dichloromethane/Methanol): Add water to the filtrate to induce phase separation. The cyclotides will partition into the aqueous/methanolic phase. Collect this upper phase for further processing.[11]
-
Drying: Evaporate the solvent from the collected phase under vacuum (e.g., using a rotary evaporator) to obtain a dried crude extract.
-
Preliminary Purification: Solid-Phase Extraction (SPE)
SPE is a critical step to enrich the cyclotide fraction and remove pigments, lipids, and other low-molecular-weight compounds.
-
Objective: To enrich the crude extract for peptides and remove non-peptide impurities.
-
Protocol:
-
Column: Use a reversed-phase C18 SPE cartridge.
-
Sample Loading: Re-dissolve the dried crude extract in a minimal volume of the initial binding buffer (e.g., 20% ethanol or acetonitrile in water).
-
Washing: Wash the loaded column with a low-concentration organic solvent (e.g., 20% ethanol) to elute highly polar impurities.[15]
-
Elution: Elute the cyclotide-enriched fraction using a higher concentration of organic solvent. A stepwise gradient is often effective. For example, fractions can be eluted with 50% ethanol and then 80% ethanol.[15] Cyclotides typically elute in the higher concentration organic phase due to their hydrophobicity.
-
Analysis: Analyze the eluted fractions using methods like SDS-PAGE or Tricine-PAGE to visualize the presence of low-molecular-weight peptides.[15]
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for separating individual cyclotides from the enriched fraction to achieve high purity.
-
Objective: To isolate individual cyclotides from the complex mixture obtained after SPE.
-
Protocol:
-
Column: A C18 stationary phase column is most commonly used.[1][16]
-
Mobile Phases:
-
Solvent A: 0.05% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.045% TFA in acetonitrile.[17]
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 30-60 minutes is typical. For example, a gradient of 5% to 95% Solvent B.
-
Detection: Monitor the elution profile at a wavelength of 214 nm, which is characteristic for the peptide bond.[16]
-
Fraction Collection: Collect the peaks corresponding to individual cyclotides. Cyclotides often elute at acetonitrile concentrations between 20% and 50%.
-
Purity Check: Re-inject the collected fractions into the HPLC system under the same or slightly modified conditions to confirm the purity of each isolated peptide.
-
Characterization: Mass Spectrometry and Sequencing
Mass spectrometry is indispensable for confirming the molecular weight of isolated peptides and determining their amino acid sequence.
-
Objective: To determine the precise molecular weight and primary structure of the purified cyclotide.
-
Protocol:
-
Mass Determination: Analyze the purified fractions using MALDI-TOF MS or ESI-MS to obtain the accurate molecular mass.[1] This provides the first confirmation of a potential cyclotide.
-
Confirmation of Cyclic Nature (Reduction and Alkylation):
-
Treat the peptide with a reducing agent like dithiothreitol (DTT) to break the three disulfide bonds.
-
Alkylate the resulting free cysteine residues with a reagent such as iodoacetamide to prevent re-oxidation.
-
Analyze the reduced and alkylated sample by MS. The mass will increase by 348 Da (6 * 58 Da), confirming the presence of six cysteine residues involved in disulfide bonds. This linearized peptide can now be sequenced.
-
-
Sequencing: Subject the linearized peptide to tandem mass spectrometry (MS/MS).[1] The fragmentation pattern will allow for the deduction of the amino acid sequence.
-
Database Search: Compare the determined mass and sequence data against cyclotide databases like CyBase to check if the cyclotide is known or novel.[9]
-
Structural Elucidation: NMR Spectroscopy
For novel cyclotides, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure and confirm the disulfide bond connectivity of the cystine knot.[1][18]
The diagram below illustrates the biosynthetic pathway of a cyclotide from its gene precursor, highlighting the key processing steps.
Data Presentation
Quantitative data is crucial for comparing the efficiency of different protocols and the properties of novel cyclotides.
Table 1: Comparison of Cyclotide Extraction Methods from Viola Species
| Method | Solvent System | Key Steps | Reported Outcome | Reference |
| Method 1 | Dichloromethane/Methanol (1:1) | Maceration, phase separation, SPE (C18) | Lower Minimum Inhibitory Concentration (MIC), considered most effective. | [15] |
| Method 2 | Two-Phase System | Aqueous two-phase system followed by SPE (C18) | Effective but potentially more complex than Method 1. | [15] |
| Method 3 | Ammonium Sulfate Precipitation | Salting out proteins/peptides | Standard protein precipitation method. | [15] |
| Hydroalcoholic Extraction | 50% Methanol or 60% Ethanol | Single maceration step | An optimum method yielding a good number of cyclotides. | [11] |
Table 2: Physicochemical and Biological Properties of Representative Cyclotides
| Cyclotide | Plant Source | Subfamily | Molecular Weight (Da) | Biological Activity | Reference |
| Kalata B1 | Oldenlandia affinis | Möbius | 2890.3 | Uterotonic, Insecticidal, Antimicrobial | [3][9][12] |
| Cycloviolacin O2 | Viola odorata | Bracelet | 2928.4 | Cytotoxic (anti-cancer), Hemolytic | [1][19] |
| Vhr1 | Viola hederacea | Bracelet | 3139.6 | Anthelmintic | [5] |
| Cliotide T1-T12 | Clitoria ternatea | Not specified | Novel | Antimicrobial, Cytotoxic | [20] |
Mandatory Visualizations: Logical Workflows
The following diagram provides a decision-making workflow for the characterization of a putative cyclotide identified through an initial LC-MS screen.
Future Directions
The field of cyclotide research is rapidly advancing. The integration of artificial intelligence and machine learning models is set to accelerate the discovery pipeline by predicting cyclotide-like sequences from vast genomic datasets and screening for bioactivity in silico.[1] Furthermore, refining large-scale production methods, including plant cell cultures and recombinant expression systems, will be critical for translating these promising natural scaffolds into viable therapeutic agents.[3][9]
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Trends in Cyclotide Research | Cyclic Peptides: From Bioorganic Synthesis to Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. Cyclotides as novel plant-derived scaffolds for orally active cyclic peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Cyclotide Structure–Activity Relationships: Qualitative and Quantitative Approaches Linking Cytotoxic and Anthelmintic Activity to the Clustering of Physicochemical Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of candidates for cyclotide biosynthesis and cyclisation by expressed sequence tag analysis of Oldenlandia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclotide Discovery in Gentianales Revisited—Identification and Characterization of Cyclic Cystine-Knot Peptides and Their Phylogenetic Distribution in Rubiaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of candidates for cyclotide biosynthesis and cyclisation by expressed sequence tag analysis of Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healthbiotechpharm.org [healthbiotechpharm.org]
- 16. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Single-step purification of cyclotides using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and characterization of novel cyclotides originated from chimeric precursors consisting of albumin-1 chain a and cyclotide domains in the Fabaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biodiversity of Cyclodepsipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclodepsipeptides
Cyclodepsipeptides (CDPs) are a large and structurally diverse class of cyclic, peptide-related natural products.[1][2] Their defining characteristic is a core ring structure containing both amino acid and hydroxy acid residues, linked by a combination of amide and ester (lactone) bonds.[2][3][4] This unique hybrid structure, often featuring unusual or N-methylated amino acids, grants them significant resistance to enzymatic degradation, enhancing properties like oral bioavailability.[3] CDPs are produced by a wide array of organisms, from terrestrial fungi and bacteria to a multitude of marine life, and exhibit a remarkable spectrum of potent biological activities.[1][3][5] These activities include antitumor, antiviral, antifungal, anthelmintic, and immunosuppressant properties, making them highly valuable as lead compounds in drug discovery and development.[4][6] Several CDPs or their derivatives have already been evaluated in clinical trials or commercialized for therapeutic use.[3][6][7]
This guide provides a comprehensive overview of the natural sources, biodiversity, and pharmacological potential of cyclodepsipeptides. It includes quantitative data on their biological activities, detailed experimental protocols for their discovery, and visualizations of their structures and mechanisms of action.
Natural Sources and Biodiversity
The primary producers of cyclodepsipeptides are microorganisms, particularly fungi and bacteria, though they are also abundantly found in marine organisms like sponges, cyanobacteria, and mollusks.[1][3][5]
-
Fungal Sources : Fungi are arguably the most prolific source of CDPs.[4][8] Genera such as Fusarium, Beauveria, Acremonium, Penicillium, and Aspergillus are well-known producers.[4][8][9] A review of literature from 2010 to 2022 found that endophytic fungi (living within plants) were the single largest group of producers, accounting for over 30% of newly isolated compounds.[1][2] Fungi from the Hypocreales order, including both entomopathogenic (e.g., Beauveria) and phytopathogenic (e.g., Fusarium) species, are known to synthesize a range of toxic CDPs like beauvericin and enniatins.[9]
-
Bacterial Sources : Various bacteria, including Actinomycetes like Streptomyces, are significant producers of CDPs.[1][10][11] Marine bacteria, such as Photobacterium halotolerance, and gut bacteria from insects have also been identified as sources of novel cyclodepsipeptides with unique bioactivities.[1][10]
-
Marine Organisms : The marine environment is a rich reservoir of CDP biodiversity.[5][12] Marine sponges, in particular, produce a variety of complex CDPs, including papuamides and jasplakinolide, which possess potent anti-HIV and cytotoxic activities, respectively.[7][13] Marine cyanobacteria are another major source, producing compounds like pitipeptolides and ulongamide.[5][12][14] Other marine sources include mollusks and tunicates.[5][7]
Structural Diversity
The structural diversity of cyclodepsipeptides is immense, contributing to their wide range of biological targets. This diversity arises from variations in:
-
Ring Size : CDPs can range from small cyclic tri- and tetradepsipeptides to much larger macrocycles.[4][8]
-
Amino and Hydroxy Acid Composition : They incorporate a wide variety of standard, non-standard, and N-methylated amino acids, as well as different α- and β-hydroxy acids.[3][7]
-
Side Chains and Moieties : Many CDPs feature unique side chains or N-terminal polyketide-derived moieties that are crucial for their biological function.[7]
-
Cyclization Pattern : While most are "head-to-tail" cyclic structures, a notable class of "head-to-side-chain" cyclodepsipeptides, primarily from marine sponges, has been identified.[15]
Caption: General structure of a cyclodepsipeptide.
Quantitative Data on Biological Activities
The following tables summarize quantitative data for representative cyclodepsipeptides from various natural sources.
Table 1: Bioactive Cyclodepsipeptides from Fungal Sources
| Compound Name | Producing Organism | Biological Activity | IC₅₀ / Activity Metric | Reference(s) |
| Beauvericin | Beauveria bassiana, Fusarium sp. | Cytotoxic (Prostate & Breast Cancer) | Inhibits cell migration | [3] |
| Enniatins | Fusarium sp. | Ionophoric, Antimicrobial | Disrupts cell membranes | [3] |
| Fusaripeptide A | Fusarium sp. (endophyte) | Antifungal, Antimalarial | 0.11–0.24 µM (Antifungal); 0.34 µM (P. falciparum) | [1][2] |
| Isaridin H | Isaria sp. (insect pathogen) | Antifungal (Alternaria solani) | 15.6 µM | [1][2] |
| PF1022A | Rosellinia sp. | Anthelmintic | Potent activity | [4][8] |
| Destruxins | Metarhizium sp. | Insecticidal, Cytotoxic | Varies with derivative | [4][8] |
| SCH 217048 | Elephant dung fungus (BCC 7069) | Antimalarial (P. falciparum) | 1.6 µg/mL | [1][2] |
Table 2: Bioactive Cyclodepsipeptides from Marine Sources
| Compound Name | Producing Organism | Biological Activity | IC₅₀ / Activity Metric | Reference(s) |
| Papuamides A/B | Marine Sponge (Theonella sp.) | Anti-HIV-1 (Entry Inhibition) | Potent activity | [7] |
| Mirabamides | Marine Sponge (Siliquariaspongia mirabilis) | Anti-HIV-1 (Membrane Fusion) | Potent activity | [7] |
| Jasplakinolide | Marine Sponge (Jaspis sp.) | Cytotoxic, Antifungal | Induces actin polymerization | [7][13] |
| Kahalalide F | Mollusk (Elysia rufescens) | Anticancer (Refractory) | Evaluated in Phase II clinical trials | [7] |
| Aplidin (Plitidepsin) | Tunicate (Aplidium albicans) | Anticancer (Refractory) | Evaluated in clinical trials | [7] |
| Neamphamides B-D | Marine Sponge (Neamphius huxleyi) | Cytotoxic (Lung, Cervical, Prostate Cancer) | 91–230 nM | [14] |
| Koshikamide B | Marine Sponge (Theonella sp.) | Cytotoxic (Colon & P388 Cancer) | 3.62 µM (HCT116); 0.22 µM (P388) | [14] |
Table 3: Bioactive Cyclodepsipeptides from Bacterial Sources
| Compound Name | Producing Organism | Biological Activity | IC₅₀ / Activity Metric | Reference(s) |
| Aetheramides A/B | Micromonospora sp. | Anti-HIV-1, Cytotoxic (HCT-116) | 0.015-0.018 µM (HIV-1); 0.11 µM (HCT-116, Aetheramide A) | [1][2] |
| Coprisamides C/D | Micromonospora sp. (dung beetle gut) | Anti-mycobacterial | Moderate inhibition of M. tuberculosis | [1][2] |
| Valinomycin | Streptomyces sp. | Antibiotic, Antifungal | Ionophoric activity | [11] |
| Solanamides A/B | Photobacterium halotolerance | Virulence Gene Inhibition | Inhibits gene expression in S. aureus | [10][16] |
Experimental Protocols and Workflows
The discovery of novel cyclodepsipeptides follows a systematic workflow from isolation to characterization.
Caption: A typical experimental workflow for CDP discovery.
Detailed Methodology: Isolation and Characterization
This protocol provides a generalized methodology for the bioassay-guided isolation of cyclodepsipeptides from a fungal culture.
1. Fermentation and Extraction:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest.
-
Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites.
-
Separate the mycelial biomass from the culture broth by filtration.
-
Extract the broth with an equal volume of a non-polar solvent like ethyl acetate three times.
-
Extract the mycelial biomass separately, often with a more polar solvent like methanol, followed by partitioning against ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
2. Bioassay-Guided Fractionation:
-
Screen the crude extract for the desired biological activity (e.g., cytotoxicity against a cancer cell line, inhibition of a microbial pathogen).
-
If active, subject the crude extract to a primary fractionation step, such as vacuum liquid chromatography (VLC) on a silica gel column, using a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).
-
Test each fraction in the bioassay to identify the active fraction(s).
-
Further purify the active fraction(s) using High-Performance Liquid Chromatography (HPLC), typically a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.
-
Monitor the HPLC eluent with a UV detector and collect peaks corresponding to potential pure compounds. Repeat purification steps as necessary to achieve purity >95%.
3. Structure Elucidation:
-
Determine the molecular weight and elemental formula of the pure compound using High-Resolution Mass Spectrometry (HRMS).
-
Acquire a suite of Nuclear Magnetic Resonance (NMR) spectra to determine the chemical structure:
- 1D NMR (¹H, ¹³C): Identify proton and carbon environments.
- 2D NMR (COSY, HSQC, HMBC): Establish connectivity between atoms to piece together the amino and hydroxy acid residues and determine their sequence.
-
Use tandem Mass Spectrometry (MS/MS) to induce fragmentation, which can further confirm the sequence of residues.
-
Determine the absolute stereochemistry of the amino and hydroxy acids through acid hydrolysis of the cyclodepsipeptide, followed by chiral GC-MS or HPLC analysis of the derivatized constituents.
Signaling Pathways and Mechanisms of Action
Cyclodepsipeptides exert their biological effects through diverse mechanisms of action, often by interacting with distinct cellular components.[6]
A well-characterized example is Jasplakinolide , a cyclodepsipeptide from a marine sponge that targets the actin cytoskeleton.[7] It potently induces and stabilizes actin polymerization by binding to filamentous actin (F-actin).[7] This disrupts the dynamic equilibrium between monomeric (G-actin) and filamentous (F-actin), which is essential for cellular processes like division, migration, and morphology. The stabilization of F-actin leads to cell cycle arrest and ultimately apoptosis, explaining its cytotoxic effects.[7]
Caption: Pathway of Jasplakinolide-induced cytotoxicity.
Conclusion
Cyclodepsipeptides represent a vast and invaluable resource for drug discovery. Their wide distribution across terrestrial and marine ecosystems, coupled with their immense structural and functional diversity, ensures a continuous pipeline of novel chemical entities. The potent and varied biological activities, from anticancer to anti-infective, highlight their potential to address critical unmet medical needs. Advances in fermentation, chromatographic purification, and spectroscopic analysis continue to accelerate the discovery and characterization of new CDP scaffolds. As our understanding of their biosynthesis and mechanisms of action deepens, so too will our ability to rationally design and synthesize next-generation therapeutic agents based on these remarkable natural products.
References
- 1. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]
- 2. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Organisms as a Prolific Source of Bioactive Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodepsipeptides - potential drugs and lead compounds in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “Head-to-Side-Chain” Cyclodepsipeptides of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Cyclodipeptides in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), represent a large and structurally diverse class of natural products synthesized by a variety of organisms, including fungi.[1][2] These cyclic peptides are constructed from two amino acid residues and often serve as precursors for more complex, biologically active molecules. Their diverse pharmacological properties, which include antimicrobial, antiviral, and antitumor activities, have made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the two primary enzymatic pathways responsible for cyclodipeptide biosynthesis in fungi: the Non-Ribosomal Peptide Synthetase (NRPS) pathway and the Cyclodipeptide Synthase (CDPS) pathway. We will delve into the molecular mechanisms of these pathways, present quantitative data on their efficiency, provide detailed experimental protocols for their study, and visualize the core processes using logical diagrams.
Core Biosynthetic Pathways
Fungi predominantly employ two distinct enzymatic machineries for the synthesis of the cyclodipeptide scaffold.
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
The majority of known fungal cyclodipeptides are produced via large, modular mega-enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[3][4] These enzymatic assembly lines are independent of the ribosome and are capable of incorporating both proteinogenic and non-proteinogenic amino acids, leading to a vast diversity of products.[5]
A typical NRPS module responsible for the incorporation of a single amino acid is composed of three core domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate at the expense of ATP.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of the current module and the peptidyl-S-T domain of the preceding module.
In the context of cyclodipeptide synthesis by NRPSs, a bimodular NRPS is typically involved. The final cyclization and release of the dipeptide are often catalyzed by a terminal Condensation-like (CT) domain, a characteristic feature of many fungal NRPSs.[6][7]
Cyclodipeptide Synthase (CDPS) Pathway
A more recently discovered route for cyclodipeptide biosynthesis involves a family of smaller, tRNA-dependent enzymes known as Cyclodipeptide Synthases (CDPSs).[3][8] Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates.[8]
The catalytic cycle of a CDPS generally proceeds as follows:
-
The first aminoacyl-tRNA binds to the enzyme, and its aminoacyl moiety is transferred to a conserved serine residue, forming an aminoacyl-enzyme intermediate.[8]
-
A second aminoacyl-tRNA then binds, and its aminoacyl group is transferred to the first amino acid, forming a dipeptidyl-enzyme intermediate.[8]
-
The dipeptidyl intermediate undergoes intramolecular cyclization, leading to the formation and release of the cyclodipeptide.[8]
While initially characterized in bacteria, a class of arginine-containing cyclodipeptide synthases (RCDPSs) has recently been discovered in fungi, expanding our understanding of this pathway in the fungal kingdom.[3]
Key Examples of Fungal Cyclodipeptide Biosynthesis
Gliotoxin Biosynthesis in Aspergillus fumigatus
Gliotoxin is a well-known immunosuppressive mycotoxin produced by Aspergillus fumigatus. Its biosynthesis begins with the formation of a cyclodipeptide scaffold, cyclo(L-Phe-L-Ser), which is catalyzed by the NRPS GliP.[9][10] GliP is a three-module NRPS, though only the first two modules are required for the synthesis of the diketopiperazine core.[9] The third module's T domain is present, but the function of the second C domain and the third T domain in the cyclization process is still under investigation. Notably, GliP lacks a terminal thioesterase (TE) domain, which is common in bacterial NRPSs for product release. Instead, the release and cyclization are thought to be slower and directed by the terminal domains of the second module.[10]
Brevianamide F Biosynthesis in Aspergillus fumigatus
Brevianamide F, or cyclo(L-Trp-L-Pro), is a precursor to a large family of prenylated indole alkaloids.[8] In Aspergillus fumigatus, its synthesis is catalyzed by the bimodular NRPS, Brevianamide F Synthetase. This enzyme follows the canonical NRPS logic to condense L-tryptophan and L-proline into the cyclodipeptide core. Subsequently, a variety of tailoring enzymes, particularly prenyltransferases, modify the brevianamide F scaffold to generate a diverse array of final products, such as brevianamide A.[11]
Quantitative Data
The following tables summarize key quantitative data related to fungal cyclodipeptide biosynthesis.
Table 1: Heterologous Production of Fungal Cyclodipeptides
| Fungal Enzyme | Host Organism | Substrates | Product | Titer (mg/L) | Reference |
| CriC (NRPS) from Eurotium cristatum | Aspergillus oryzae | L-Tryptophan, L-Alanine | cyclo(L-Trp-L-Ala) | 34 | [12] |
Table 2: Kinetic Parameters of a Related Bacterial Cyclodipeptide Oxidase (NdasCDO)
Note: While this enzyme is bacterial, it represents the type of kinetic data that is crucial for understanding the efficiency of enzymes in these pathways.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| cyclo(L-Phe-L-Pro) | - | - | - | [13] |
| pH dependence was noted with optimal activity at high pH. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of fungal cyclodipeptide biosynthesis.
Heterologous Expression of a Fungal NRPS in Saccharomyces cerevisiae
This protocol is adapted from established methods for expressing large fungal NRPSs in yeast.[14][15]
Objective: To produce a functional fungal NRPS in a heterologous host for in vitro characterization.
Materials:
-
S. cerevisiae strain BJ5464-npgA (contains an integrated phosphopantetheinyl transferase for NRPS activation)
-
Yeast expression vector (e.g., 2µ-based)
-
Fungal genomic DNA or cDNA encoding the NRPS of interest
-
Restriction enzymes and T4 DNA ligase
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective yeast growth media
-
FLAG-tag affinity chromatography resin
Procedure:
-
Cloning:
-
Amplify the full-length NRPS coding sequence from fungal gDNA or cDNA using high-fidelity DNA polymerase.
-
Clone the NRPS gene into the yeast expression vector using restriction digestion and ligation, or via transformation-associated recombination (TAR) cloning in yeast.
-
-
Yeast Transformation:
-
Transform the expression vector into S. cerevisiae BJ5464-npgA using the lithium acetate/PEG method.
-
Select for transformants on appropriate selective media.
-
-
Protein Expression:
-
Inoculate a small pre-culture of the transformed yeast and grow overnight.
-
Use the pre-culture to inoculate a larger volume of expression medium.
-
Induce protein expression according to the specific promoter in the expression vector (e.g., galactose for GAL promoters).
-
Grow for 48-72 hours at a reduced temperature (e.g., 20-25°C) to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells (e.g., by sonication or bead beating) in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Purify the NRPS from the soluble fraction using FLAG-tag affinity chromatography.
-
Elute the protein and assess its purity by SDS-PAGE.
-
In Vitro NRPS Assay
Objective: To biochemically confirm the function and substrate specificity of a purified NRPS.
Materials:
-
Purified holo-NRPS
-
ATP and MgCl2
-
The two amino acid substrates of interest
-
Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol or acetonitrile)
-
HPLC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl2, and the two amino acid substrates.
-
Initiate the reaction by adding the purified holo-NRPS.
-
Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of cold methanol or acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Product Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Monitor for the expected mass of the cyclodipeptide product.
-
Compare the retention time and fragmentation pattern with an authentic standard if available.
-
Site-Directed Mutagenesis of an NRPS Adenylation Domain
This protocol is a general guideline based on commercially available kits and published methodologies.[16][17]
Objective: To alter the substrate specificity of an NRPS by mutating key residues in the A-domain's binding pocket.
Materials:
-
Plasmid DNA containing the NRPS gene
-
Custom-designed mutagenic primers
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design:
-
Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
-
Mutagenic PCR:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.
-
-
DpnI Digestion:
-
Add DpnI directly to the PCR product.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Plate on selective media and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Gene Knockout in Aspergillus species using CRISPR/Cas9
This protocol is a generalized workflow based on recent advancements in CRISPR technology for filamentous fungi.[18][19][20]
Objective: To create a null mutant of a cyclodipeptide biosynthesis gene to confirm its role in the production of a specific metabolite.
Materials:
-
Aspergillus wild-type strain
-
CRISPR/Cas9 vector for Aspergillus (containing Cas9 and a selectable marker)
-
sgRNA expression cassette targeting the gene of interest
-
Donor DNA template for homologous recombination (containing flanking regions of the target gene and a selectable marker)
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-calcium transformation buffer
-
Selective regeneration media
Procedure:
-
Construct Design:
-
Design one or more sgRNAs targeting the coding sequence of the cyclodipeptide synthase gene.
-
Clone the sgRNA expression cassette into the Aspergillus CRISPR/Cas9 vector.
-
Construct a donor DNA template consisting of ~1 kb regions homologous to the sequences upstream and downstream of the target gene, flanking a selectable marker gene (e.g., pyrG or hph).
-
-
Protoplast Preparation:
-
Grow the wild-type Aspergillus strain in liquid culture.
-
Harvest the mycelia and treat with protoplasting enzymes to generate protoplasts.
-
-
Transformation:
-
Co-transform the protoplasts with the Cas9/sgRNA plasmid and the donor DNA template using a PEG-mediated method.[20]
-
-
Selection and Screening:
-
Plate the transformed protoplasts on selective regeneration media.
-
Isolate individual transformants and screen for the desired gene knockout by PCR using primers that flank the target gene locus.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed knockout mutant and the wild-type strain under conditions known to induce cyclodipeptide production.
-
Analyze the culture extracts by LC-MS/MS to confirm the absence of the target cyclodipeptide in the mutant strain.
-
Conclusion
The biosynthesis of cyclodipeptides in fungi is a fascinating area of research with significant implications for drug discovery and biotechnology. The two major pathways, catalyzed by NRPSs and CDPSs, provide a rich source of chemical diversity. The methodologies outlined in this guide, from heterologous expression and in vitro assays to genetic manipulation, provide a robust toolkit for researchers to explore and engineer these pathways. A deeper understanding of the structure, function, and regulation of these enzymatic systems will undoubtedly pave the way for the discovery of novel bioactive compounds and the development of new therapeutic agents.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi [mdpi.com]
- 3. Fungal arginine-containing cyclodipeptide synthases are finally revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
The Potent World of a Vicious Cycle: A Technical Guide to the Biological Activities of Naturally Occurring Cyclic Peptides
For Immediate Release
A deep dive into the therapeutic potential of cyclic peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide explores the diverse biological activities, mechanisms of action, and experimental evaluation of this promising class of natural compounds.
Naturally occurring cyclic peptides represent a structurally diverse and biologically significant class of molecules. Their inherent conformational rigidity, enhanced stability against enzymatic degradation, and high binding affinity make them attractive candidates for therapeutic development.[1][2][3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
A Spectrum of Biological Activities: From Antimicrobials to Immunosuppressants
Naturally occurring cyclic peptides, isolated from a wide array of sources including bacteria, fungi, plants, and marine organisms, exhibit a remarkable range of pharmacological effects.[1][5] These activities include potent antimicrobial, antifungal, anticancer, immunosuppressive, and enzyme-inhibiting properties.[1][6][7]
Antimicrobial and Antifungal Activity
Cyclic peptides are a vital source of novel antimicrobial agents, offering potential solutions to the growing challenge of antibiotic resistance.[7] Their mechanisms of action often involve the disruption of microbial cell membranes.[7]
Table 1: Antimicrobial and Antifungal Activity of Selected Naturally Occurring Cyclic Peptides
| Cyclic Peptide | Source Organism | Target Organism(s) | MIC (µg/mL) | Reference |
| Daptomycin | Streptomyces roseosporus | Gram-positive bacteria (e.g., MRSA, VRE) | 0.25-1.0 | [7] |
| Polymyxin B | Paenibacillus polymyxa | Gram-negative bacteria | 0.5-4 | [1] |
| Gramicidin S | Aneurinibacillus migulanus | Gram-positive bacteria | 1-4 | |
| Tyrocidine A | Brevibacillus aneus | Gram-positive bacteria | 2-8 | [3] |
| Xylapeptide B | Xylaria sp. | Bacillus subtilis, Bacillus cereus, Candida albicans | 12.5, 6.25, 12.5 | [8] |
| Asperpeptide A | Aspergillus sp. | Bacillus cereus, Staphylococcus epidermidis | 12.5 µM | [9] |
| [DipR]5 | Synthetic | S. pneumoniae, E. faecalis, MRSA | 0.39-3.1 µM | [10] |
| Phaeofungin | Phaeosphaeria sp. | Candida albicans | Not specified |
Anticancer Activity
Many cyclic peptides isolated from marine organisms have demonstrated significant cytotoxic effects against various cancer cell lines.[3][11][12][13][14] Their modes of action are diverse, including the induction of apoptosis and the inhibition of tubulin polymerization.[11][13]
Table 2: Anticancer Activity of Selected Naturally Occurring Cyclic Peptides
| Cyclic Peptide | Source Organism | Target Cell Line(s) | IC50/GI50 | Reference |
| Kahalalide F | Elysia rufescens (mollusk) | PC3 (prostate), various solid tumors | 0.07-0.28 µM | [1] |
| Decatransin | Chaetosphaeria tulasneorum (fungus) | HCT-116 (colon), COS-1 (kidney) | 0.14, 0.03 µM | [8] |
| Cherimolacylopeptide E | Annona cherimola (plant) | KB (nasopharyngeal) | 0.017 µM | [8] |
| Leucamide A | Leucetta microraphis (sponge) | HM02 (gastric), HepG2 (liver), Huh7 (liver) | 8.5, 9.7, 8.3 µM | [11][15] |
| Scleritodermin A | Scleritoderma nodosum (sponge) | HCT116 (colon), A2780 (ovarian), SKBR3 (breast) | 0.67-5.6 µM | [11][15] |
| Reniochalistatin E | Reniochalina stalagmitis (sponge) | RPMI-8226 (myeloma), MGC-803 (gastric) | 4.9, 9.7 µM | [11][15] |
| Wewakazole B | Moorea producens (cyanobacterium) | MCF-7 (breast), H460 (lung) | 0.58, 1.0 µM | [9] |
| Microcionamides A, C, D | Clathria basilana (sponge) | Ramos (lymphoma), HL-60 (leukemia), A2780 (ovarian) | 0.45-28 µM | [16][13] |
| Geodiamolides A, B, H, I | Geodia corticostylifera (sponge) | T47D (breast), MCF7 (breast) | nM range | [16][13] |
| Jaspamide | Jaspis johnstoni (sponge) | DU145, LNCaP, PC-3 (prostate) | 0.07-0.8 µM | [14] |
| Tachyplesin | Horseshoe crab | TSU (prostate) | 75 µg/mL | [14] |
Immunosuppressive Activity
The discovery of Cyclosporin A revolutionized organ transplantation and the treatment of autoimmune diseases.[6][17] This cyclic peptide exerts its effect by inhibiting calcineurin, a key enzyme in T-cell activation.[4][5][15] Several other naturally occurring cyclic peptides have also demonstrated immunomodulatory properties.[9][17][18][19]
Table 3: Immunosuppressive Activity of Selected Naturally Occurring Cyclic Peptides
| Cyclic Peptide | Source Organism | Primary Mechanism/Target | Bioactivity Metric (IC50, etc.) | Reference |
| Cyclosporin A | Tolypocladium inflatum (fungus) | Calcineurin inhibition | nM range | [5][6][17] |
| Kalata B1 | Oldenlandia affinis (plant) | Inhibition of T-cell proliferation | Not specified | [18] |
| SFTI-a | Synthetic (based on Sunflower Trypsin Inhibitor) | CD2:CD58 interaction inhibitor | 51 nM (cell adhesion inhibition) | [9] |
| Cyclolinopeptide A (CLA) | Linseed | Inhibition of IL-1α and IL-2 action | Activity comparable to Cyclosporin A | [20] |
| H-Cys-Arg-Gly-Asp-Val-Tyr-Cys-OH | Synthetic | αvβ3 integrin inhibition | Strong suppression of immune response | [21] |
Enzyme Inhibition
The constrained conformations of cyclic peptides make them excellent scaffolds for designing potent and selective enzyme inhibitors.[6] They can target a wide range of enzymes, including proteases, kinases, and phosphatases.[4][6][22][23]
Table 4: Enzyme Inhibitory Activity of Selected Naturally Occurring Cyclic Peptides
| Cyclic Peptide | Source Organism | Target Enzyme | Inhibition Metric (IC50, Ki) | Reference |
| Cyclotheonellazole A | Theonella affinis swinhoei (sponge) | Elastase | 0.034 nM (IC50) | [24] |
| Brunsvicamides A, B, C | Tistrella bauzanensis (bacteria) | Human Neutrophil Elastase | 0.70-1.6 µM (Ki) | [23] |
| AvKTI | Araneus ventricosus (spider) | Human Neutrophil Elastase | 169.07 nM (Ki) | [23] |
| [WR]9 | Synthetic | c-Src Kinase | 0.21 µM (IC50) | [4][8] |
| [WR]5 | Synthetic | c-Src Kinase | 0.81 µM (IC50) | [4][8] |
| Aplithianine A | Aplidium sp. (tunicate) | CLK and PKG family kinases | 11-90 nM (IC50) | [22] |
| SFTI-TCTR | Synthetic | Trypsin, KLK5, KLK14, KLK7 | 0.4-17 nM (Ki) | [15] |
| Cyclic Peptide G12 | Synthetic | HIV protease | 0.96 µM (IC50) | [25] |
Deciphering the Mechanisms: Signaling Pathways and Molecular Interactions
Understanding the molecular mechanisms by which cyclic peptides exert their biological effects is crucial for their development as therapeutic agents. This section illustrates the signaling pathways of several well-characterized cyclic peptides.
Cyclosporin A: A Paradigm of Immunosuppression
Cyclosporin A's immunosuppressive activity is a classic example of targeted drug action. It forms a complex with cyclophilin, and this complex then binds to and inhibits the phosphatase activity of calcineurin.[4][5][15] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell activation.[5][15][18]
Daptomycin: Disrupting the Bacterial Cell Membrane
Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid bactericidal activity against a broad spectrum of Gram-positive bacteria.[7][22] Its mechanism of action is calcium-dependent and involves the disruption of the bacterial cell membrane's integrity, leading to ion leakage, membrane depolarization, and subsequent cell death.[1][9][22][26]
Amatoxins: Potent Inhibitors of Transcription
Amatoxins, such as α-amanitin from the Amanita phalloides mushroom, are highly toxic cyclic peptides that potently inhibit RNA polymerase II, a crucial enzyme for the transcription of messenger RNA (mRNA) in eukaryotic cells.[2][6][18][27] This inhibition leads to a cessation of protein synthesis and ultimately cell death.[6][18][27]
Experimental Corner: Protocols and Workflows
The discovery and characterization of bioactive cyclic peptides rely on a suite of robust experimental techniques. This section provides detailed protocols for key assays and outlines a general workflow for the discovery of novel cyclic peptides from natural sources.
Experimental Workflow for Bioassay-Guided Isolation
The discovery of novel bioactive cyclic peptides from natural sources often follows a bioassay-guided fractionation approach. This iterative process involves the separation of complex mixtures into simpler fractions and the testing of each fraction for biological activity, ultimately leading to the isolation of the pure, active compound.
Detailed Experimental Protocols
This method determines the Minimum Inhibitory Concentration (MIC) of a cyclic peptide against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cyclic peptide stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Peptide Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the cyclic peptide stock solution in the appropriate broth medium. The final volume in each well should be 50 µL.
-
Include a positive control (broth with microorganism, no peptide) and a negative control (broth only).
-
-
Prepare Inoculum:
-
Dilute the microbial culture in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the cyclic peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cyclic peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyclic peptide in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the cyclic peptide.
-
Include a vehicle control (medium with the same concentration of the peptide's solvent) and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability can be calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
The MLR is an in vitro assay used to assess the T-cell stimulating or inhibitory potential of a compound by co-culturing lymphocytes from two genetically different individuals.[7][20][28][31][33]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
Complete RPMI-1640 medium
-
96-well round-bottom cell culture plates
-
Cyclic peptide stock solution
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
In a one-way MLR, treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
-
Co-culture Setup:
-
In a 96-well plate, co-culture the "responder" PBMCs (e.g., 1 x 10^5 cells/well) with the treated "stimulator" PBMCs (e.g., 1 x 10^5 cells/well) in a final volume of 200 µL of complete medium.
-
Add serial dilutions of the cyclic peptide to the co-cultures.
-
Include a positive control (co-culture without peptide) and negative controls (responder cells alone and stimulator cells alone).
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
For the last 18-24 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Alternatively, stain the cells with a proliferation dye like CFSE at the beginning of the co-culture and analyze the dilution of the dye by flow cytometry at the end of the incubation period.
-
-
Data Analysis:
-
The percentage of inhibition of T-cell proliferation can be calculated relative to the positive control. The IC50 value can be determined from the dose-response curve.
-
This protocol provides a general framework for assessing the inhibitory activity of a cyclic peptide against a specific protease.
Materials:
-
Purified protease of interest
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer specific for the protease
-
96-well black or clear microtiter plates
-
Cyclic peptide stock solution
-
Fluorescence or absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the cyclic peptide in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cyclic peptide dilutions.
-
Add the protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the fluorescence or absorbance at regular intervals for a specific period. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.[15]
-
Conclusion
Naturally occurring cyclic peptides are a treasure trove of bioactive compounds with immense therapeutic potential. Their diverse structures and potent biological activities continue to inspire the development of new drugs for a wide range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a glimpse into the exciting and rapidly evolving field of cyclic peptide research. Further exploration of the vast chemical space of these natural products, coupled with advances in synthetic methodologies and high-throughput screening, promises to unlock even more of their therapeutic secrets.[1][3][26][34]
References
- 1. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. marinbio.com [marinbio.com]
- 8. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constrained Cyclic Peptides as Immunomodulatory Inhibitors of the CD2:CD58 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Toxins of the death cap mushroom, Amanita phalloides [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sartorius.com [sartorius.com]
- 21. Immunosuppressory activity of the cyclodimeric peptide with RGD-sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Amatoxin - Wikipedia [en.wikipedia.org]
- 28. revvity.com [revvity.com]
- 29. A facile strategy for the construction of a phage display cyclic peptide library for the selection of functional macrocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 30. Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR) [pubmed.ncbi.nlm.nih.gov]
- 31. horizondiscovery.com [horizondiscovery.com]
- 32. researchgate.net [researchgate.net]
- 33. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 34. jpt.com [jpt.com]
The Role of Cyclotides in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotides represent a fascinating and rapidly expanding family of plant-derived peptides, renowned for their unique structural features and potent biological activities. These mini-proteins, typically 28-37 amino acids in length, are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This exceptionally stable architecture confers remarkable resistance to thermal, chemical, and enzymatic degradation, making them highly effective defense molecules in plants and promising scaffolds for therapeutic and agricultural applications. This technical guide provides an in-depth exploration of the role of cyclotides in plant defense mechanisms, detailing their mechanism of action, biosynthetic pathways, and the experimental protocols used to investigate their function.
Cyclotide Mechanism of Action in Plant Defense
The primary role of cyclotides in plants is to defend against a wide range of pests and pathogens, including insects, nematodes, and microbial pathogens.[1] Their principal mechanism of action involves the disruption of biological membranes, a process driven by their amphipathic nature, which features both hydrophobic and hydrophilic regions.[2]
Upon ingestion by an insect herbivore, cyclotides interact with the cell membranes of the midgut epithelium.[3][4] This interaction is often initiated by the binding of cyclotides to phosphatidylethanolamine (PE) phospholipids, which are common components of insect cell membranes.[5][6] Following this initial binding, cyclotides are thought to oligomerize and insert into the lipid bilayer, leading to the formation of pores and a subsequent loss of membrane integrity.[7][8] This disruption of the midgut cells leads to nutrient leakage, inhibition of nutrient absorption, and ultimately, cell lysis.[3][4] The consequences for the insect include stunted growth, developmental abnormalities, and increased mortality.[1][9] Electron microscopy studies have vividly illustrated this destructive process, showing blebbing, swelling, and eventual rupture of midgut epithelial cells in lepidopteran larvae fed on a cyclotide-containing diet.[3][10]
Beyond their well-documented insecticidal properties, cyclotides also exhibit potent anthelmintic and antimicrobial activities, which are also attributed to their membrane-disrupting capabilities.[2][11]
Quantitative Data on Cyclotide Bioactivity
The following tables summarize the quantitative data on the insecticidal, anthelmintic, and cytotoxic activities of various cyclotides.
| Cyclotide | Target Organism | Bioassay | Activity Metric | Value | Reference |
| Kalata B1 | Helicoverpa punctigera | Artificial Diet Feeding | Concentration | ~0.8 µmol/g | [2] |
| Kalata B1 | Sf9 insect cells | Cytotoxicity (MTT) | IC50 | 18.8 µM | [12] |
| [G1K]kB1 | Sf9 insect cells | Cytotoxicity (MTT) | IC50 | 21.9 µM | [12] |
| Kalata B6 | Haemonchus contortus (larvae) | Larvicidal Assay | IC50 | 2.6 µg/mL | [2] |
| Cycloviolacin O2 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 4.2 µM | [3] |
| Cycloviolacin O2 | Bacillus subtilis | Antimicrobial Assay | MIC | 2.1 µM | [3] |
| Viba 11 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 10.8 µM | [3] |
| Viba 11 | Bacillus subtilis | Antimicrobial Assay | MIC | 5.4 µM | [3] |
| Vija 10 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 57 µM | [3] |
| Vija 10 | Bacillus subtilis | Antimicrobial Assay | MIC | 14.3 µM | [3] |
| Vija 12 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 14.9 µM | [3] |
| Vija 31 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 14.9 µM | [3] |
| Viola ignobilis extract | Macrosiphum rosae | Contact Bioassay | LC50 | 3.58 mg/mL | [13] |
| Viola ignobilis extract | Aphis pistaciae | Contact Bioassay | LC50 | 6.77 mg/mL | [13] |
| Viola ignobilis extract | Macrosiphum rosae | Oral Bioassay | LC50 | 0.87 mg/mL | [13] |
| Viola ignobilis extract | Aphis pistaciae | Oral Bioassay | LC50 | 0.61 mg/mL | [13] |
Note: IC50 (half maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values are measures of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Experimental Protocols
Cyclotide Extraction and Purification
This protocol outlines a general method for the extraction and purification of cyclotides from plant material, which can be adapted based on the specific plant species and target cyclotides.
Materials:
-
Fresh or dried plant material (e.g., leaves, roots)
-
Dichloromethane
-
Methanol
-
Deionized water
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
Protocol:
-
Extraction:
-
Homogenize the plant material in a 1:1 mixture of dichloromethane and methanol.[14]
-
Stir the mixture overnight at room temperature.
-
Filter the extract to remove solid plant debris.
-
Add deionized water to the filtrate to induce phase separation.
-
Collect the aqueous/methanolic phase containing the cyclotides.
-
Evaporate the methanol and lyophilize the aqueous extract to obtain a dry powder.[14]
-
-
Solid-Phase Extraction (SPE):
-
Re-dissolve the lyophilized extract in water with a small amount of acetonitrile.
-
Condition an SPE C18 cartridge with methanol followed by water.
-
Load the dissolved extract onto the cartridge.
-
Wash the cartridge with a low concentration of acetonitrile in water (e.g., 10-20%) to remove polar impurities.
-
Elute the cyclotides with a higher concentration of acetonitrile in water (e.g., 50-80%).[14]
-
-
RP-HPLC Purification:
-
Lyophilize the eluted fraction from the SPE.
-
Re-dissolve the sample in a minimal volume of the initial mobile phase for RP-HPLC.
-
Inject the sample onto a C18 RP-HPLC column.
-
Perform a linear gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).[2]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the cyclotide peaks.
-
Confirm the identity and purity of the cyclotides in the collected fractions using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[7][15]
-
Lyophilize the purified cyclotide fractions.
-
Insecticidal Bioassay (Artificial Diet Feeding)
This protocol describes a method to assess the insecticidal activity of purified cyclotides using an artificial diet feeding assay.
Materials:
-
Insect larvae (e.g., Helicoverpa punctigera)
-
Artificial diet for the specific insect species
-
Purified cyclotide
-
Control substance (e.g., bovine serum albumin)
-
Multi-well plates or individual rearing containers
Protocol:
-
Diet Preparation:
-
Prepare the artificial diet according to the standard protocol for the target insect species.[9]
-
Incorporate the purified cyclotide into the diet at various concentrations (e.g., ranging from 0.1 to 10 µmol/g of diet).[2]
-
Prepare a control diet containing the control substance at a concentration equivalent to the highest cyclotide concentration.
-
-
Bioassay Setup:
-
Aliquot the prepared diets into individual wells of a multi-well plate or small rearing containers.
-
Place one neonate larva into each well/container.
-
Ensure a sufficient number of replicates for each treatment and the control (e.g., 20 larvae per group).[9]
-
-
Data Collection and Analysis:
-
Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).
-
Record larval mortality and weight gain at regular intervals (e.g., every 2 days for 16 days).[9]
-
Calculate the percentage of mortality and the average weight gain for each treatment group.
-
Determine the LC50 and/or growth inhibition (IC50) values for the tested cyclotide.
-
Anthelmintic Bioassay (Larval Development Assay)
This protocol outlines an in vitro method to evaluate the anthelmintic activity of cyclotides against nematode larvae.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
Purified cyclotide
-
Reference anthelmintic drug (e.g., ivermectin)
-
Culture medium for larval development
-
96-well microtiter plates
Protocol:
-
Assay Setup:
-
Prepare a suspension of nematode eggs in the culture medium.
-
Dispense the egg suspension into the wells of a 96-well plate.
-
Add the purified cyclotide to the wells at a range of concentrations.
-
Include a positive control with the reference anthelmintic drug and a negative control with the vehicle used to dissolve the cyclotide.
-
-
Incubation and Observation:
-
Incubate the plates under conditions that promote larval hatching and development (e.g., 27°C for 7 days).
-
After the incubation period, examine the wells under a microscope to determine the percentage of larvae that have developed to the third-stage (L3).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of larval development for each cyclotide concentration compared to the negative control.
-
Determine the IC50 value of the cyclotide.[16]
-
Signaling Pathways and Experimental Workflows
Cyclotide Biosynthesis Pathway
Cyclotides are ribosomally synthesized as larger precursor proteins that undergo a series of post-translational modifications to yield the mature, cyclic peptide.[1] The precursor protein typically contains an N-terminal endoplasmic reticulum (ER) signal peptide, a pro-domain, the mature cyclotide domain, and a C-terminal tail.[1] The processing is initiated by the cleavage of the signal peptide upon entry into the ER. Within the ER, protein disulfide isomerases (PDIs) catalyze the formation of the three characteristic disulfide bonds, which is crucial for the correct folding of the cyclotide domain into its native cystine knot structure. The folded precursor is then transported to the vacuole, where an asparaginyl endopeptidase (AEP) recognizes a specific C-terminal processing site (typically an Asn or Asp residue) of the cyclotide domain. The AEP then catalyzes both the cleavage of the C-terminal pro-peptide and the subsequent transpeptidation reaction that forms the cyclic backbone of the mature cyclotide.[1]
Caption: The biosynthetic pathway of cyclotides, from precursor protein to mature cyclotide.
Experimental Workflow for Cyclotide Research
The study of cyclotides typically follows a systematic workflow that begins with the collection of plant material and culminates in the characterization of the biological activities of purified cyclotides.
Caption: A typical experimental workflow for the isolation, characterization, and bioactivity assessment of cyclotides.
Conclusion
Cyclotides are a vital component of the chemical defense arsenal of many plant species. Their unique cyclic cystine knot structure provides exceptional stability, allowing them to persist in the environment and effectively deter herbivores and pathogens. The primary mechanism of action, membrane disruption, is a broad-spectrum defense strategy that is effective against a wide range of organisms. The detailed understanding of their biosynthesis and the development of robust experimental protocols for their study are paving the way for their potential application as novel biopesticides and as scaffolds for the development of new therapeutic agents. Further research into the vast diversity of cyclotides in the plant kingdom is likely to uncover new molecules with even greater potential for agricultural and pharmaceutical applications.
References
- 1. A liquid chromatography-electrospray ionization-mass spectrometry method for quantification of cyclotides in plants avoiding sorption during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for measuring the stability and cytotoxicity of cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anthelmintic activity of the cyclotides: natural variants with enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cyclotide-producing plants on the development and life history parameters of Leipothrix violarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. healthbiotechpharm.org [healthbiotechpharm.org]
- 15. ias.ac.in [ias.ac.in]
- 16. 2024.sci-hub.box [2024.sci-hub.box]
The Expanding Therapeutic Frontier of Cyclic Peptide Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic peptides are increasingly recognized as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their unique structural and physicochemical properties offer advantages in targeting challenging disease pathways, including those previously considered "undruggable." This technical guide provides an in-depth exploration of the core principles, experimental evaluation, and therapeutic applications of cyclic peptide scaffolds.
Core Advantages of Cyclic Peptide Scaffolds
Cyclization confers several key advantages to peptides as therapeutic candidates compared to their linear counterparts.[1][2][3] These benefits stem from the constrained conformational flexibility imposed by the cyclic structure.
-
Enhanced Metabolic Stability: Linear peptides are often susceptible to rapid degradation by proteases in the body. Cyclization protects the peptide backbone from exopeptidases and can sterically hinder access by endopeptidases, leading to a significantly longer in vivo half-life.[1][4][5]
-
Increased Binding Affinity and Selectivity: The rigidified structure of a cyclic peptide reduces the entropic penalty upon binding to its target. This pre-organization of the bioactive conformation can lead to higher binding affinity (lower Kd or Ki values) and greater selectivity for the intended target over off-targets.[1][5]
-
Improved Membrane Permeability: While not universal, cyclization can improve the ability of a peptide to cross cell membranes. By masking polar amide bonds through intramolecular hydrogen bonding, the overall polarity of the molecule can be reduced, facilitating passive diffusion across lipid bilayers.[1][4]
Quantitative Data on Approved Cyclic Peptide Drugs
The following tables summarize key quantitative data for a selection of approved cyclic peptide drugs, highlighting their binding affinities and pharmacokinetic properties. It is important to note that direct comparison of these values should be made with caution, as experimental conditions and reporting standards can vary.
Table 1: Binding Affinity of Selected Cyclic Peptide Drugs
| Drug Name | Target | Binding Affinity Metric | Value |
| Motixafortide | CXCR4 | IC50 | 0.42 – 4.5 nM[6] |
| IC50 | ~1 nM[7][8] | ||
| IC50 | 0.8 nM[9] | ||
| Voclosporin | Cyclophilin A | Kd | 15 ± 4 nM[10] |
| Zilucoplan | Complement C5 | IC50 (hemolysis inhibition) | 450 nM[11] |
Table 2: Pharmacokinetic Parameters of Selected Cyclic Peptide Drugs
| Drug Name | Half-life (t1/2) | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vd) |
| Daptomycin | ~9 hours[12] | N/A (IV administration) | 7.2 - 9.6 mL/h/kg[4] | ~0.1 L/kg[12][13] |
| Carfilzomib | 5 - 30 minutes[14] | N/A (IV administration) | 151 - 263 L/h[15] | N/A |
| Lanreotide | ~22 days[16] | 63% (deep SC)[1] | 23.1 L/h[1][16] | 15.1 L[1] |
| Voclosporin | 30 hours (terminal)[17] | ~50%[17] | 60 L/h (apparent)[17] | 2154 L (apparent)[17] |
Key Signaling Pathways Targeted by Cyclic Peptides
Cyclic peptides have been successfully developed to modulate a variety of signaling pathways implicated in disease. The following diagrams, rendered using the DOT language, illustrate the mechanisms of action for three recently approved cyclic peptide drugs.
References
- 1. Population pharmacokinetic analysis of lanreotide Autogel in healthy subjects : evidence for injection interval of up to 2 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetic evaluation of lanreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 12. Daptomycin Pharmacokinetics and Safety following Administration of Escalating Doses Once Daily to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of Daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Antimicrobial Properties of Cyclodipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a diverse and abundant class of natural cyclic peptides.[1] Formed by the condensation of two amino acids, these compounds are produced by a wide range of organisms, including bacteria, fungi, and plants.[1][2] In recent years, cyclodipeptides have garnered significant attention within the scientific community due to their broad spectrum of biological activities, including potent antimicrobial, antiviral, and antitumor properties.[1][2][3] Their inherent stability, conferred by their cyclic structure, makes them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the initial screening methodologies for identifying and characterizing the antimicrobial properties of cyclodipeptides.
Data Presentation: Antimicrobial Activity of Cyclodipeptides
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various cyclodipeptides against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Cyclodipeptides (MIC in µg/mL)
| Cyclodipeptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Reference |
| Cyclo(L-Pro-L-Phe) | - | - | - | - | [3] |
| Cyclo(L-Leu-L-Pro) | - | - | - | - | [3] |
| Cyclo(Pro-Trp) | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | [4] |
| Cyclo(Phe-Pro) | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | [4] |
| Cyclo(D-Pro-L-Phe) | ✓ | - | ✓ | - | |
| Cyclo(L-Pro-D-Tyr) | ✓ | - | ✓ | - | |
| Aurantiamide C | 12.5 | 25 | 50 | 6.25 | |
| Brevianamide F | 25 | 50 | 100 | 12.5 | |
| Fellutanine A | 6.25 | 12.5 | 25 | 3.125 |
Table 2: Antifungal Activity of Cyclodipeptides (MIC in µg/mL)
| Cyclodipeptide | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Penicillium expansum | Reference |
| Cyclo(Trp-Trp) | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | [4] |
| Cyclo(Trp-Pro) | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | [4] |
| Cyclo(L-Pro- L-Asp) | - | - | - | 8 | [5] |
| Cyclo(D-Pro-L-Phe) | ✓ | - | - | - | |
| Maribasins A and B | 25-200 | 25-200 | - | 25-200 | [6] |
| Aureobasidin A | 0.05-25 | - | 0.05-25 | - | [6] |
Note: "✓" indicates reported activity, but specific MIC values were not provided in the cited source. "-" indicates no data available.
Experimental Protocols
The following are detailed methodologies for three common assays used in the initial screening of antimicrobial properties of cyclodipeptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a cyclodipeptide that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Cyclodipeptide stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Micropipettes and sterile tips
-
Plate reader (optional, for quantitative measurement of growth)
Procedure:
-
Preparation of Cyclodipeptide Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the cyclodipeptide stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized microbial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the cyclodipeptide at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a microorganism to a particular antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile filter paper disks (6 mm in diameter)
-
Cyclodipeptide solution of a known concentration
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[7][8]
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of the cyclodipeptide solution onto the surface of the inoculated agar plate.[9]
-
Gently press the disks with sterile forceps to ensure complete contact with the agar.[9]
-
Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.[9]
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[9]
-
-
Interpretation of Results:
Agar Well Diffusion Assay
This method is similar to the disk diffusion assay but is often preferred for testing natural product extracts.[11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile cork borer or pipette tip (to create wells)
-
Cyclodipeptide solution of a known concentration
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Inoculation of Agar Plate:
-
Prepare a lawn culture of the test microorganism on the MHA plate as described in the Kirby-Bauer method.[12]
-
-
Creation of Wells:
-
Application of Cyclodipeptide:
-
Carefully pipette a specific volume (e.g., 50-100 µL) of the cyclodipeptide solution into each well.[14]
-
-
Incubation:
-
Allow the plates to stand for a period to allow for diffusion of the compound into the agar, then invert and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition around each well. The size of the zone correlates with the antimicrobial activity of the cyclodipeptide.
-
Visualization of Mechanisms and Workflows
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of cyclodipeptides is believed to occur through two primary mechanisms: membrane disruption and interference with quorum sensing signaling pathways.
Some cyclodipeptides are thought to exert their antimicrobial effect by directly interacting with and disrupting the integrity of the microbial cell membrane. This can lead to leakage of intracellular components and ultimately cell death. The exact mechanism of membrane disruption can vary, with some models proposing the formation of pores or channels, while others suggest a more general destabilization of the lipid bilayer.[15][16]
Caption: Proposed mechanism of antimicrobial action via membrane disruption by cyclodipeptides.
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[17] Many pathogenic bacteria rely on QS to regulate virulence factor production and biofilm formation.[17][18] Some cyclodipeptides have been shown to interfere with QS systems, thereby attenuating bacterial virulence without directly killing the bacteria.[19][20] This can occur through competitive binding to QS receptors or by inhibiting the synthesis of signaling molecules.[20]
Caption: Cyclodipeptide interference with a generic bacterial quorum sensing pathway.
Experimental Workflow for Initial Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening of cyclodipeptides for antimicrobial properties.
Caption: A generalized workflow for the initial antimicrobial screening of cyclodipeptides.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. asm.org [asm.org]
- 9. microbenotes.com [microbenotes.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 17. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Mass Spectrometry Analysis of Cyclodepsipeptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclodepsipeptides (CDPs) are a diverse class of cyclic peptides containing at least one ester bond in addition to amide bonds. Their unique cyclic structure and often unusual constituent amino and hydroxy acids confer a wide range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties, making them promising candidates for drug development. Mass spectrometry (MS) has become an indispensable tool for the structural characterization, sequencing, and quantification of these complex molecules. This document provides detailed application notes and experimental protocols for the analysis of cyclodepsipeptides by mass spectrometry.
Application Note 1: Qualitative Analysis and Structural Elucidation of Novel Cyclodepsipeptides using LC-MS/MS
High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the dereplication and structural elucidation of novel cyclodepsipeptides from complex natural product extracts. The fragmentation patterns of cyclodepsipeptides are often complex due to their cyclic nature, which lacks defined N- and C-termini for predictable fragmentation. However, specific strategies, such as the analysis of alkali-cationized species, can simplify fragmentation and provide valuable sequence information.
Logical Workflow for Cyclodepsipeptide Identification
Caption: Workflow for the discovery and structural elucidation of novel cyclodepsipeptides.
Protocol 1: LC-HRMS/MS Analysis of Cyclodepsipeptides from Fungal Cultures
This protocol provides a general method for the extraction and analysis of cyclodepsipeptides from fungal cultures.
1. Sample Preparation: Extraction from Fungal Culture
-
Materials:
-
Fungal rice culture (lyophilized and ground)
-
Methanol/Water (9:1, v/v) or Acetonitrile/Water (9:1, v/v)
-
Orbital shaker
-
Sonicator
-
Centrifuge
-
0.22 µm nylon membrane filters
-
HPLC vials
-
-
Procedure:
-
Weigh approximately 0.15 g of lyophilized and ground fungal culture into a centrifuge tube.
-
Add 1.5 mL of the extraction solvent (Methanol/Water or Acetonitrile/Water).
-
Shake the mixture on an orbital shaker for 90 minutes.
-
Sonicate the mixture for 20 minutes.
-
Centrifuge the extract at 15,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm nylon membrane filter into an HPLC vial.
-
2. LC-HRMS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Parameters (example for Destruxins):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1) Range: m/z 150-1500.
-
Resolution: > 30,000.
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to obtain a range of fragment ions.
-
Dynamic Exclusion: Exclude precursor ions for a set time (e.g., 30 seconds) after fragmentation.
-
-
Application Note 2: Quantitative Analysis of Known Cyclodepsipeptides
For drug development and quality control, accurate quantification of cyclodepsipeptides is crucial. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode provides high sensitivity and selectivity for quantitative analysis.
Protocol 2: Quantitative LC-MS/MS Analysis of Destruxins
This protocol is adapted for the quantification of destruxins in agricultural samples.
1. Sample Preparation: QuEChERS-based Extraction
-
This protocol utilizes a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for sample cleanup.
-
Procedure:
-
Homogenize 10 g of the sample (e.g., strawberry, maize) with 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifuge and take an aliquot of the acetonitrile supernatant.
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18, MgSO₄) to the aliquot.
-
Vortex and centrifuge.
-
The final supernatant is filtered and ready for LC-MS/MS analysis.
-
2. Quantitative LC-MS/MS
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
-
LC Parameters: (Similar to Protocol 1).
-
MS Parameters (MRM mode):
-
Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Dwell times and collision energies must be optimized for each transition to maximize sensitivity.
-
Quantitative Data Summary
The following tables summarize quantitative performance data for the analysis of various cyclodepsipeptides.
Table 1: Quantitative Performance for Destruxin Analysis in Strawberry and Maize
| Analyte | Matrix | LOQ (ppb) | Linearity Range (ppb) | Inter-assay RSD (%) | Accuracy (%) |
| Destruxin A | Strawberry | < 2.0 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
| Destruxin B | Strawberry | < 2.0 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
| Destruxin E | Strawberry | < 2.0 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
| Destruxin A | Maize | < 3.2 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
| Destruxin B | Maize | < 3.2 | LOQ - 100 | < 16.4 | 83.5 - 105.3 |
Table 2: Quantitative Results for Cyclic Dipeptides (DKPs) in Pu-erh Tea
| DKP | Concentration (ppm) | Recovery (%)* |
| cyclo(-Gly-Ala) | 0.0031 | 91 |
| cyclo(-Ala-Val) | 0.0076 | 105 |
| cyclo(-Gly-Pro) | 0.0017 | 108 |
| cyclo(-Ala-Pro) | 0.11 | 101 |
| cyclo(-Val-Pro) | 0.045 | 99 |
| cyclo(-Phe-Pro) | 0.024 | 102 |
| cyclo(-Ile-Pro) | 0.019 | 101 |
| Recovery data from spiked samples at 0.1 ppm. |
Application Note 3: De Novo Sequencing using MALDI-TOF/TOF
Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry is a valuable tool for the analysis of peptides, including cyclodepsipeptides. Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) in a TOF/TOF instrument can be used to generate fragment ions for sequencing. For cyclic peptides, which often yield complex fragmentation patterns, chemical derivatization or enzymatic digestion can aid in obtaining linear sequences for easier interpretation.
De Novo Sequencing Workflow for Cyclodepsipeptides
Caption: A generalized workflow for de novo sequencing of cyclodepsipeptides by MALDI-TOF/TOF.
Protocol 3: MALDI-TOF/TOF Sequencing of Cyclodepsipeptides
This protocol provides a general method for preparing and analyzing cyclodepsipeptides by MALDI-TOF/TOF.
1. Optional Sample Preparation: Reduction, Alkylation, and Enzymatic Digestion
-
This step is useful for linearizing cyclodepsipeptides containing disulfide bonds or for generating overlapping fragments for sequence assembly.
-
Materials:
-
0.1 M NH₄HCO₃ buffer (pH 8.2)
-
10 mM Dithiothreitol (DTT)
-
100 mM Iodoacetamide (IAM)
-
Trypsin, Endoproteinase GluC, or Chymotrypsin (0.1-0.5 µg/µL)
-
-
Procedure:
-
Dissolve ~0.5 µg of the purified cyclodepsipeptide in 20 µL of 0.1 M NH₄HCO₃ buffer.
-
Add 2 µL of 10 mM DTT and incubate at 20 °C for 30 minutes for reduction.
-
Add 4 µL of 100 mM iodoacetamide and incubate for 10 minutes at 20 °C in the dark for alkylation.
-
Quench the reaction with 1 µL of 10 mM DTT.
-
Add 2 µL of the desired enzyme and incubate for a suitable time (e.g., 4 hours to overnight) at the enzyme's optimal temperature.
-
2. MALDI Plate Spotting
-
Materials:
-
α-cyano-4-hydroxycinnamic acid (HCCA) matrix solution (5 mg/mL in 50% acetonitrile/0.1% TFA).
-
Sample from the previous step or the intact cyclodepsipeptide.
-
-
Procedure (Dried-Droplet Method):
-
Mix 0.5 µL of the sample with 3 µL of the HCCA matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
3. MALDI-TOF/TOF Analysis
-
Instrumentation:
-
MALDI-TOF/TOF mass spectrometer.
-
-
MS Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
MS1 Acquisition: Acquire a spectrum to determine the m/z of the intact or digested peptide(s).
-
MS/MS Acquisition (PSD or LIFT for TOF/TOF):
-
Select the precursor ion of interest.
-
Acquire the MS/MS spectrum. The collision energy (if applicable) should be optimized to produce a rich fragmentation pattern.
-
-
Conclusion
The mass spectrometry-based protocols and workflows detailed in this document provide a robust framework for the qualitative and quantitative analysis of cyclodepsipeptides. For novel compound discovery, a combination of high-resolution LC-MS for initial screening followed by targeted MS/MS and MSn experiments is highly effective. For quantitative studies, a well-developed LC-MS/MS method with appropriate sample preparation is essential for achieving the required sensitivity and accuracy. The complexity of cyclodepsipeptide fragmentation necessitates careful data interpretation, and the strategies outlined here, such as the analysis of cationized species and optional linearization, can significantly aid in successful structural elucidation.
Application Notes: NMR Spectroscopy for Structure Elucidation of Cyclic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic peptides are a prominent class of molecules in drug discovery, offering a unique combination of stability, target affinity, and specificity. Unlike their linear counterparts, their constrained cyclic nature often pre-organizes them into a bioactive conformation, reducing the entropic penalty upon binding to a target.[1] Determining the three-dimensional structure of these peptides in solution is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing atomic-resolution information on the peptide's conformation, dynamics, and intermolecular interactions in a near-physiological state.[3]
This document provides a comprehensive overview and detailed protocols for the key NMR experiments used in the structural elucidation of cyclic peptides.
Overall Experimental Workflow
The process of determining a cyclic peptide's structure via NMR follows a systematic workflow, from sample preparation to the final structural refinement. Each step provides critical information that builds upon the last, culminating in a high-resolution 3D model.
Caption: Overall workflow for cyclic peptide structure elucidation by NMR.
Data Integration for Structure Calculation
Data from various 2D NMR experiments are synergistically used to build a complete picture of the peptide's structure. Through-bond experiments establish the identity and sequence of amino acids, while through-space experiments provide the crucial distance information needed to fold the peptide into its 3D conformation.
Caption: Integration of data from different NMR experiments for structure calculation.
Quantitative NMR Data Summary
The interpretation of NMR spectra yields quantitative data that are used as constraints in structural calculations. Below are tables summarizing typical values encountered during the analysis of cyclic peptides.
Table 1: Typical ¹H Chemical Shift Ranges for Amino Acid Protons
| Proton Type | Typical Chemical Shift Range (ppm) | Notes |
| Amide (NH) | 7.0 - 9.5 | Highly sensitive to hydrogen bonding and solvent exposure.[1] |
| Alpha (Hα) | 3.5 - 5.0 | Can be shifted downfield in β-sheets or upfield in α-helices.[1][3] |
| Beta (Hβ) | 1.5 - 3.5 | Highly variable depending on the amino acid side chain. |
| Aromatic (Side Chain) | 6.5 - 8.0 | For Phe, Tyr, Trp, His. |
| Methyl (CH₃) | 0.8 - 1.5 | For Val, Leu, Ile, Ala, Thr. |
Table 2: Key NMR Parameters for 3D Structure Determination
| Parameter | Experiment(s) | Information Derived | Application in Structure Calculation |
| ³J(HN,Hα) Coupling Constant | 1D ¹H, COSY | Backbone dihedral angle (Φ) via the Karplus equation.[4][5] | Small values ( |
| NOE Intensity | NOESY, ROESY | Interproton distances.[1][3] Classified as Strong (1.8-2.7 Å), Medium (1.8-3.5 Å), or Weak (1.8-5.0 Å). | The primary source of distance restraints used to define the peptide's 3D fold. |
| Amide Proton Temp. Coefficient (dδ/dT) | 1D ¹H at variable T | Identification of intramolecular hydrogen bonds.[5][6] | Values less negative than -4.6 ppb/K suggest the amide proton is shielded from the solvent, likely in a hydrogen bond.[5] |
| ¹H-¹³C/¹⁵N Correlations | HSQC, HMBC | Through-bond connectivity between protons and heteronuclei. | Confirms assignments and helps establish sequential links across the peptide bond (e.g., Hα(i) to C'(i-1)).[7] |
Experimental Protocols
Sample Preparation
-
Concentration: Dissolve the purified cyclic peptide to a final concentration of 1-10 mM. Higher concentrations improve signal-to-noise but risk aggregation.
-
Solvent: Choose a deuterated solvent that fully solubilizes the peptide and is appropriate for the desired structural study. Common choices include DMSO-d₆, CD₃OH, H₂O/D₂O (90/10), or mixtures that mimic different environments (e.g., CDCl₃ for membranes).[8][9] The H₂O/D₂O mixture is crucial for observing exchangeable amide protons.[3]
-
Internal Standard: Add a reference standard like DSS or TMS for chemical shift calibration (0 ppm).
-
Procedure:
-
Weigh the peptide accurately and dissolve it in the chosen deuterated solvent.
-
Transfer the solution (typically 500-600 µL) to a high-quality NMR tube.
-
Ensure the solution is homogenous and free of particulate matter.
-
1D ¹H NMR Protocol
-
Purpose: A quick (5-10 min) experiment to assess sample purity, concentration, and overall spectral complexity (i.e., signal dispersion), and to confirm the presence of the compound.
-
Methodology:
-
Tune and match the NMR probe for the ¹H frequency.
-
Acquire a standard 1D proton spectrum using a simple pulse-acquire sequence.
-
Set the spectral width to cover the expected range of proton signals (~0-12 ppm).
-
Apply a water suppression sequence if the sample is in H₂O/D₂O.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
2D NMR Protocols: The Core of Structure Elucidation
-
Purpose: To identify protons that are coupled through 2-3 chemical bonds (J-coupling). It is the first step in identifying amino acid spin systems by connecting Hα to Hβ, Hβ to Hγ, etc.[1][10]
-
Methodology:
-
Run a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire data with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).
-
Set spectral widths to cover all proton resonances.
-
Process the 2D data by applying Fourier transformation in both dimensions.
-
Analysis: A cross-peak at (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are scalar coupled.
-
-
Purpose: To identify all protons belonging to a single, coupled spin system (i.e., a single amino acid residue). A cross-peak appears between all protons in the network, not just those directly coupled.[10] This is extremely powerful for assigning complex or overlapping side chains.[1][3]
-
Methodology:
-
Run a standard TOCSY pulse sequence with a spin-lock mixing time.
-
Set the mixing time (typically 60-100 ms) to allow magnetization transfer throughout the spin system. Longer times allow for longer-range transfers.
-
Acquire and process the data similarly to the COSY experiment.
-
Analysis: A single cross-peak from an amide proton (NH) will show correlations to the Hα, Hβ, and all other protons within that same residue, creating a "column" of peaks at the NH chemical shift.
-
-
Purpose: To identify protons that are close in three-dimensional space (< 5-6 Å), regardless of whether they are connected by bonds.[3] This is the most critical experiment for determining the global fold of the peptide.[1] For molecules of intermediate size, ROESY is often preferred to avoid zero-crossing issues.
-
Methodology:
-
Run a standard 2D NOESY pulse sequence.
-
Set an appropriate mixing time (τₘ), typically between 100-400 ms for peptides. The choice of mixing time is critical for quantifying distances.
-
Acquire and process the data similarly to other 2D experiments.
-
Analysis: The volume/intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). Cross-peaks are categorized as strong, medium, or weak, and translated into upper distance bounds for structure calculations.[3]
-
-
Purpose: To generate a 2D spectrum correlating protons with their directly attached heteronuclei (typically ¹³C or ¹⁵N). This provides the chemical shift of the attached heavy atom, which is highly sensitive to the local chemical environment.
-
Methodology:
-
Run a sensitivity-enhanced gradient HSQC pulse sequence.
-
Set the spectral widths for both the ¹H and the heteronuclear (¹³C or ¹⁵N) dimensions.
-
The experiment is tuned to detect one-bond J-couplings (~145 Hz for ¹JCH, ~90 Hz for ¹JNH).
-
Analysis: Each peak in the spectrum corresponds to a specific C-H or N-H bond, providing unambiguous assignment of the carbon or nitrogen atom attached to a known proton.
-
-
Purpose: To identify longer-range correlations (2-4 bonds) between protons and heteronuclei. This experiment is vital for sequencing the peptide, as it can show correlations across the peptide bond (e.g., from an Hα proton of residue i to the carbonyl carbon C' of residue i-1).[1][7]
-
Methodology:
-
Run a standard gradient HMBC pulse sequence.
-
The experiment is optimized for small, long-range J-couplings (typically 4-10 Hz).
-
Acquire and process the data similarly to the HSQC experiment.
-
Analysis: Cross-peaks connect protons to carbons that are 2-4 bonds away. This allows for the unambiguous linking of adjacent amino acid residues and confirms the primary sequence and cyclization site.
-
References
- 1. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 6. NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Cyclic Peptide Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides represent a promising class of therapeutic agents, offering a unique combination of specificity, high affinity, and stability that bridges the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced resistance to proteolytic degradation and improved binding to challenging drug targets, such as protein-protein interfaces. High-throughput screening (HTS) is an essential tool for interrogating large libraries of cyclic peptides to identify lead compounds with desired biological activity. This document provides detailed application notes and protocols for common HTS assays tailored for cyclic peptide libraries, guidance on data presentation, and visualization of key workflows and signaling pathways.
I. High-Throughput Screening Assays: Principles and Applications
A variety of HTS assay formats can be adapted for screening cyclic peptide libraries. The choice of assay depends on the target class, the nature of the interaction being studied (e.g., binding or enzymatic inhibition), and the available resources. Here, we focus on two prevalent and robust methods: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: FP is a homogeneous technique that measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small fluorescently labeled peptide (tracer) will tumble rapidly, resulting in a low polarization signal. When the tracer binds to a larger protein target, its tumbling slows down, leading to a high polarization signal. In a competitive assay format, unlabeled cyclic peptides from a library can compete with the tracer for binding to the target protein. Displacement of the tracer by a cyclic peptide results in a decrease in the polarization signal, indicating a binding event.[1][2]
Applications:
-
Identifying cyclic peptides that bind to a specific protein target.
-
Determining the binding affinity (Kd or IC50) of hit compounds.[3]
-
Screening for inhibitors of protein-protein interactions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
Principle: TR-FRET is another homogeneous assay format that relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[4][5] In a common setup for screening cyclic peptides, the target protein is labeled with a long-lifetime donor fluorophore (e.g., a lanthanide chelate like Terbium or Europium), and a known binding ligand (tracer) is labeled with an acceptor fluorophore (e.g., fluorescein or a cyanine dye). When the tracer binds to the target, the donor and acceptor are brought close together, resulting in a high FRET signal. Cyclic peptides from a library that bind to the target will displace the tracer, leading to a decrease in the FRET signal. The time-resolved aspect of the measurement helps to reduce background fluorescence from library compounds and the assay matrix.[4]
Applications:
-
Screening large compound libraries for binders to a specific target with high sensitivity and low background interference.
-
Applicable to a wide range of target classes, including GPCRs and kinases.
-
Quantifying the potency of inhibitors (IC50 values).
II. Data Presentation: Quantitative Analysis of Screening Hits
Clear and concise data presentation is crucial for interpreting HTS results and prioritizing hits for further validation. Quantitative data should be summarized in structured tables to facilitate comparison across different compounds and assays.
Table 1: Example of Quantitative Data Summary from a Fluorescence Polarization HTS Campaign
| Cyclic Peptide ID | Structure/Sequence | Target Protein | IC50 (µM) | Kd (µM) | Z'-factor | Hit? |
| CP-001 | c(Arg-Gly-Asp-Phe-Lys) | Integrin αvβ3 | 0.15 | 0.08 | 0.78 | Yes |
| CP-002 | c(Pro-Phe-Trp-Val-Tyr) | MDM2 | 1.2 | 0.8 | 0.82 | Yes |
| CP-003 | c(Leu-Ala-Val-Gly-His) | c-Myc | > 50 | N/D | 0.75 | No |
| CP-004 | c(Tyr-Gly-Gly-Phe-Met) | Opioid Receptor | 5.8 | 3.1 | 0.69 | Yes |
N/D: Not Determined
Table 2: Example of Quantitative Data from a TR-FRET HTS for PD-1/PD-L1 Interaction Inhibitors
| Cyclic Peptide ID | Target | Assay Format | IC50 (nM) | Hill Slope | S:B Ratio | Reference |
| PD-1/PD-L1 Inhibitor 3 | PD-1/PD-L1 | TR-FRET | 2.5 | 1.1 | 15 | [6] |
| Peptide 5 | Plasmodium falciparum | Inhibition Assay | 10⁻⁸ mol/L | - | - | [7] |
| Peptide 6 | Plasmodium falciparum | Inhibition Assay | 10⁻⁹ mol/L | - | - | [7] |
| ICOS/ICOSL Inhibitor | ICOS/ICOSL | Inhibition Assay | 1870 | - | - | [8] |
III. Experimental Protocols
Protocol: Fluorescence Polarization Competitive Binding Assay
This protocol provides a general framework for screening a cyclic peptide library against a target protein. Optimization of specific concentrations and incubation times is recommended for each new assay.[9][10]
Materials:
-
Target protein
-
Fluorescently labeled peptide tracer (e.g., with FITC or TAMRA)
-
Cyclic peptide library dissolved in DMSO
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Measure the fluorescence intensity and polarization at each concentration.
-
Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically at least 10-fold above background).[1]
-
-
Target Protein Titration (Kd Determination):
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer (determined in step 1) to each well.
-
Add a serial dilution of the target protein to the wells.
-
Incubate at room temperature for 1 hour to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the millipolarization (mP) values against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[11]
-
-
Assay Optimization for HTS:
-
Use a fixed concentration of the tracer (at or below its Kd) and the target protein (typically at a concentration that results in 50-80% of the tracer being bound).[1]
-
Evaluate the assay's tolerance to DMSO by adding various concentrations of DMSO (e.g., 0.1% to 5%).
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]
-
Z' = 1 - (3 * (SD_high + SD_low)) / (|Mean_high - Mean_low|)
-
Where "high" refers to the high polarization signal (tracer + protein) and "low" refers to the low polarization signal (tracer only).
-
-
-
High-Throughput Screening:
-
Dispense the target protein and fluorescent tracer solution into the wells of a 384-well plate.
-
Add the cyclic peptide library compounds (typically at a final concentration of 1-10 µM).
-
Include positive controls (e.g., a known unlabeled binder) and negative controls (DMSO vehicle).
-
Incubate for the optimized time.
-
Measure the fluorescence polarization.
-
Hits are identified as compounds that cause a significant decrease in the polarization signal.
-
-
Hit Confirmation and IC50 Determination:
-
Confirm the activity of primary hits by re-testing.
-
For confirmed hits, perform a dose-response experiment by testing a serial dilution of the cyclic peptide.
-
Plot the percent inhibition against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: TR-FRET Competitive Binding Assay
This protocol outlines the general steps for a TR-FRET assay to screen for cyclic peptide inhibitors of a protein-protein interaction.
Materials:
-
GST-tagged Target Protein 1 (e.g., PD-L1)
-
His-tagged Target Protein 2 (e.g., PD-1)
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled anti-His antibody or fluorescently labeled binding partner (Acceptor)
-
Cyclic peptide library in DMSO
-
TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mg/mL BSA, pH 7.5)
-
384-well, low-volume, white or black assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Titration and Optimization:
-
Determine the optimal concentrations of the donor and acceptor antibodies and the target proteins by performing cross-titration experiments to achieve a good signal-to-background ratio and a robust assay window.
-
-
Assay Setup for HTS:
-
Prepare a master mix of the target proteins and the donor and acceptor antibodies in the assay buffer at 2x the final concentration.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the cyclic peptide library compounds or controls (DMSO vehicle for negative control, known inhibitor for positive control).
-
Incubate the plate at room temperature for 1-2 hours. The incubation time may need to be optimized.
-
-
TR-FRET Measurement:
-
Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., ~620 nm for Europium) and the acceptor emission (e.g., ~665 nm for APC).
-
The TR-FRET signal is typically calculated as the ratio of the acceptor to donor fluorescence intensities.
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
-
Hit Confirmation and IC50 Determination:
-
Re-test the primary hits to confirm their activity.
-
Perform dose-response experiments for confirmed hits by preparing serial dilutions of the cyclic peptides.
-
Plot the TR-FRET ratio or percent inhibition against the log of the peptide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
IV. Mandatory Visualizations
Signaling Pathway Diagram
Caption: G-Protein Coupled Receptor (GPCR) signaling pathway activated by a cyclic peptide agonist.
Experimental Workflow Diagram
Caption: General experimental workflow for high-throughput screening of cyclic peptide libraries.
Hit Validation Cascade Diagram
Caption: A typical hit validation cascade for prioritizing compounds from a primary HTS campaign.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. TR-FRET Assay | PPIase Services | Selcia [selcia.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of cyclic peptides as novel inhibitors of ICOS/ICOSL interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Engineering Cyclotide Scaffolds for Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclotides are a unique class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them highly attractive scaffolds for drug design.[1][3][4] Unlike many linear peptides, cyclotides can exhibit high tolerance to sequence variations in their non-structural loops, are often able to cross cell membranes, and some have even shown oral bioavailability.[5][6][7] These properties make the cyclotide framework an ideal starting point for engineering novel peptide-based therapeutics to engage challenging drug targets, including intracellular protein-protein interactions (PPIs).[5][6]
This document provides an overview of the primary methods used to engineer cyclotide scaffolds, complete with detailed protocols for key experiments and quantitative data from successful examples.
Core Engineering Strategy: Molecular Grafting
Molecular grafting involves replacing one or more of the variable loops of a stable cyclotide scaffold with a known bioactive peptide sequence or epitope.[5][8] The goal is to confer the bioactivity of the linear peptide onto the cyclotide framework, thereby improving its stability, and pharmacokinetic properties. The most commonly used scaffolds for grafting are kalata B1 (from the Möbius subfamily) and MCoTI-I/II (from the trypsin inhibitor subfamily).[3] The loops between the conserved cysteine residues (loops 2, 3, 5, and 6) are typically chosen for modification as they are more tolerant to sequence changes.[3][7]
Caption: Workflow for designing and producing a grafted cyclotide.
Table 1: Examples of Engineered Cyclotides via Molecular Grafting
| Engineered Cyclotide | Scaffold | Grafted Epitope/Target | Reported Affinity/Activity | Reference(s) |
| MCo-PMI | MCoTI-I | p53-binding domain of Hdm2/HdmX | Kd ≈ 2 nM (Hdm2), Kd ≈ 10 nM (HdmX) | [6][9] |
| Anti-VEGF Cyclotide | Kalata B1 | Arg-rich VEGF-A inhibitor | IC50 = 12 µM (VEGF-A Receptor) | [5][10] |
| KLK4 Inhibitor | MCoTI-II | Modified Loop 1 to target KLK4 | Ki ≈ 0.1 nM | [5] |
| CXCR4 Antagonist | MCoTI-I | Designed sequence targeting CXCR4 | Potent antagonism demonstrated | [5][11] |
| Bradykinin Antagonist | Kalata B1 | Bradykinin B1 receptor antagonist | Orally active in animal models | [4] |
| Kalata B7 (Natural) | N/A | Oxytocin/Vasopressin V1a Receptors | EC50 = 1-10 µM | [6] |
Protocol 1: Chemical Synthesis and Folding of a Grafted Cyclotide
This protocol describes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach to produce a linear precursor, followed by cyclization and oxidative folding.[12][13]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cyclization buffer: 0.1 M ammonium bicarbonate, pH 8.5
-
Folding buffer: 0.1 M ammonium bicarbonate, pH 8.5, with 1 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG)
-
RP-HPLC system and columns (preparative and analytical)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Methodology:
-
Peptide Synthesis:
-
Assemble the linear peptide sequence of the grafted cyclotide on the resin using an automated or manual peptide synthesizer.
-
Follow standard Fmoc-SPPS cycles: Fmoc deprotection followed by amino acid coupling.
-
Ensure all cysteine residues are protected with a suitable group (e.g., Trt or Acm).
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, wash the resin thoroughly with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge to pellet, and wash twice.
-
Lyophilize the crude peptide to obtain a dry powder.
-
-
Purification of Linear Peptide:
-
Purify the crude linear peptide using preparative RP-HPLC.
-
Collect fractions and confirm the mass of the correct product using mass spectrometry.
-
Lyophilize the pure fractions.
-
-
Backbone Cyclization:
-
Dissolve the purified linear peptide in the cyclization buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization over polymerization.
-
Add a coupling agent (e.g., HATU/DIPEA) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress using analytical RP-HPLC and mass spectrometry.
-
Once complete, acidify the reaction with formic acid and lyophilize.
-
-
Oxidative Folding:
-
Dissolve the crude cyclized peptide in the folding buffer. The redox pair (GSH/GSSG) will facilitate the correct formation of the three disulfide bonds.
-
Allow the folding reaction to proceed at room temperature for 24-48 hours.
-
Monitor the formation of the correctly folded cyclotide using analytical RP-HPLC. The folded product typically has a shorter retention time than misfolded isomers.
-
-
Final Purification and Characterization:
-
Purify the final folded cyclotide using preparative RP-HPLC.
-
Confirm the final product's mass and purity. The mass should correspond to the cyclized peptide minus 6 Da (for the three disulfide bonds).
-
Characterize the structure further using techniques like 2D-NMR if required.[14]
-
Core Engineering Strategy: Directed Evolution & Library Screening
For targets where a known binding epitope is not available, directed evolution provides a powerful discovery engine.[15] This involves creating vast libraries of cyclotide variants and using a display technology, such as phage or mRNA display, to select for molecules that bind to a specific target.[16][17][18]
Caption: A typical workflow for selecting target-specific cyclotides using phage display.
Protocol 2: Generation and Screening of a Cyclotide Phage Display Library
This protocol outlines the key steps for selecting high-affinity cyclotide binders from a phage-displayed library.[15][18]
Materials:
-
Phagemid vector designed for peptide display (e.g., pIII or pVIII fusion).
-
E. coli strain suitable for phage production (e.g., TG1).
-
Helper phage (e.g., M13KO7).
-
Immobilized target protein (e.g., on magnetic beads or coated plates).
-
Buffers: TBS, TBST (TBS with Tween-20), elution buffer (e.g., low pH glycine or target competitor).
-
DNA sequencing reagents and equipment.
Methodology:
-
Library Construction:
-
Synthesize a degenerate oligonucleotide library encoding the cyclotide scaffold with randomized codons in the desired loop regions.
-
Clone the oligonucleotide library into the phagemid vector.
-
Transform the ligated phagemid library into electrocompetent E. coli cells to generate a library with high diversity (>10⁹ variants).
-
-
Phage Library Production:
-
Grow the E. coli library and super-infect with helper phage to produce phage particles that display the cyclotide variants on their surface.
-
Precipitate and purify the phage particles from the culture supernatant using PEG/NaCl.
-
-
Biopanning (Selection):
-
Binding: Incubate the phage library with the immobilized target protein for 1-2 hours at 4°C or room temperature to allow binding.
-
Washing: Perform a series of washes with TBST to remove non-specifically bound phage. The stringency of the washes (number of washes, duration) can be increased in subsequent rounds.
-
Elution: Elute the specifically bound phage using an appropriate elution buffer. Neutralize the eluate immediately if using a low pH buffer.
-
-
Amplification:
-
Infect a fresh culture of log-phase E. coli with the eluted phage.
-
Amplify the phage population by growing the culture overnight.
-
-
Subsequent Rounds of Panning:
-
Use the amplified phage from the previous round as the input for the next round of biopanning.
-
Typically, 3-5 rounds of selection are performed, with increasing wash stringency, to enrich for high-affinity binders.
-
-
Hit Identification:
-
After the final round, isolate individual phage clones and extract their phagemid DNA.
-
Sequence the variable region of the DNA to identify the amino acid sequences of the selected cyclotides.
-
-
Validation:
-
Chemically synthesize the most promising cyclotide candidates identified from sequencing.
-
Confirm their binding and functional activity using independent bioassays (e.g., SPR, ELISA, cell-based assays).[19]
-
Production Methodologies
Protocol 3: Recombinant Production in E. coli
Recombinant production is a cost-effective method for producing cyclotides, especially for library screening and isotopic labeling for NMR studies.[9] This method often utilizes protein splicing units (inteins) to catalyze the backbone cyclization in vivo or in vitro.[6][20]
Caption: General workflow for producing cyclotides in E. coli via intein-mediated splicing.
Methodology:
-
Vector Construction: Design a DNA construct encoding the linear cyclotide precursor flanked by split intein fragments (e.g., Npu DnaE).
-
Expression: Transform the expression vector into an appropriate E. coli strain (e.g., Origami(DE3) which has a more oxidizing cytoplasm to promote disulfide bond formation). Induce protein expression with IPTG.
-
Processing: The intein fragments self-catalyze the excision of the precursor and ligation of its N- and C-termini, resulting in a cyclized peptide.[20] This process can occur in vivo.
-
Purification: Lyse the cells and purify the cyclotide from the soluble fraction. Affinity tags can be included in the construct design to facilitate purification. For trypsin-inhibitor cyclotides like MCoTI, trypsin-sepharose affinity chromatography can be a highly specific purification step.[21]
-
Folding and Analysis: If folding is incomplete in vivo, an in vitro folding step (as described in Protocol 1, step 5) may be necessary. The final product is analyzed by HPLC and mass spectrometry.
Functional Bioassays
After synthesis and purification, engineered cyclotides must be tested for biological activity. The choice of assay depends on the intended therapeutic application.
Protocol 4: Protease Inhibition Assay
This assay is used to determine the inhibitory constant (Ki) of engineered cyclotides targeting a specific protease (e.g., trypsin, KLK4).[1]
Materials:
-
Target protease (e.g., human trypsin)
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (specific to the protease)
-
Purified engineered cyclotide
-
Microplate reader
Methodology:
-
Prepare a series of dilutions of the engineered cyclotide inhibitor.
-
In a 96-well plate, add the target protease to the assay buffer.
-
Add the different concentrations of the cyclotide inhibitor to the wells and incubate for 15-30 minutes to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentration and fit the data to the Morrison equation or other appropriate models to determine the Ki value.
Protocol 5: Cell-Based Cytotoxicity Assay
This assay measures the ability of an engineered cyclotide to kill or inhibit the growth of cancer cells, often used for cyclotides designed to target oncogenic pathways.[10][14]
Materials:
-
Cancer cell line of interest (e.g., HCT116 for p53-Hdm2 targeting cyclotides)
-
Complete cell culture medium
-
Purified engineered cyclotide
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom plates
-
Microplate reader
Methodology:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the engineered cyclotide in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different cyclotide concentrations. Include untreated and vehicle-only controls.
-
Incubate the cells for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the untreated control and plot cell viability versus cyclotide concentration.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) from the dose-response curve.
References
- 1. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Cyclotides, a versatile ultrastable micro-protein scaffold for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Potential of the Cyclotide Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Harnessing cyclotides to design and develop novel peptide GPCR ligands - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00062K [pubs.rsc.org]
- 9. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transgenic Innovation: Harnessing Cyclotides as Next Generation Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical synthesis of grafted cyclotides using a “plug and play” approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. Directed evolution of bicyclic peptides for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for generating and screening libraries of genetically encoded cyclic peptides in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening Strategies for Cyclopeptide Drugs [creative-peptides.com]
- 19. Cyclotides: macrocyclic peptides with applications in drug design and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis and biological screening of a genetically-encoded library based on the cyclotide MCoTI-I - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recombinant expression and phenotypic screening of a bioactive cyclotide against α-synuclein-induced cytotoxicity in baker’s yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclic Peptides in Targeting Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders. However, the large, flat, and often featureless interfaces of PPIs make them challenging targets for traditional small-molecule drugs. Cyclic peptides have emerged as a promising therapeutic modality to address this challenge. Their larger size allows them to interact with a greater surface area on target proteins, potentially leading to higher affinity and specificity compared to small molecules. Furthermore, the cyclic nature of these peptides confers conformational rigidity, which can enhance binding affinity, improve metabolic stability, and increase cell permeability compared to their linear counterparts.[1][2][3][4][5][6]
These application notes provide a comprehensive overview of the strategies and methodologies for utilizing cyclic peptides to inhibit PPIs. We include detailed protocols for the synthesis, purification, and characterization of cyclic peptides, as well as key in vitro assays to evaluate their efficacy. Additionally, we present quantitative data for select cyclic peptide inhibitors and visualize important signaling pathways and experimental workflows.
Data Presentation: Quantitative Efficacy of Cyclic Peptide PPI Inhibitors
The following tables summarize the binding affinities and inhibitory concentrations of representative cyclic peptides targeting key protein-protein interactions.
Table 1: Cyclic Peptide Inhibitors of the p53-MDM2 Interaction
| Cyclic Peptide/Inhibitor | Sequence/Structure | Assay Type | Target | Kd (nM) | IC50 (nM) | Reference |
| Peptide 6 | Not specified | ELISA | p53-HDM2 | - | 5 ± 1 | [7] |
| Sulfono-γ-AApeptide PS10 | Not specified | Fluorescence Polarization | MDM2 | 26 | 891 | [6] |
| ATSP-6935 | Stapled Peptide | Fluorescence Polarization | MDM2/MDMX | - | High Affinity | [8] |
| p53(18-26) | Not specified | Not specified | MDM2 | 70 | - | [9] |
Table 2: Cyclic Peptide Inhibitors of the PD-1/PD-L1 Interaction
| Cyclic Peptide | Assay Type | Target | KD (nM) | IC50 (nM) | Reference |
| JMPDP-027 | Not specified | PD-1/PD-L1 | - | 5.9 (EC50) | [10] |
| C7 | ELISA | human PD-1/PD-L1 | - | High | [11] |
| C12 | ELISA | human PD-1/PD-L1 | - | High | [11] |
| CLP-2 | ELISA | human PD-1/PD-L1 | - | Moderate | [11] |
| C8 | Phage Display | human PD-1 | High Affinity | - | [12] |
| (L11) | SPR/ELISA | PD-1 | Strong Affinity | - | [13] |
Table 3: Cyclic Peptide Inhibitors of the KRAS-SOS1 Interaction
| Cyclic Peptide | Assay Type | Target | Binding Affinity | IC50 | Reference |
| SAH-SOS1A | Not specified | KRAS mutants | 100 - 175 nM | Not specified | [14] |
| KD2 | mRNA Display | K-Ras(G12D) | Low µM | >20-fold selective | [15] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides
This protocol outlines the general steps for synthesizing a cyclic peptide using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin or 2-chlorotrityl chloride resin[16]
-
Coupling reagents (e.g., HBTU, HATU, HCTU)[16]
-
Base (e.g., DIPEA, 2,4,6-collidine)[16]
-
Deprotection solution: 20% (v/v) piperidine in DMF[16]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solid-phase synthesis vessel
-
Shaker/rocker
Protocol:
-
Resin Swelling: Swell the resin in DMF or DCM for at least 30-60 minutes in the synthesis vessel.[16]
-
First Amino Acid Loading (for 2-chlorotrityl chloride resin):
-
Dissolve the first Fmoc-protected amino acid in DCM with 2,4,6-collidine.
-
Add the solution to the swollen resin and rock for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and rock for 20-60 minutes.[16]
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and rock for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each amino acid in the linear sequence.
-
On-Resin Cyclization (Side-chain to side-chain):
-
Selectively deprotect the side chains of the amino acids that will form the cyclic bridge.
-
Perform the cyclization reaction using appropriate coupling chemistry.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove all protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18][19][20]
Purification of Cyclic Peptides by RP-HPLC
Materials:
-
Crude cyclic peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Method Development: Optimize the separation on an analytical column by running a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[19]
-
Preparative Purification: Scale up the optimized method to a preparative or semi-preparative column to purify the bulk of the crude peptide.[18][19]
-
Fraction Collection: Collect fractions corresponding to the peak of the desired cyclic peptide.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified cyclic peptide as a powder.[19]
Fluorescence Polarization (FP) Assay for PPI Inhibition
This protocol describes a competitive FP assay to determine the IC50 of a cyclic peptide inhibitor for a PPI, using the p53-MDM2 interaction as an example.[2][3][4][5]
Materials:
-
Purified MDM2 protein
-
Fluorescently labeled p53-derived peptide (tracer)
-
Cyclic peptide inhibitor
-
Assay buffer (e.g., 50 mM NaCl, 10 mM Tris pH 8.0, 1 mM EDTA)[3]
-
384-well black microplates
-
Plate reader with FP capabilities
Protocol:
-
Determine Optimal Tracer Concentration: Titrate the fluorescently labeled p53 peptide to find the lowest concentration that gives a stable and robust fluorescence signal.
-
Determine Kd of Tracer-Protein Interaction: In a fixed volume of assay buffer, add a constant concentration of the tracer and increasing concentrations of the MDM2 protein. Measure the fluorescence polarization at each concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
-
Competitive Binding Assay:
-
Prepare serial dilutions of the cyclic peptide inhibitor in the assay buffer.
-
To each well of the 384-well plate, add a fixed concentration of MDM2 protein (typically at or below the Kd of the tracer interaction) and the fluorescently labeled p53 peptide (at a concentration below the Kd).
-
Add the serially diluted cyclic peptide inhibitor to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to reach equilibrium.[2]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).[3]
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics (kon and koff) and affinity (KD) of the interaction between a cyclic peptide and its target protein.[21][22]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified target protein (ligand)
-
Purified cyclic peptide (analyte)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to covalently immobilize it.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the cyclic peptide (analyte) over the immobilized ligand surface at a constant flow rate.[23]
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
-
Dissociation:
-
Flow running buffer over the sensor surface to allow the bound analyte to dissociate.
-
Monitor the decrease in the SPR signal over time to observe the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for PPI Inhibition
This protocol describes a competitive ELISA to screen for cyclic peptide inhibitors of the PD-1/PD-L1 interaction.[11][14]
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein (biotinylated)
-
Cyclic peptide inhibitors
-
96-well microtiter plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with recombinant human PD-L1 protein by incubating overnight at 4°C.[11]
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the cyclic peptide inhibitors.
-
Add the diluted inhibitors to the wells.
-
Add a fixed concentration of biotinylated PD-1 protein to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance indicates inhibition of the PD-1/PD-L1 interaction. Calculate the IC50 value from a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict the passive permeability of compounds across a lipid membrane.[24][25][26][27]
Materials:
-
PAMPA plate system (donor and acceptor plates with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Cyclic peptide
-
Buffer solutions at different pH values (e.g., pH 5.0, 6.2, 7.4)
-
LC-MS/MS system
Protocol:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution.
-
Donor Solution: Add the cyclic peptide solution (at a known concentration) to the donor wells.
-
Acceptor Solution: Add buffer to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates together and incubate for a specified time (e.g., 5 hours) at room temperature.[24]
-
Quantification: After incubation, determine the concentration of the cyclic peptide in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [drug]acceptor / [drug]equilibrium) where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Serum Stability Assay
This assay evaluates the stability of a cyclic peptide in the presence of serum proteases.[28][29][30][31][32]
Materials:
-
Cyclic peptide
-
Human or mouse serum
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Protocol:
-
Incubation: Incubate the cyclic peptide at a final concentration (e.g., 10 µM) in serum at 37°C.[28][29]
-
Time Points: At various time points (e.g., 0, 1, 3, 9, 24, 72 hours), take an aliquot of the serum-peptide mixture.[28]
-
Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution (e.g., cold acetonitrile) to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining peptide, by LC-MS/MS.
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to the amount at time zero. Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide in serum.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: p53-MDM2 signaling pathway and the mechanism of its inhibition by a cyclic peptide.
Caption: PD-1/PD-L1 signaling pathway and its disruption by a cyclic peptide inhibitor.
Experimental Workflow Diagram
Caption: General experimental workflow for the discovery and development of cyclic peptide PPI inhibitors.
References
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay [bio-protocol.org]
- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding Characterization of Cyclic Peptide Ligands to Target Proteins and Chemical Epitopes Using ELISA and Fluorescence Polarization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. chem.uci.edu [chem.uci.edu]
- 17. bachem.com [bachem.com]
- 18. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. peptide.com [peptide.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. PAMPA | Evotec [evotec.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 27. Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
Utilizing Cyclic Peptides as Scaffolds for Epitope Grafting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of cyclic peptides as scaffolds for epitope grafting represents a powerful strategy in drug discovery and protein engineering. This approach leverages the inherent stability and conformational rigidity of cyclic peptides to present bioactive epitopes in a structured and functionally optimized manner. By grafting epitopes onto these scaffolds, researchers can enhance their proteolytic resistance, improve binding affinity, and mimic the secondary structures of proteins.[1][2][3] This document provides detailed application notes and experimental protocols for the design, synthesis, and characterization of epitope-grafted cyclic peptides.
Introduction to Epitope Grafting onto Cyclic Peptides
Epitope grafting involves the insertion of a known bioactive peptide sequence (the epitope) into a larger, structurally stable scaffold molecule.[2] Cyclic peptides, particularly those with a knotted structure like cyclotides, are excellent scaffolds due to their exceptional stability against thermal, chemical, and enzymatic degradation.[2][4] This stability is conferred by their cyclic backbone and intricate network of disulfide bonds.[4] The primary goal of this technique is to constrain the grafted epitope in a bioactive conformation, thereby improving its pharmacological properties, such as receptor binding and in vivo half-life.[3][5]
Key Advantages:
-
Enhanced Stability: Cyclization and the presence of disulfide bonds protect the grafted epitope from degradation by proteases, leading to a longer half-life in biological systems.[3][6][7]
-
Conformational Rigidity: The scaffold holds the epitope in a specific three-dimensional structure, which can lead to higher binding affinity and specificity for its target.[1][8]
-
Improved Bioavailability: The stability of cyclic peptides can lead to improved oral bioavailability and better pharmacokinetic profiles.[9]
-
Mimicry of Protein Loops: Cyclic peptides can be designed to mimic the loops of larger proteins, which are often involved in protein-protein interactions.[1]
Applications in Drug Development and Research
The versatility of cyclic peptide scaffolds has led to their application in various therapeutic areas:
-
Oncology: Grafting of anti-angiogenic epitopes, such as those targeting VEGF or its receptors, has shown promise in inhibiting tumor growth.[10] For instance, peptides mimicking loops of VEGF have been shown to disrupt the VEGF/VEGFR signaling pathway.[10] Additionally, tumor-homing peptides like LyP1 have been stabilized by grafting them onto cyclic scaffolds.[3][6][7][11]
-
Infectious Diseases: The stable nature of these scaffolds makes them suitable for presenting epitopes from viral or bacterial pathogens to elicit a specific immune response, paving the way for novel vaccine design.
-
Autoimmune Diseases: Cyclic peptides are being explored for the treatment of diseases like multiple sclerosis by presenting epitopes that can modulate the immune response.[2]
-
Channelopathies: Certain cyclic peptides can modulate the function of ion channels, opening avenues for treating related disorders.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the improvements in binding affinity and stability achieved through epitope grafting onto cyclic peptides.
Table 1: Binding Affinity of Grafted Cyclic Peptides
| Grafted Epitope/Peptide | Scaffold | Target | Binding Affinity (Kd/Ki) of Grafted Peptide | Binding Affinity of Linear/Control Peptide | Reference(s) |
| Nrf2 peptide | CTPR | Keap1 | 238 ± 29 nM | Not specified | [12] |
| Meditope Peptide (Md1) | Disulfide-constrained | Cetuximab | 134.6 ± 5.6 nM | Not applicable | [13] |
| Meditope Peptide (S5Y) | Disulfide-constrained | Cetuximab | 86.3 ± 6.9 nM | Not applicable | [13] |
| Meditope Peptide (T6M) | Disulfide-constrained | Cetuximab | 162 ± 7 nM | Not applicable | [13] |
| cycGiBP | DSG linker | Gαi1 | ~2.1 nM (Ki) | 70 nM (Kd) | [14] |
| T10.39 | - | Human α-thrombin | 166 nM | Not specified | [15] |
| T10.11 | - | Human α-thrombin | 520 nM | Not specified | [15] |
Table 2: Serum Stability of Grafted Cyclic Peptides
| Peptide | Scaffold | Stability Metric | Result | Reference(s) |
| LyP1-grafted peptides | θ-defensin and cyclotide | Resistance to degradation in human serum | Increased stability compared to linear LyP1 | [3][11] |
| Cyclic homodimer LyP-1 | Homodimerization | % intact after 24h in 100% serum | ~90% | [7] |
| Retro LyP-1-loop 2-SFTI-1 | SFTI-1 | % intact after 12h in 100% serum | 53% | [7] |
| LyP-1-loop 1-SFTI-1 | SFTI-1 | Stability in 100% serum | Completely degraded within 4 hours | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of epitope-grafted cyclic peptides.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol is based on the widely used Fmoc/tBu strategy.[16][17]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)[18]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[16]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU) and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM as in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Peptide Cyclization
Cyclization can be performed either on-resin or in solution. Head-to-tail cyclization via amide bond formation is a common method.[1][19]
On-Resin Cyclization:
-
Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., a resin with a photolabile linker).[20]
-
Selectively deprotect the N-terminus and a side-chain carboxyl group (e.g., from Asp or Glu).
-
Perform the cyclization reaction using a suitable coupling reagent.
-
Cleave the cyclized peptide from the resin.
Solution-Phase Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF or a similar solvent to favor intramolecular cyclization over intermolecular polymerization.
-
Add a coupling reagent (e.g., HATU or PyBOP) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by mass spectrometry.
-
Quench the reaction and purify the cyclic peptide using reverse-phase HPLC.
Binding Affinity Assay (ELISA-based)
This protocol describes a competitive ELISA to determine the binding affinity of the grafted peptide.[21]
Materials:
-
Target protein
-
Biotinylated version of the natural ligand or a known binding peptide
-
Epitope-grafted cyclic peptide
-
Streptavidin-coated 96-well plates
-
Horseradish peroxidase (HRP)-conjugated antibody against the target protein (if the target is tagged) or a labeled secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the streptavidin-coated plates with the biotinylated ligand by incubating for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plates as in step 2.
-
Competitive Binding:
-
Prepare a series of dilutions of the epitope-grafted cyclic peptide.
-
In a separate plate, pre-incubate a constant concentration of the target protein with the various concentrations of the grafted peptide for 1-2 hours.
-
Transfer the mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plates as in step 2.
-
Antibody Incubation: Add the HRP-conjugated antibody and incubate for 1 hour.
-
Washing: Wash the plates as in step 2.
-
Detection: Add the TMB substrate and incubate until a color develops. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Plot the absorbance against the logarithm of the peptide concentration and fit the data to a suitable model to determine the IC₅₀, from which the Kᵢ can be calculated.
Serum Stability Assay
This protocol assesses the stability of the grafted peptide in the presence of serum proteases.[6][7]
Materials:
-
Epitope-grafted cyclic peptide
-
Human or animal serum
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with 1% TFA)
-
HPLC system with a C18 column
Procedure:
-
Incubation: Incubate the peptide at a known concentration with serum (e.g., 50% or 100%) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding an equal volume of the quenching solution.
-
Centrifugation: Centrifuge the samples to precipitate the serum proteins.
-
Analysis: Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide against time to determine the half-life of the peptide in serum.
Visualizations
The following diagrams illustrate key workflows and concepts in the utilization of cyclic peptides for epitope grafting.
Caption: Experimental workflow for epitope-grafted cyclic peptides.
Caption: Inhibition of the VEGF signaling pathway by a grafted peptide.
References
- 1. jpt.com [jpt.com]
- 2. Molecular Peptide Grafting as a Tool to Create Novel Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to the stabilization of bioactive epitopes by grafting and peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclotides as grafting frameworks for protein engineering and drug design applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Cyclic Peptide Epitope of an Under-Explored VEGF-B Loop 1 Demonstrated In Vivo Anti-Angiogenic and Anti-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. Exploring new strategies for grafting binding peptides onto protein loops using a consensus‐designed tetratricopeptide repeat scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity Maturation of a Cyclic Peptide Handle for Therapeutic Antibodies Using Deep Mutational Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 20. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing the Cell Permeability of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity, specificity, and metabolic stability.[1] However, their efficacy against intracellular targets is often limited by poor cell membrane permeability.[1] A thorough assessment of cell permeability is therefore a critical step in the development of cyclic peptide-based drugs. This document provides detailed application notes and protocols for the most common assays used to evaluate the cell permeability of cyclic peptides, enabling researchers to make informed decisions in their drug discovery pipeline.
The cell penetration of cyclic peptides can occur through various mechanisms, including passive diffusion, endocytosis, and active transport.[1] The choice of assay should be guided by the desired information, whether it is to assess passive permeability, active transport, or overall cellular uptake.
Key Experimental Assays
Several in vitro models are routinely employed to predict the in vivo cell permeability of cyclic peptides. The most prominent assays include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell monolayer assay, and various cellular uptake studies. Each of these assays provides distinct insights into the permeability characteristics of a compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that specifically measures the passive diffusion of a compound across an artificial lipid membrane.[2][3] This makes it an excellent tool for initial screening and for understanding the fundamental physicochemical properties that govern a peptide's ability to cross a lipid bilayer.[2]
Principle: A synthetic lipid membrane, typically composed of phospholipids dissolved in an organic solvent (e.g., dodecane), is created on a filter plate.[3][4] The test compound is added to a donor compartment, and its appearance in an acceptor compartment is quantified over time, usually by LC-MS/MS.[2]
Data Presentation:
| Compound | Molecular Weight (Da) | PAMPA Permeability (Pₑ) (10⁻⁶ cm/s) | Classification | Reference |
| Propranolol (High Perm.) | 259.34 | 20 - 40 | High | |
| Testosterone (High Perm.) | 288.42 | > 15 | High | |
| Warfarin (Medium Perm.) | 308.33 | 5 - 15 | Medium | |
| Carbamazepine (Medium Perm.) | 236.27 | 5 - 15 | Medium | |
| Furosemide (Low Perm.) | 330.74 | < 1 | Low | |
| Methotrexate (Low Perm.) | 454.44 | < 1 | Low | |
| Atenolol (Low Perm.) | 266.34 | < 2 | Low | [5] |
| Quinidine (High Perm.) | 324.42 | > 15 | High | [5] |
Experimental Protocol:
-
Preparation of the Lipid Membrane:
-
Preparation of Solutions:
-
Prepare a stock solution of the cyclic peptide in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) with 5% DMSO.[3] This will be the donor solution.
-
Prepare the acceptor solution by adding 300 µL of the same buffer to each well of a 96-well acceptor plate.[3]
-
-
Assay Procedure:
-
Add 150 µL of the donor solution containing the test peptide to each well of the donor plate.[3]
-
Carefully place the donor plate onto the acceptor plate, ensuring a good seal.
-
Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[3]
-
After incubation, separate the plates.
-
-
Quantification:
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the cyclic peptide in each sample using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Pₑ) is calculated using the following equation:
Pₑ = [C]A(t) * V_A / (A * t * ([C]D(t) - [C]A(t)))
Where:
-
[C]A(t) is the concentration of the compound in the acceptor well at time t.
-
V_A is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C]D(t) is the concentration of the compound in the donor well at time t.
-
-
Workflow for PAMPA Assay:
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting in vivo intestinal drug absorption.[6] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, mimicking the intestinal barrier.[6] This assay can assess both passive and active transport mechanisms.[6]
Principle: Caco-2 cells are cultured on semi-permeable filter inserts, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment.[6] The test compound is added to one compartment, and its transport to the other compartment is measured over time. By measuring transport in both directions (AP to BL and BL to AP), an efflux ratio can be determined to identify the involvement of active efflux transporters like P-glycoprotein (P-gp).[6]
Data Presentation:
| Compound | Apparent Permeability (Papp) (AP-BL) (10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) | Classification | Reference |
| Caffeine | 20-30 | ~1 | High Permeability | [7] |
| Atenolol | < 1 | ~1 | Low Permeability | [5] |
| Propranolol | > 10 | ~1 | High Permeability | |
| Verapamil | > 10 | > 2 | High Permeability, P-gp substrate | [6] |
| Cyclosporin A | 1.51 | 2.98 | Moderate Permeability, P-gp substrate | [7] |
Experimental Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto semi-permeable filter inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
For AP to BL transport, add the test compound (typically at 10 µM) to the apical compartment and transport buffer to the basolateral compartment.
-
For BL to AP transport, add the test compound to the basolateral compartment and transport buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the cyclic peptide in the samples using LC-MS/MS or another sensitive analytical method.
-
-
Calculation of Apparent Permeability (Papp):
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculation of Efflux Ratio:
Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[6]
Workflow for Caco-2 Permeability Assay:
Caption: Workflow of the Caco-2 Permeability Assay.
Cellular Uptake Assays
Cellular uptake assays directly measure the amount of a cyclic peptide that enters cells. These assays are crucial for confirming that a peptide can reach its intracellular target. Various techniques can be employed, often involving fluorescently labeled peptides.
Principle: Cells are incubated with the cyclic peptide, and after a specific time, the amount of peptide inside the cells is quantified. This can be done by measuring the fluorescence of a labeled peptide using flow cytometry or fluorescence microscopy, or by lysing the cells and quantifying the peptide concentration using LC-MS/MS.
Experimental Protocol (using a fluorescently labeled peptide and flow cytometry):
-
Cell Seeding:
-
Seed cells (e.g., HeLa or MCF-7) in a 24-well plate at an appropriate density to reach about 80-90% confluency on the day of the experiment.
-
-
Peptide Incubation:
-
Prepare a solution of the fluorescently labeled cyclic peptide in cell culture medium at the desired concentration (e.g., 10 µM).
-
Remove the old medium from the cells and add the peptide-containing medium.
-
Incubate the cells for a specific time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
After incubation, remove the peptide-containing medium and wash the cells several times with cold PBS to remove any peptide that is non-specifically bound to the cell surface.
-
Harvest the cells by trypsinization.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The mean fluorescence intensity of the cell population is proportional to the amount of cellular uptake.
-
Data Presentation:
Cellular uptake is often expressed as the mean fluorescence intensity or as a percentage relative to a positive control (e.g., a well-known cell-penetrating peptide like Tat).
| Cyclic Peptide | Concentration (µM) | Incubation Time (h) | Cell Line | Cellular Uptake (Mean Fluorescence Intensity) |
| Labeled Control Peptide | 10 | 2 | HeLa | 1000 |
| Labeled Test Peptide A | 10 | 2 | HeLa | 5000 |
| Labeled Test Peptide B | 10 | 2 | HeLa | 800 |
Workflow for Cellular Uptake Assay (Flow Cytometry):
Caption: Workflow of a Cellular Uptake Assay using Flow Cytometry.
Mechanisms of Cyclic Peptide Cell Permeation
Understanding the potential mechanisms of cell entry is crucial for interpreting permeability data and for designing peptides with improved uptake.
Caption: Mechanisms of Cyclic Peptide Cell Permeation.
Conclusion
The assessment of cell permeability is a multifaceted process that requires the use of complementary assays. The PAMPA assay offers a high-throughput method for evaluating passive diffusion, while the Caco-2 assay provides a more physiologically relevant model that can also detect active transport. Cellular uptake assays give a direct measure of how much peptide enters the cells. By employing a combination of these protocols, researchers can gain a comprehensive understanding of the cell permeability of their cyclic peptides, which is essential for the successful development of new intracellularly acting therapeutics.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAMPA | Evotec [evotec.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of cyclosporin A across lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Peptide Cyclization
For Researchers, Scientists, and Drug Development Professionals
The cyclization of peptides is a pivotal strategy in drug discovery and development, enhancing metabolic stability, receptor binding affinity, and bioavailability.[1][2] Enzymatic methods for peptide cyclization offer significant advantages over chemical approaches, including high regio- and chemoselectivity, mild reaction conditions, and the ability to work with unprotected peptides.[3] This document provides detailed application notes and experimental protocols for three key classes of enzymes utilized in peptide cyclization: Sortase A, Butelase 1, and Subtilisin-derived ligases (Omniligase-1).
Sortase A-Mediated Cyclization
Application Notes
Sortase A, a transpeptidase from Staphylococcus aureus, is a widely used tool for protein and peptide modification.[4] It recognizes a specific C-terminal sorting signal, LPXTG (where X can be any amino acid), cleaves the peptide bond between threonine and glycine, and forms a thioester intermediate with the threonine residue.[5][6] This intermediate can then be resolved by the N-terminal amine of a glycine residue, leading to the formation of a native peptide bond. For intramolecular cyclization, the peptide substrate must contain both the LPXTG recognition motif at its C-terminus and an N-terminal glycine residue(s).[4]
The efficiency of Sortase A-mediated cyclization is influenced by the length and concentration of the peptide substrate.[4] Generally, peptides of 15 amino acids or longer are required for efficient direct head-to-tail cyclization.[4] For shorter peptides, Sortase A may catalyze an initial intermolecular oligomerization followed by an intramolecular cyclization of the resulting linear oligomer.[4] The substrate scope of Sortase A has been expanded through directed evolution, allowing for the recognition of alternative sequences.[7]
Quantitative Data Summary
| Enzyme Variant | Substrate | Concentration (mM) | Yield (%) | Reaction Time (h) | Reference |
| Sortase A | MUC1 glycopeptide (dimer) | 0.25 | 61 | 20 | [4] |
| Sortase A | Peptide 1 (oligomerization-cyclization) | 0.5 | Variable (product ratio dependent on concentration) | 20 | [4] |
| Engineered Sortase A | ClAcLys-containing peptide + Cys-peptide | 0.05 | Quantitative | 1 | [8] |
Experimental Protocol: Sortase A-Mediated Cyclization of a Model Peptide
This protocol describes the general procedure for the head-to-tail cyclization of a linear peptide containing a C-terminal LPETG sequence and an N-terminal glycine.
Materials:
-
Linear peptide with N-terminal Glycine and C-terminal LPETG sequence
-
Sortase A (e.g., recombinant SrtA pentamutant for enhanced activity)
-
Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Quenching solution: 10% Trifluoroacetic acid (TFA) in water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS). The peptide should be designed to have at least one glycine residue at the N-terminus and the LPXTG recognition sequence at the C-terminus. Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.
-
Reaction Setup:
-
Dissolve the purified linear peptide in the Sortase A reaction buffer to a final concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically to favor intramolecular cyclization over intermolecular oligomerization.[4]
-
Add Sortase A to the reaction mixture. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (mol/mol).
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 4, 8, and 24 hours).
-
Reaction Monitoring:
-
Quench the reaction in the aliquots by adding an equal volume of the quenching solution.
-
Analyze the quenched samples by RP-HPLC to monitor the disappearance of the linear precursor and the appearance of the cyclic product. The cyclic product will typically have a shorter retention time than the linear precursor.
-
Confirm the identity of the cyclic product by mass spectrometry. The mass of the cyclic product should correspond to the mass of the linear precursor minus the mass of the cleaved glycine from the LPXTG motif.
-
-
Purification: Once the reaction is complete, purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Lyophilize the purified cyclic peptide and characterize it by analytical RP-HPLC and mass spectrometry.
Reaction Mechanism: Sortase A-Mediated Cyclization
Caption: Sortase A recognizes the LPXTG motif, forms a thioester intermediate, and catalyzes cyclization.
Butelase 1-Mediated Cyclization
Application Notes
Butelase 1, an asparaginyl endopeptidase from Clitoria ternatea, is the fastest known peptide ligase.[9][10] It recognizes the C-terminal tripeptide motif Asx-His-Val (where Asx is Asp or Asn) and ligates the C-terminus of the Asx residue to an N-terminal amine.[9][11] A key advantage of Butelase 1 is that it is a "traceless" ligase, meaning the recognition sequence (His-Val) is cleaved off during the reaction, leaving only the Asx residue at the ligation site.[9][11] Butelase 1-mediated cyclizations are remarkably efficient, often achieving yields greater than 95% within minutes.[10][12] The enzyme exhibits broad substrate specificity for the N-terminal amino acid of the peptide.[10]
Quantitative Data Summary
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Yield (%) | Reference |
| Butelase 1 | kB1-NHV | 2.28 ± 0.05 | 213 ± 10 | 10,700 | >95 | [13] |
| Butelase 1 | SFTI-NHV | 0.6 ± 0.02 | 51 ± 4 | 11,700 | >95 | [13] |
| Butelase 1 | SA-kB1-NHV | Not reported | Not reported | 542,000 | >95 | [12][13] |
Experimental Protocol: Butelase 1-Mediated Cyclization
This protocol provides a general method for the rapid cyclization of a linear peptide bearing a C-terminal Asn-His-Val sequence.
Materials:
-
Linear peptide with a C-terminal NHV or DHV sequence
-
Butelase 1 (purified from Clitoria ternatea or recombinantly expressed)
-
Reaction buffer: 20 mM Tris-HCl, pH 6.0, or 20 mM MES, pH 6.0
-
Quenching solution: 10% Trifluoroacetic acid (TFA) in water
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis: Prepare the linear peptide precursor with the C-terminal Asx-His-Val recognition motif using standard SPPS. Purify the peptide by RP-HPLC.
-
Reaction Setup:
-
Dissolve the purified peptide in the reaction buffer to a final concentration of 10-100 µM.
-
Add Butelase 1 to the reaction mixture. A typical enzyme-to-substrate ratio is 1:100 to 1:500 (mol/mol).
-
-
Incubation: Incubate the reaction at room temperature or 37°C. Due to the high speed of the reaction, monitor it closely within the first few minutes.
-
Reaction Monitoring:
-
Take aliquots at very short intervals (e.g., 1, 5, 15, and 30 minutes).
-
Quench and analyze the samples by RP-HPLC and mass spectrometry as described for the Sortase A protocol. The cyclic product will have a mass corresponding to the linear precursor minus the mass of His-Val.
-
-
Purification and Characterization: Purify the cyclic peptide using preparative RP-HPLC and characterize the final product.
Reaction Mechanism: Butelase 1-Mediated Cyclization
References
- 1. Employing unnatural promiscuity of sortase to construct peptide macrocycle libraries for ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Linear- and Head-to-Tail Cyclic Peptides Using Omniligase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortase A-Catalyzed Peptide Cyclization for the Synthesis of Macrocyclic Peptides and Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortase - Wikipedia [en.wikipedia.org]
- 6. Sortase Transpeptidases: Structural Biology and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cedar.wwu.edu [cedar.wwu.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Butelase-mediated cyclization and ligation of peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. researchgate.net [researchgate.net]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
Troubleshooting & Optimization
Overcoming challenges in the chemical synthesis of large cyclic peptides.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges in the chemical synthesis of large cyclic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction is resulting in a low yield of the desired cyclic monomer and a high amount of dimers and oligomers. What's causing this and how can I fix it?
A: This is a common challenge in macrocyclization, primarily caused by intermolecular reactions competing with the desired intramolecular cyclization.[1] This is an entropically unfavorable process.[1][2] Here are the primary causes and solutions:
-
High Concentration: The rate of intermolecular side reactions (dimerization, oligomerization) is highly dependent on the concentration of the linear peptide.
-
Solution (In-solution cyclization): Perform the cyclization under high-dilution conditions (typically 0.1-1 mM).[3] This favors the intramolecular reaction.
-
Solution (On-resin cyclization): On-resin cyclization is often superior for minimizing oligomerization.[4] The solid support provides a "pseudo-dilution" effect, where peptide chains are physically isolated from each other, thus favoring intramolecular cyclization.[1][5][6]
-
-
Peptide Sequence & Conformation: Linear peptides need to adopt a specific pre-cyclization conformation to bring the N- and C-termini into proximity.[2] Sequences that resist forming this "cyclization-competent" conformation will cyclize slowly, allowing more time for intermolecular reactions.
Q2: I'm observing significant epimerization at the C-terminal residue. How can I minimize this side reaction?
A: C-terminal epimerization is a frequent side reaction during the carboxyl group activation step required for cyclization.[5][7] The risk is higher for head-to-tail cyclization of peptides shorter than seven residues.[5]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Reaction Conditions: The base used and the reaction temperature can influence the rate of epimerization.
-
Solution: Avoid strong, non-nucleophilic bases where possible. Some modern, one-pot cyclization methods that proceed under mild conditions, such as the ketoacid-hydroxylamine (KAHA) ligation, can also circumvent this issue.[11]
-
Q3: My linear peptide has poor solubility in the cyclization solvent, leading to incomplete reactions. What can I do?
A: Poor solubility of fully protected linear peptides is a known hurdle, especially for in-solution cyclization strategies.[5][12]
-
Solvent Choice: The choice of solvent is critical.
-
On-Resin Cyclization: This strategy avoids the issue of dissolving the protected linear peptide. The peptide remains attached to the soluble solid support throughout the synthesis and cyclization.
-
Chemoselective Ligation: Methods like Native Chemical Ligation (NCL) allow for the use of unprotected peptides in aqueous buffers, which can resolve solubility issues. However, this requires the presence of specific residues, like an N-terminal cysteine.[5]
Q4: My peptide sequence is rich in bulky or basic amino acids [e.g., Arg(Pbf), Lys(Boc), Thr(tBu)] and is very difficult to cyclize. Why is this happening?
A: Sequences rich in certain residues are notoriously difficult to cyclize.[4][14]
-
Steric Hindrance: Bulky side chains (like Thr(tBu)) near the N- or C-terminus can sterically hinder the cyclization reaction.[4][5]
-
Side-Chain Interactions: The side chains of Pbf-protected Arginine and Boc-protected Lysine can form internal hydrogen bonds with each other or with the C-terminal carboxyl group.[4] In a polar aprotic solvent like DMF, this can inhibit the cyclization reaction by creating non-productive conformations.[4]
Q5: What are the main advantages of on-resin versus in-solution cyclization?
A: Both methods have their place, but on-resin cyclization offers significant advantages for large peptides.
-
On-Resin Cyclization:
-
Pros: Minimizes intermolecular side reactions (dimers, oligomers) due to the "pseudo-dilution" effect.[5][6] It also avoids issues with the solubility of the protected linear peptide and generally leads to simpler purification.[6][15] Studies have shown it to be superior in terms of reaction time and minimizing oligomerization compared to solution-phase reactions.[4]
-
Cons: Can be more complex to set up, requiring specific orthogonal protecting groups and linker strategies to attach the peptide via a side chain.[3][5]
-
-
In-Solution Cyclization:
-
Pros: Conceptually simpler, as the linear peptide is cleaved from the resin first and then cyclized.
-
Cons: Requires high dilution to prevent oligomerization, which can be cumbersome for larger scales.[3] The protected peptide may have poor solubility.[12] It is also generally less likely to go to completion and can result in greater amounts of dimer and trimer formation.[4]
-
Quantitative Data Summary
Table 1: Comparison of On-Resin vs. In-Solution Cyclization for Selected Peptides
| Peptide Sequence | Cyclization Method | Key Conditions | Monomer Yield (%) | Dimer/Oligomer (%) | Reference |
| TTKE | On-Resin | PyBOP, DMF, 2h | Quantitative | Not Detected | [4] |
| TTKE | In-Solution | PyBOP, DMF | 69 | 31 | [4] |
| TKYRRE | On-Resin | PyBOP, DMF, 2h | 39 | 17 | [4] |
| TKYRRE | In-Solution | PyBOP, DMF | 36 | 28 | [4] |
| KVTYRRE | On-Resin | PyBOP, DMF, 2h | Quantitative | Not Detected | [4] |
| KVTYRRE | In-Solution | PyBOP, DMF | 86 | 14 | [4] |
Table 2: Effect of Coupling Reagent and Temperature on Cyclization Yield
| Peptide | Coupling Reagent | Temperature | Time | Yield (%) | Reference |
| Octapeptide (P5) | PyAOP | Room Temp | 24 h | ~55 | [12] |
| Octapeptide (P5) | PyAOP | 80°C (MW) | 10 min | >95 | [12] |
| Octapeptide (P5) | HATU | Room Temp | 24 h | ~45 | [12] |
| Octapeptide (P5) | HBTU | Room Temp | 24 h | ~40 | [12] |
| Octapeptide (P5) | COMU | Room Temp | 24 h | ~35 | [12] |
Experimental Protocols
Protocol 1: General On-Resin Head-to-Tail Cyclization
This protocol assumes the linear peptide has been synthesized on a solid support, anchored via an amino acid side chain (e.g., Asp or Glu) using an orthogonal protecting group (e.g., Allyl).
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. The amino acid that will serve as the anchor point (e.g., Fmoc-Asp-OAll) is coupled to the resin first.
-
Selective Deprotection of Anchor Point: Remove the orthogonal protecting group from the C-terminal residue's side chain. For an Allyl (All) group, this is typically done using a palladium catalyst.
-
Selective N-Terminus Deprotection: Remove the Fmoc group from the N-terminal amino acid using a 20% piperidine in DMF solution. Wash the resin thoroughly.
-
On-Resin Cyclization:
-
Swell the resin in the reaction solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., 5 eq DIC) and additive (e.g., 5 eq OxymaPure).[3][16]
-
Allow the reaction to proceed for 2-24 hours at room temperature or with gentle heating (e.g., 50°C).[3] The progress can be monitored by cleaving a small amount of peptide from the resin for LC-MS analysis.
-
-
Cleavage and Global Deprotection: Once cyclization is complete, wash the resin extensively. Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.[3]
-
Purification: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize. Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC).[17]
Protocol 2: General In-Solution Head-to-Tail Cyclization
This protocol assumes the linear peptide has been synthesized on a resin that allows for its cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).
-
Linear Peptide Synthesis: Synthesize the linear peptide on 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS.
-
Protected Peptide Cleavage: Cleave the fully protected linear peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM or HFIP/DCM mixture) to keep side-chain protecting groups intact.[4][7] Evaporate the solvent to obtain the crude protected peptide.
-
Cyclization Reaction:
-
Dissolve the protected linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 0.2-1 mM.[16]
-
Add the coupling reagent (e.g., 3 eq PyBOP) and a base (e.g., 6 eq DIEA).
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS until the linear precursor is consumed.
-
-
Global Deprotection: After cyclization, remove the solvent under vacuum. Treat the crude protected cyclic peptide with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize. Purify the final cyclic peptide using RP-HPLC.
Visualized Workflows and Logic
Caption: General workflow for large cyclic peptide synthesis.
Caption: Troubleshooting decision tree for low cyclization yield.
References
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. biotage.com [biotage.com]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. peptide.com [peptide.com]
- 11. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01774B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. raj.emorychem.science [raj.emorychem.science]
- 14. Global analysis of peptide cyclization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bachem.com [bachem.com]
Technical Support Center: Solid-Phase Cyclotide Synthesis
Welcome to the technical support center for solid-phase cyclotide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of synthetic cyclotides.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of cyclotides, from initial peptide chain assembly to final oxidative folding.
Q1: My peptide is aggregating on the resin during synthesis, leading to incomplete couplings and low yield. What can I do?
A1: Peptide chain aggregation is a primary cause of synthesis failure, especially for hydrophobic or long sequences.[1][2] It can lead to slow or incomplete deprotection and coupling steps.[3] Here are several strategies to mitigate this issue:
-
Incorporate Backbone-Protecting Groups: Use amino acid derivatives with backbone protection like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[3] Incorporating one of these protected residues every six to seven amino acids can effectively disrupt the inter-chain hydrogen bonding that causes aggregation.[3]
-
Utilize Pseudoproline Dipeptides: Inserting pseudoproline dipeptides (derived from Ser or Thr) disrupts the formation of secondary structures like β-sheets that lead to aggregation.[4] These are introduced by coupling pre-formed dipeptide units and are converted back to the native residues during the final TFA cleavage.[4]
-
Use Chaotropic Salts: Washing the resin with solutions containing chaotropic salts such as 0.8 M NaClO₄ or 4 M KSCN in DMF can help break up aggregates.
-
Optimize Solvent Systems: For difficult couplings, using a solvent mixture of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 can improve solvation and reduce aggregation.
-
Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-55 °C) can help overcome aggregation-related difficulties.[5] Microwave-enhanced synthesis is also a highly effective method for improving coupling efficiency.[6]
Q2: My head-to-tail cyclization yield is very low. How can I improve it?
A2: The head-to-tail cyclization step is often a major bottleneck. The efficiency is highly dependent on the peptide sequence, the chosen strategy (on-resin vs. in-solution), and the reaction conditions.[7][8]
-
On-Resin vs. Solution-Phase Cyclization: On-resin cyclization is often superior to solution-phase reaction as the "pseudo-dilution" effect of the solid support minimizes intermolecular reactions like dimerization and oligomerization.[7][9] However, the resin-bound peptide may have conformational restrictions that hinder cyclization.[8] Solution-phase cyclization must be performed at very low peptide concentrations (high dilution) to favor the intramolecular reaction.[8]
-
Choice of Coupling Reagent: The coupling reagent is critical. HATU is widely favored for its high efficiency and low racemization rates.[10] PyBOP is another effective reagent suitable for both solid-phase and solution-phase methods.[10] The choice of reagent and additives can significantly impact yield and reduce epimerization.[9]
-
Sequence Optimization: The rate and yield of cyclization are strongly sequence-dependent.[7] Sequences containing turn-inducing elements like Proline often cyclize more efficiently. Conversely, sequences rich in basic and polar residues can be slow to cyclize.[7] Shortening the peptide sequence, if possible, can also improve cyclization efficiency and reduce dimerization.[11]
-
Resin and Linker Strategy: For on-resin cyclization, the peptide is typically anchored to the resin via an amino acid side chain (e.g., Asp or Glu).[5] The longer side chain of Glutamic acid (Glu) may provide better cyclization potential than Aspartic acid (Asp).[5] Using linkers that allow for cyclative cleavage can also be an effective strategy.[12]
Q3: I am observing significant side reactions, such as aspartimide formation. How can these be minimized?
A3: Side reactions can significantly reduce the purity of the final product. Aspartimide formation is a common issue, particularly at Asp-Gly or Asp-Ser sequences.
-
Backbone Protection: The most effective way to prevent aspartimide formation is by using backbone protection, such as a Dmb or Hmb group, on the nitrogen of the amino acid preceding the aspartic acid residue.[3] This protection is removed during the final TFA cleavage.
-
Diketopiperazine (DKP) Formation: DKP formation can occur during Fmoc removal from a dipeptide, especially at the N-terminus, leading to chain termination.[1][4] Using faster and less basic deprotection conditions or employing Bsmoc protection at the critical position can help prevent this side reaction.[4]
Q4: How can I ensure the correct formation of the three disulfide bonds to achieve the cyclotide's cystine knot?
A4: Forming the correct disulfide bridges is essential for the structure and stability of cyclotides.[13] While random air oxidation in a redox buffer can work, it often leads to a mixture of isomers. A regioselective (directed) approach yields a single, correct product.[14]
-
Orthogonal Cysteine Protection: This is the most robust strategy. It involves using different classes of protecting groups for each pair of cysteines that are stable to different chemical conditions. A common strategy uses:
-
Trityl (Trt): Acid-labile, removed during initial peptide cleavage.
-
Acetamidomethyl (Acm): Stable to acid, removed by treatment with iodine or silver salts.
-
4-methoxybenzyl (Mob): Stable to iodine, removed under stronger acid conditions (e.g., HF or high-concentration TFA).[14]
-
-
Stepwise Oxidation: After synthesizing the linear or cyclic peptide backbone, the protecting groups are removed sequentially, and the disulfide bond is formed for each pair before proceeding to the next. For example, the first pair is deprotected and oxidized, the product is purified, and then the second pair is addressed. This ensures the correct connectivity.[14]
Quantitative Data Summary
The following tables summarize key quantitative and qualitative data to aid in experimental design.
Table 1: Comparison of Common Head-to-Tail Peptide Cyclization Reagents
| Reagent | Advantages | Disadvantages | Common Additives |
| HATU | High coupling efficiency, low racemization, fast reaction times.[10] | Can be expensive. | DIPEA |
| PyBOP | Highly effective, stable, generates fewer toxic byproducts than older reagents.[10] | Slightly less reactive than HATU in some cases.[10] | HOBt, DIPEA |
| EDC | Water-soluble, byproducts are easily removed.[10] | Lower efficiency than HATU/PyBOP, more prone to N-acylurea side reactions.[10] | HOBt, HOAt, Oxyma |
Table 2: On-Resin vs. Solution-Phase Cyclization Yield Considerations
| Strategy | Advantages | Disadvantages | Typical Yields |
| On-Resin Cyclization | Minimizes dimerization/oligomerization due to pseudo-dilution effect.[7][9] | Peptide conformation can be restricted by the resin, potentially hindering cyclization.[8] | Highly variable; can be low (<30%) but is sequence-dependent. |
| Solution-Phase Cyclization | Peptide is conformationally unrestricted, potentially allowing faster cyclization for favorable sequences.[7] | Prone to dimerization and oligomerization; requires high dilution, which can be difficult for scale-up.[7][8] | Highly variable; can be efficient (>90% for some sequences) but often lower.[15] |
Table 3: Common Orthogonal Protecting Groups for Cysteine in Cyclotide Synthesis
| Protecting Group | Abbreviation | Removal Conditions | Key Characteristics |
| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM), or standard cleavage cocktail (e.g., 95% TFA).[14] | Highly acid-labile. Often used for the first disulfide pair. |
| Acetamidomethyl | Acm | Iodine (I₂) in a solvent like MeOH or DMF.[14][16] | Stable to TFA. Used for the second disulfide pair. |
| 4-methoxybenzyl | Mob | Strong acid (e.g., HF or high-concentration TFA with scavengers).[14][16] | More acid-stable than Trt. Used for the final disulfide pair. |
| tert-Butyl | tBu | Treatment with PhS(O)Ph/CH₃SiCl₃ in TFA.[14] | Stable under standard TFA and redox conditions. |
Key Experimental Protocols
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for protected peptide fragments).[15][17] Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (4 eq.), a coupling agent like HATU (3.9 eq.), and an activator base like DIPEA (8 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: After coupling, wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test or other amine test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization
-
Synthesis: Synthesize the linear peptide on a resin, anchoring it via the side chain of an amino acid like Fmoc-Glu-OAll or Fmoc-Asp-OAll.
-
Allyl Deprotection: Remove the C-terminal allyl protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane in DCM.[5]
-
N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF as described in Protocol 1.
-
On-Resin Cyclization: Add a solution of a coupling reagent (e.g., PyBOP/HOBt/DIPEA or HATU/DIPEA) in DMF to the resin.[18] Allow the reaction to proceed for several hours or overnight at room temperature.[19] Heating can improve efficiency for difficult sequences.[5]
-
Cleavage and Global Deprotection: Wash the resin thoroughly. Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
Protocol 3: Oxidative Folding for Cystine Knot Formation
-
Dissolution: Dissolve the purified, reduced cyclic peptide in an aqueous folding buffer (e.g., 0.1 M NH₄HCO₃, pH 8-8.5) at a low concentration (0.1-0.5 mg/mL) to prevent intermolecular disulfide formation.
-
Oxidation: Allow the peptide to fold by stirring the solution gently, open to the air, for 24-72 hours. The addition of a redox system like reduced/oxidized glutathione (GSH/GSSG) can improve folding yields.[14]
-
Monitoring: Monitor the reaction by RP-HPLC and/or mass spectrometry to track the formation of the correctly folded product.
-
Purification: Once the reaction is complete, acidify the solution with formic acid or acetic acid and purify the final cyclotide by preparative RP-HPLC.
Visualizations
The following diagrams illustrate key workflows and concepts in cyclotide synthesis.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. biotage.com [biotage.com]
- 6. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 7. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Solubility of Synthetic Cyclic Peptides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the low solubility of synthetic cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low solubility of my synthetic cyclic peptide?
A1: The solubility of a synthetic cyclic peptide is influenced by several factors related to its inherent molecular characteristics.[1][2] Poor solubility is often a result of:
-
High Hydrophobicity: A high proportion of non-polar amino acids (e.g., Leucine, Valine, Phenylalanine) in your peptide sequence can lead to limited solubility in aqueous solutions.[1] This hydrophobicity is a primary driver of peptide aggregation.[1]
-
Net Charge and Proximity to Isoelectric Point (pI): A peptide's solubility is lowest at or near its isoelectric point (pI), the pH at which it has a net neutral charge.[1] At this pH, the lack of electrostatic repulsion can lead to aggregation.
-
Secondary Structure and Aggregation: Cyclic peptides can form stable secondary structures, such as beta-sheets, which can promote self-association and aggregation, leading to precipitation.[1][3] This is particularly common in sequences with alternating hydrophobic and hydrophilic residues.
-
Peptide Length: Longer peptide chains can have increased hydrophobic interactions, which may promote self-association and reduce solubility.[1]
Q2: How can I predict the potential solubility of my cyclic peptide before synthesis?
A2: Before synthesis, you can estimate the solubility of your cyclic peptide by analyzing its amino acid composition.[4] A simple method is to calculate the net charge of the peptide at a neutral pH (around 7).[4][5][6]
-
Assign a value of +1 to each basic residue (K, R, and the N-terminal amine).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminal carboxyl).
-
Histidine (H) can be considered neutral or have a partial positive charge at pH 7.
A higher absolute net charge generally corresponds to better aqueous solubility due to increased interactions with water molecules.[1] Peptides with a high percentage of hydrophobic residues are more likely to have solubility issues.[1][4]
Q3: My lyophilized cyclic peptide won't dissolve in water. What should I do first?
A3: If your cyclic peptide is insoluble in water, do not discard the sample. The insolubility may be due to the peptide's pI being close to the pH of water (~7). The first step is to try dissolving it in acidic or basic solutions, depending on the peptide's net charge.[6]
-
For basic peptides (net positive charge): Try dissolving in a small amount of 10-25% acetic acid and then dilute with water to your desired concentration.[4][6]
-
For acidic peptides (net negative charge): Attempt to dissolve the peptide in a small amount of 0.1M ammonium bicarbonate or 10% ammonium hydroxide and then dilute with water.[4][6]
-
For neutral peptides: If the peptide has a high content of hydrophobic residues, you may need to use a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to first solubilize the peptide, followed by slow, dropwise addition of your aqueous buffer.[4][6] Caution: Be mindful that organic solvents may interfere with your downstream experiments.[4]
Always test the solubility of a small portion of your peptide before dissolving the entire sample.[5][6]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing a Poorly Soluble Cyclic Peptide
This guide provides a step-by-step workflow for solubilizing a challenging cyclic peptide.
Guide 2: Addressing Peptide Aggregation
Peptide aggregation is a common cause of poor solubility and can be difficult to reverse.[7] Here are some strategies to manage and mitigate aggregation:
-
Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.[5][7] It is recommended to sonicate in short bursts on ice to prevent heating the sample.[5]
-
Chaotropic Agents: For peptides that form strong intermolecular hydrogen bonds leading to gels or aggregates, the use of chaotropic agents like guanidine hydrochloride or urea can be effective.[4] These agents disrupt the hydrogen bonding network.[4] Note that these will likely need to be removed before biological assays.
-
Temperature: Gently warming the peptide solution can sometimes help to dissolve aggregates, but this should be done with caution to avoid degradation.[5]
Molecular Engineering and Formulation Strategies
If a cyclic peptide has intrinsically poor solubility that cannot be overcome by simple formulation adjustments, rational modifications to the peptide sequence or more advanced formulation approaches may be necessary.
Molecular Engineering Approaches
These strategies involve making direct modifications to the peptide's structure to improve its solubility.[1]
| Strategy | Description | Key Considerations |
| Amino Acid Substitution | Replace hydrophobic amino acids with more hydrophilic or charged ones (e.g., replace Leucine with Lysine or Glutamic Acid).[1] Incorporating non-canonical amino acids like N,N-pyrrolidinyl glutamine (Pye) can also improve solubility by sequestering backbone amide groups.[8][9] | Can impact biological activity and target binding. Substitutions should be made rationally, considering the peptide's structure-activity relationship. |
| Incorporation of D-Amino Acids | The introduction of D-amino acids can alter the peptide's conformation, potentially disrupting the formation of aggregation-prone secondary structures.[10] | May affect proteolytic stability and receptor recognition.[10] |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield, significantly increasing water solubility.[1] | Can increase the hydrodynamic size, which may affect cell permeability and distribution. |
| Lipidation | Attaching fatty acid residues can allow the peptide to bind to serum albumin, which can improve its apparent solubility and circulation half-life.[1] | Primarily for in vivo applications. |
| Solubility Tags | Fusing polypeptide tags, such as a poly-arginine tail, can increase the net charge and prevent aggregation through electrostatic repulsion.[1][11] | The tag may need to be cleaved off for the final application. |
Formulation Strategies
These approaches focus on modifying the peptide's environment to enhance its solubility.[1][12][13][14][15]
| Strategy | Description | Key Considerations |
| pH Adjustment | Adjusting the pH of the solution to move it away from the peptide's pI will increase the net charge and improve solubility.[1] | The final pH must be compatible with the intended application. |
| Co-solvents | Using small amounts of organic solvents like DMSO can aid in dissolving hydrophobic peptides.[1] | The co-solvent concentration must be tolerated by the experimental system (e.g., cell-based assays). |
| Nanosuspensions | Reducing the peptide into sub-micron particles increases the surface area and enhances the dissolution rate.[1] | Requires specialized equipment for particle size reduction. |
| Encapsulation | Encapsulating the peptide in systems like hyaluronic acid (HA) nanogels can significantly improve the solubility of water-insoluble cyclic peptides.[16] | The encapsulation system must be biocompatible and not interfere with the peptide's function. |
Experimental Protocols
Protocol 1: Standardized Solubility Assessment
This protocol outlines a systematic approach to determine the optimal solvent for a new synthetic cyclic peptide.
Materials:
-
Lyophilized cyclic peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid in water
-
0.1M Ammonium Bicarbonate in water
-
Dimethyl sulfoxide (DMSO)
-
Microfuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[5] Centrifuge the vial briefly to collect all the powder at the bottom.[5]
-
Initial Test with Water:
-
To a pre-weighed aliquot of the peptide, add sterile water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
Visually inspect the solution. A clear solution indicates solubility. If the solution is cloudy or contains visible particles, proceed to the next step.
-
-
Test with Acidic/Basic Solutions (based on calculated net charge):
-
For Basic Peptides: To a new aliquot, add a small volume of 10% acetic acid. Vortex. Once dissolved, slowly add water or your desired buffer to reach the final concentration.
-
For Acidic Peptides: To a new aliquot, add a small volume of 0.1M ammonium bicarbonate. Vortex. Once dissolved, slowly add water or your desired buffer.
-
-
Test with Organic Co-solvent:
-
If the peptide is still insoluble, particularly if it is neutral and hydrophobic, use a new aliquot.
-
Add the minimum volume of DMSO required to completely dissolve the peptide.
-
Slowly add your aqueous buffer to the DMSO-peptide solution in a dropwise manner while continuously vortexing.
-
Note: If precipitation occurs upon addition of the aqueous phase, the peptide may not be suitable for high aqueous concentrations.
-
-
Sonication: If any of the above steps result in a suspension or visible aggregates, place the tube in a sonicator bath for 1-3 minutes.[5] Be sure to keep the sample cool.
-
Observation and Documentation: Record the solvent and method that resulted in a clear, stable solution. This will be your optimized solubilization protocol for this specific cyclic peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biocat.com [biocat.com]
- 7. peptide.com [peptide.com]
- 8. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. peptidream.com [peptidream.com]
Technical Support Center: Optimizing Purification Protocols for Complex Cyclotide Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of complex cyclotide mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting cyclotides from plant material?
A1: A common method involves solvent extraction using a mixture of dichloromethane and methanol (1:1 v/v).[1] This is typically followed by a liquid-liquid partition with water to separate the crude cyclotide-containing extract. Another approach is to use hydroalcoholic solutions, such as 60% ethanol, which can dissolve both polar and non-polar compounds in a single maceration step.[2]
Q2: Which chromatographic methods are most effective for purifying cyclotides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for cyclotide purification.[1] C18 columns are frequently employed due to the hydrophobic nature of most cyclotides.[1] Solid-phase extraction (SPE) with a C18 sorbent is also a crucial step for initial cleanup and fractionation.[1][3] For highly specific purification of a single cyclotide from a complex mixture, affinity chromatography can be a powerful single-step method.[4][5]
Q3: What makes cyclotides so stable, and how does this affect purification?
A3: Cyclotides possess a unique cyclic cystine knot (CCK) structure, which is a head-to-tail cyclized backbone cross-linked by three disulfide bonds.[6][7] This structure confers exceptional resistance to thermal, chemical, and enzymatic degradation.[6][8] This stability is advantageous during purification as it allows for the use of organic solvents and varying temperatures without significant sample degradation.
Q4: Can cyclotides be produced synthetically or recombinantly?
A4: Yes, cyclotides can be produced through chemical synthesis, typically using solid-phase peptide synthesis (SPPS) followed by cyclization and oxidative folding.[9][10] Recombinant expression in bacteria like E. coli using intein-based systems is also possible, although yields can be low.[6][11] Plant cell cultures are being explored as a sustainable and scalable production alternative.[10]
Q5: What is the expected molecular weight range for cyclotides?
A5: Cyclotides are small proteins, typically composed of 28 to 37 amino acids.[1] Their molecular weight generally falls in the range of 2500 to 4000 Da.[3]
Troubleshooting Guide
Issue 1: Low Yield of Purified Cyclotides
Q: My final yield of purified cyclotides after RP-HPLC is consistently low. What are the potential causes and solutions?
A: Low recovery can stem from several factors throughout the purification workflow. Here’s a systematic approach to troubleshoot this issue:
-
Problem: Inefficient Initial Extraction
-
Problem: Sample Loss During Solid-Phase Extraction (SPE)
-
Solution: The elution solvent in your SPE protocol may be too weak to displace all cyclotides from the sorbent.[12] Conversely, the wash solvent might be too strong, causing premature elution of your target compounds.[13][14] Collect and analyze both the flow-through and wash fractions to check for your target cyclotides.
-
-
Problem: Poor Recovery from HPLC Column
-
Problem: Cyclotide Aggregation
-
Solution: Cyclotide self-aggregation can lead to precipitation and sample loss.[16] This can be influenced by peptide concentration, pH, and ionic strength. Try diluting the sample before injection or altering the pH of the mobile phase.
-
Issue 2: Poor Peak Resolution in RP-HPLC
Q: I am observing broad, overlapping peaks during RP-HPLC, making it difficult to isolate individual cyclotides. How can I improve the resolution?
A: Achieving baseline separation of structurally similar cyclotides is a common challenge.[3] Consider the following optimization strategies:
-
Optimize the Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) will increase the separation time and can significantly improve the resolution between closely eluting peaks.
-
Adjust the Column Temperature: Increasing the column temperature (e.g., up to 70°C) can decrease solvent viscosity and improve mass transfer, resulting in sharper peaks and altered selectivity.[15]
-
Change the Mobile Phase:
-
Organic Solvent: Switching from acetonitrile to methanol or isopropanol can alter the elution order and improve resolution.[15]
-
Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., TFA) can impact peak shape and retention time. Experiment with different concentrations or alternative reagents like formic acid.[15]
-
-
Select a Different Column: If resolution issues persist, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
Issue 3: Presence of Contaminants in the Final Product
Q: My purified cyclotide fractions are still contaminated with non-cyclotide compounds. How can I improve the purity?
A: Contaminants like polyphenols and chlorophyll from the initial plant extract can co-elute with cyclotides. A multi-step purification strategy is often necessary.
-
Refine the SPE Protocol:
-
Wash Step: Use a wash solvent that is strong enough to remove impurities but weak enough to retain the cyclotides. A titration of the wash solvent strength is recommended.[12][14]
-
Mixed-Mode SPE: For complex mixtures, consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties for enhanced selectivity.[12]
-
-
Introduce an Intermediate Purification Step: Before the final RP-HPLC step, consider a preliminary fractionation step using size-exclusion or ion-exchange chromatography to remove contaminants with significantly different sizes or charges.
-
Optimize HPLC Elution: As with improving resolution, adjust the mobile phase and gradient to maximize the separation between your target cyclotides and any remaining impurities.
Quantitative Data Summary
The following tables summarize key quantitative data related to cyclotide purification and production.
Table 1: Comparison of Cyclotide Purification/Production Yields
| Method | Cyclotide/System | Reported Yield | Reference |
| Enzymatic Cyclization (Butelase 1) | Kalata B1 | > 95% | [6] |
| In Vitro Oxidative Refolding | Bracelet Cyclotides (vigno 10, cycloviolacin O2) | ~10 - 14% | [7] |
| In Vitro Oxidative Refolding | Möbius Cyclotides (vigno 1, vigno 2, kalata B1) | ~30 - 90% | [17] |
| Activated Thiol Sepharose Chromatography | Synthetic Cyclotide Analogs | ~80 - 90% purity | [9] |
Experimental Protocols
Protocol 1: General Cyclotide Extraction and SPE Fractionation
-
Extraction:
-
Powder dried aerial plant parts (25 g).[1]
-
Macerate the powder in a 1:1 mixture of dichloromethane/methanol overnight at room temperature in a shaker incubator.[1]
-
Filter the extract and add water to the filtrate to induce phase separation.
-
Collect the aqueous/methanol phase, which contains the crude cyclotide extract.
-
-
Solid-Phase Extraction (SPE):
-
Equilibrate a C18 SPE cartridge with methanol, followed by water. Do not let the sorbent dry out.[13]
-
Load the crude extract onto the cartridge at a slow flow rate (~1 mL/min).[13]
-
Wash the cartridge with 20% ethanol to remove highly polar impurities.[1]
-
Elute the cyclotides with stepwise increases in ethanol concentration (e.g., 50% and 80% ethanol).[1]
-
Collect the fractions, dry them (e.g., by lyophilization), and analyze them by RP-HPLC.
-
Protocol 2: RP-HPLC Purification of Cyclotides
-
Sample Preparation: Dissolve the dried fractions from SPE in the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.05% TFA).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size).
-
Mobile Phase A: 0.05% trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.045% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 40 minutes is a good starting point.[4] The elution of cyclotides typically occurs between 25% and 55% acetonitrile.[3]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Fraction Collection: Collect peaks corresponding to the expected retention time of cyclotides (often between 20-30 minutes).[1]
-
Analysis: Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., MALDI-TOF).[3]
Visualizations
Caption: A typical experimental workflow for the purification of cyclotides from plant material.
Caption: A decision tree for troubleshooting poor peak resolution in RP-HPLC.
Caption: The proposed mechanism of cyclotide interaction with and disruption of cell membranes.
References
- 1. healthbiotechpharm.org [healthbiotechpharm.org]
- 2. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On chip microfluidic separation of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-step purification of cyclotides using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing circular peptides in mixtures: sequence fragment assembly of cyclotides from a violet plant by MALDI-TOF/TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Rapid parallel synthesis of bioactive folded cyclotides using a tea-bag approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclotides: macrocyclic peptides with applications in drug design and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 16. Extraction, purification and characterization of the interaction between cyclotide and cyclotide aggregates with lipid bilayers [morressier.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cyclic Peptide Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the serum stability of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low serum stability of peptides?
Linear peptides are often susceptible to degradation by proteases and peptidases present in serum, which recognize and cleave specific peptide bonds. This enzymatic degradation typically initiates at the N- and C-termini. The flexible nature of linear peptides also makes them more accessible to these enzymes, leading to a short in-vivo half-life.[1][2][3][4]
Q2: How does cyclization enhance the serum stability of peptides?
Cyclization is a widely used strategy to improve peptide stability by conferring a more rigid and constrained conformation.[1][2][5][6] This structural rigidity can:
-
Mask cleavage sites: By locking the peptide into a specific conformation, cyclization can hide or alter the presentation of amino acid sequences that are recognized by proteases.[1]
-
Reduce susceptibility to exopeptidases: Head-to-tail cyclization eliminates the free N- and C-termini, which are the primary targets for exopeptidases.[1][7]
-
Decrease conformational flexibility: A more rigid structure reduces the likelihood of the peptide adopting a conformation that fits into the active site of a protease.[1][6]
Q3: What are the different strategies for peptide cyclization?
Several methods can be employed to cyclize peptides, each with its own advantages and applications. Common strategies include:
-
Head-to-tail cyclization: Forms an amide bond between the N-terminal amine and the C-terminal carboxyl group.[7]
-
Side chain-to-side chain cyclization: Creates a covalent bond between the side chains of two amino acids within the peptide sequence. Disulfide bridging between two cysteine residues is a classic example.[2][7]
-
Head-to-side chain or side chain-to-tail cyclization: Involves forming a bond between a terminal end and an amino acid side chain.[7][8]
-
Stapled peptides: Involves introducing a chemical brace (staple) that connects two amino acid side chains, often to stabilize an alpha-helical structure.[4][7]
Q4: Can modifications other than cyclization improve serum stability?
Yes, several other chemical modifications can significantly enhance the serum stability of peptides:
-
Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-proteinogenic amino acids can render the peptide resistant to proteases that specifically recognize L-amino acids.[1][3][9]
-
N-methylation: Methylating the amide nitrogens of the peptide backbone can protect against proteolytic degradation and, in some cases, improve membrane permeability.[10][11][12][13]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume, which can shield it from proteases and reduce renal clearance.[1]
-
Fatty Acid Acylation: Attaching a lipid chain can promote binding to serum albumin, effectively "hiding" the peptide from proteases and extending its circulation time.[1][14]
Troubleshooting Guides
Problem 1: My cyclic peptide shows no improvement in serum stability compared to its linear counterpart.
| Possible Cause | Troubleshooting Step |
| Ineffective Cyclization Strategy | The chosen cyclization points may not effectively mask the primary protease cleavage sites. |
| Solution: 1. Identify the cleavage sites in the linear peptide using mass spectrometry analysis of the degradation products. 2. Redesign the cyclic peptide to constrain the region containing the cleavage sites. Consider alternative cyclization strategies (e.g., side chain-to-side chain instead of head-to-tail).[5] | |
| Suboptimal Ring Size | The cyclic structure may still be too flexible or too constrained, leading to exposure of cleavage sites or loss of a stable conformation. |
| Solution: Synthesize a library of cyclic peptides with varying ring sizes by adjusting the linker length or the positions of the cyclizing amino acids. Evaluate the stability of each variant. | |
| Disulfide Bond Reduction | If cyclization is achieved through a disulfide bond, it may be susceptible to reduction by components in the serum.[15] |
| Solution: Consider replacing the disulfide bond with a more stable linkage, such as a lactam bridge or other carbon-based staples.[15] |
Problem 2: My modified cyclic peptide has improved stability but has lost its biological activity.
| Possible Cause | Troubleshooting Step |
| Conformational Change | The modification (e.g., cyclization, N-methylation) may have altered the peptide's conformation, preventing it from binding to its target.[10][16] |
| Solution: 1. Perform structural analysis (e.g., NMR, CD spectroscopy) to compare the conformation of the modified peptide to the active, unmodified peptide. 2. Systematically vary the position of the modification to identify locations that are less critical for maintaining the bioactive conformation. | |
| Steric Hindrance | The modification (e.g., a PEG chain or a bulky unnatural amino acid) may be sterically hindering the interaction of the peptide with its target. |
| Solution: 1. If PEGylated, try using a smaller PEG chain or changing the attachment site. 2. If using unnatural amino acids, select analogs with smaller side chains or move them to positions distal to the binding motif. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various modifications on the serum half-life of peptides.
Table 1: Effect of N-Acetylation and Unnatural Amino Acids on Peptide Half-Life
| Peptide | Modification | Half-Life (in vivo) | Fold Improvement |
| Natural GnRH | None | 5 minutes | - |
| Triptorelin | 3 unnatural amino acid substitutions | 2.8 hours | ~33.6 |
| GIP | None | 2-5 minutes | - |
| N-AcGIP | N-terminal acetylation | > 24 hours | > 288 |
| Data sourced from[1] |
Table 2: Stability of Cyclic Peptides in Human Plasma
| Peptide | Modification | Half-Life (in human plasma) |
| CSA | Cyclic, multiple N-methylations | > 360 min |
| Compound 1 | Cyclic hexapeptide | > 360 min |
| Compound 2 | Cyclic hexapeptide (diastereomer of 1) | > 360 min |
| Compound 3 | Partially N-methylated variant of 1 | > 360 min |
| Compound 4 | Partially N-methylated variant of 2 | > 360 min |
| Compound 5 | Per-N-methylated variant of 1 | > 360 min |
| Compound 6 | Per-N-methylated variant of 2 | > 360 min |
| Data indicates that all tested cyclic peptides were highly stable in human plasma for the duration of the experiment. Sourced from[12] |
Experimental Protocols
Protocol 1: General Serum Stability Assay
This protocol outlines a general method for assessing the stability of a cyclic peptide in serum.
-
Preparation of Serum:
-
Thaw human or animal serum (e.g., from male AB plasma) and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet lipids and other debris.[17]
-
Collect the clear supernatant for the assay.
-
-
Incubation:
-
Prepare a stock solution of the test peptide in an appropriate buffer (e.g., PBS).
-
Add the peptide stock solution to the prepared serum to a final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching/precipitation solution. Common solutions include:
-
Vortex the mixture and incubate on ice to allow for complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the remaining intact peptide and any degradation products.
-
Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19]
-
The amount of intact peptide is quantified by integrating the area of the corresponding peak in the HPLC chromatogram.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.
-
The half-life (t1/2) of the peptide in serum can be calculated by fitting the data to a one-phase decay model.[18][19]
-
Protocol 2: Identification of Cleavage Products by Mass Spectrometry
To understand the degradation pathway, the cleavage products can be identified using mass spectrometry.
-
Sample Preparation:
-
Follow steps 1-3 of the General Serum Stability Assay protocol.
-
Lyophilize the collected supernatant to concentrate the peptides.
-
-
Mass Spectrometry Analysis:
Visualizations
Caption: Workflow for assessing cyclic peptide stability in serum.
Caption: Key strategies for improving cyclic peptide serum stability.
References
- 1. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Mixed Cyclization Strategies for Cyclic Peptides - Creative Peptides [creative-peptides.com]
- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 10. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 14. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A facile cyclization method improves peptide serum stability and confers intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Improving the Oral Bioavailability of Cyclic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when enhancing the oral bioavailability of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving good oral bioavailability for cyclic peptides?
A1: The main obstacles are the harsh environment of the gastrointestinal (GI) tract and the difficulty of crossing the intestinal epithelial barrier.[1][2][3] Specifically, these challenges include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases like pepsin in the stomach and trypsin and chymotrypsin in the intestine.[1][2][4]
-
Low Membrane Permeability: The intestinal epithelium is a significant barrier.[3] Cyclic peptides, due to their size and polarity, often struggle to pass through the lipid membranes of epithelial cells via passive diffusion.[5][6][7]
-
Efflux Transporters: Peptides can be actively pumped out of intestinal cells by efflux transporters, such as P-glycoprotein, reducing net absorption.[8]
-
First-Pass Metabolism: After absorption, peptides pass through the liver, where they can be metabolized before reaching systemic circulation.[8]
Q2: How does cyclization improve upon the limitations of linear peptides for oral delivery?
A2: Cyclization confers several advantages over linear peptides for oral drug development:
-
Increased Proteolytic Resistance: By eliminating the N- and C-termini, cyclization makes peptides less susceptible to attack by exopeptidases.[9][10][11] The more rigid conformation can also shield cleavage sites from endopeptidases.[10][12]
-
Enhanced Membrane Permeability: Cyclization reduces conformational flexibility.[12] This allows the peptide to adopt a specific 3D structure that can mask polar groups by forming intramolecular hydrogen bonds, which is crucial for passing through lipid membranes.[12][13]
-
Improved Target Affinity: The constrained conformation of a cyclic peptide can lead to higher binding affinity and specificity for its biological target.[12]
Q3: What is the "chameleon effect" and why is it important for the permeability of cyclic peptides?
A3: The "chameleon effect" describes the ability of some cyclic peptides to change their conformation depending on the solvent environment.[13][14] In an aqueous environment like the gut lumen, the peptide exposes its polar groups to remain soluble. When it approaches the lipid cell membrane, it can switch to a "closed" conformation where intramolecular hydrogen bonds are formed.[6][13] This internal bonding shields the polar amide groups, reducing the energy penalty of entering the nonpolar membrane interior and thus enhancing passive diffusion.[13][15]
Q4: Do traditional drug-likeness rules, like Lipinski's "Rule of 5," apply to cyclic peptides?
A4: No, traditional rules for small molecules are often not applicable to cyclic peptides. Many successful and orally bioavailable cyclic peptides, such as cyclosporine A, violate multiple aspects of the "Rule of 5".[14][16] For example, their molecular weight is often well above 500 Da, and they have more hydrogen bond donors and acceptors than the rule suggests.[7][14] The key to their permeability lies in conformational flexibility and the ability to mask polar surface area through intramolecular hydrogen bonding, factors not captured by simple 2D descriptors.[7]
Troubleshooting Guides
Problem 1: My cyclic peptide shows low permeability in an in vitro PAMPA or Caco-2 assay.
-
Possible Causes:
-
High polar surface area (PSA) due to solvent-exposed amide bonds.
-
Insufficient lipophilicity to partition into the lipid membrane.
-
Conformation is too rigid in a non-permeable state or too flexible to adopt a "closed" permeable conformation.
-
-
Suggested Solutions & Strategies:
-
N-Methylation: Systematically replace amide protons (NH) with N-methyl groups. This strategy reduces the number of hydrogen bond donors, can promote the formation of a membrane-permeable conformation, and increases stability against proteases.[6][17][18][19]
-
Incorporate D-amino Acids: Replacing L-amino acids with their D-enantiomers can induce turns and stabilize conformations favorable for forming intramolecular hydrogen bonds.[20][21]
-
Introduce Lipophilic Side Chains: Increase the overall lipophilicity by incorporating non-polar or alkylated amino acids.[20][21]
-
Backbone Modification: Incorporate γ-amino acids or other unnatural amino acids to alter the peptide backbone and encourage favorable hydrogen bonding patterns.[6]
-
Problem 2: My cyclic peptide degrades rapidly in Simulated Gastric (SGF) or Intestinal (SIF) Fluid.
-
Possible Causes:
-
The peptide contains specific sequences that are recognition sites for digestive enzymes (e.g., pepsin, trypsin, chymotrypsin).
-
The peptide's conformation leaves one or more amide bonds exposed and susceptible to cleavage.
-
-
Suggested Solutions & Strategies:
-
D-Amino Acid Substitution: Placing a D-amino acid at or near a cleavage site can sterically hinder protease binding and improve stability.[1]
-
N-Methylation: Methylating the nitrogen of a scissile amide bond directly blocks protease access.[1][22]
-
Incorporate Unnatural Amino Acids: Using building blocks like β³-homo amino acids can render the adjacent peptide bonds resistant to cleavage.[1][22]
-
Scaffold Grafting: Grafting the active sequence onto an exceptionally stable natural scaffold, such as a cyclotide, can confer the scaffold's inherent resistance to degradation.[1][22][23]
-
Problem 3: My peptide has a high efflux ratio (>2.0) in the Caco-2 assay.
-
Possible Causes:
-
The peptide is a substrate for an apical efflux transporter, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This means it is actively transported out of the cell, limiting its net absorption.
-
-
Suggested Solutions & Strategies:
-
Structural Modification: Perform medicinal chemistry to modify the peptide structure. Even minor changes, such as altering a side chain or N-methylation at a specific position, can disrupt recognition by the efflux transporter.
-
Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your peptide is a substrate for that transporter.
-
Formulation Approaches: While not a modification of the peptide itself, for clinical development, co-formulation with a safe excipient that inhibits efflux transporters is a potential strategy.[8]
-
Data Presentation: Impact of Modifications on Bioavailability Parameters
The following tables summarize representative quantitative data on how specific modifications can impact key parameters related to oral bioavailability.
Table 1: Effect of N-Methylation and D-Amino Acid Substitution on Permeability
| Peptide Modification | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Rationale |
| Parent Cyclic Peptide | 0.1 | High polar surface area, multiple exposed H-bond donors. |
| Single N-methylation | 1.5 | Reduces H-bond donor count, may stabilize a more compact, permeable conformation.[17][19] |
| Multiple N-methylations | 5.2 | Further decreases polarity and promotes intramolecular hydrogen bonding.[17][18] |
| D-Ala substitution | 0.9 | Induces a specific turn structure that can favor intramolecular H-bonds.[20] |
| Combined N-methylation & D-Ala | 7.8 | Synergistic effect of reducing polarity and stabilizing a permeable conformation. |
Table 2: Effect of Modifications on Stability in Simulated Intestinal Fluid (SIF)
| Peptide Modification | Half-life (t₁/₂) in SIF (hours) | Rationale |
| Parent Cyclic Peptide | < 0.1 | Contains a trypsin cleavage site (e.g., after Lys or Arg). |
| D-Lys substitution at cleavage site | 4.5 | D-amino acid sterically hinders access of the protease to the scissile bond.[1] |
| N-methylation at cleavage site | > 24 | N-alkylation of the amide bond directly blocks enzymatic hydrolysis.[1][22] |
| Backbone Cyclization (vs. linear) | > 24 | Protects against exopeptidases and reduces flexibility, hindering endonuclease access.[9][11] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across a lipid-infused artificial membrane, serving as a high-throughput initial screen for membrane permeability.
-
Prepare Donor Plate: Dissolve the cyclic peptide in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well donor plate.
-
Coat Filter Plate: Add 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to each well of a 96-well filter acceptor plate (PVDF membrane).
-
Assemble PAMPA Sandwich: Carefully place the acceptor plate on top of the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution.
-
Incubation: Incubate the sandwich at room temperature for 4-16 hours. Ensure minimal evaporation.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [C]a / [C]equilibrium) Where Vd and Va are volumes of donor and acceptor wells, Area is the membrane area, Time is incubation time, [C]a is the concentration in the acceptor well, and [C]equilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human intestinal Caco-2 cells to model the intestinal barrier, providing insights into both passive permeability and active transport (including efflux).
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days until they form a differentiated, confluent monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 300 Ω·cm² typically indicates a well-formed monolayer. Alternatively, check the permeability of a low-permeability marker like Lucifer Yellow.
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS).
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the removed volume with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment by adding the peptide to the basolateral chamber and sampling from the apical chamber. This is done to assess active efflux.
-
-
Sample Analysis: Quantify the peptide concentration in all collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio = Papp(B→A) / Papp(A→B). An efflux ratio > 2 suggests the peptide is a substrate of an efflux transporter.
-
Visualizations
Caption: Workflow for assessing and optimizing cyclic peptide oral bioavailability.
References
- 1. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The What, Why and How of Cyclic Peptides | Scientist.com [app.scientist.com]
- 13. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Cyclic peptide oral bioavailability: Lessons from the past - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Techniques for Isomeric Cyclopeptide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of isomeric cyclopeptides.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Poor Resolution or Co-elution of Isomeric Cyclopeptides in HPLC/UPLC
Question: My HPLC/UPLC chromatogram shows poor separation or complete co-elution of my target cyclopeptide isomers. What steps can I take to improve resolution?
Answer:
Improving the resolution of isomeric cyclopeptides often requires a systematic approach to optimize chromatographic conditions. Here are several strategies to consider:
-
Optimize the Mobile Phase:
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity, which can lead to better efficiency. Experiment with different organic modifiers like methanol, as the change in solvent can alter selectivity.
-
Additives: The choice and concentration of acidic additives are critical. While trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape, it can sometimes suppress ionization in mass spectrometry.[1] Formic acid is a good alternative for LC-MS compatibility.[1] Consider screening different additives and concentrations to find the optimal balance between resolution and detection.
-
pH: The pH of the mobile phase can significantly impact the ionization state of your cyclopeptides, thereby affecting their retention and selectivity.[2][3] Small adjustments in pH can sometimes lead to significant improvements in separation. It is recommended to initially screen two different pH values, for instance, pH 2.5 and pH 8.0.
-
-
Adjust the Gradient:
-
A shallower gradient can increase the separation time and often improves the resolution of closely eluting peaks.[4] Start with a screening gradient (e.g., 10-70% acetonitrile over 45 minutes) to determine the approximate elution range, and then optimize a shallower gradient within that range.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: Not all C18 columns are the same. Experiment with different C18 phases from various manufacturers or consider alternative chemistries like C4, Phenyl-Hexyl, or embedded polar group phases. For larger peptides (>5kDa), a C4 stationary phase might be more suitable.
-
Chiral Stationary Phases (CSPs): For enantiomeric cyclopeptides, a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[5][6][7] Macrocyclic glycopeptide-based phases, like those with teicoplanin, are also highly effective for amino acids and small peptides.[8]
-
-
Control the Temperature:
-
Column temperature affects mobile phase viscosity and mass transfer.[9] Increasing the temperature can sometimes improve peak shape and resolution, but it can also alter selectivity in unpredictable ways. A systematic study of temperature effects is recommended.
-
-
Reduce Extra-Column Volume:
-
Ensure all tubing is as short as possible with a narrow internal diameter and that all connections are properly fitted to minimize peak broadening.[6]
-
Logical Workflow for Improving Isomer Resolution
Caption: Troubleshooting workflow for poor isomeric cyclopeptide resolution.
Issue 2: Peak Splitting in Chromatograms
Question: I am observing split peaks for my cyclopeptide isomers. What could be the cause and how can I fix it?
Answer:
Peak splitting can be a frustrating issue, and its cause can range from problems with the sample and method to issues with the HPLC/UPLC system itself.[10]
-
Sample-Related Causes:
-
Strong Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[11] Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.
-
Sample Overload: Injecting too much sample can lead to peak fronting and splitting.[12] Try reducing the injection volume or sample concentration.
-
Presence of Isomers/Conformers: The "split peak" may actually be two closely eluting isomers or different conformers of the same cyclopeptide that are slowly interconverting on the chromatographic timescale.[13]
-
-
Method-Related Causes:
-
Inadequate Equilibration: Insufficient column equilibration between gradient runs can lead to inconsistent retention times and peak shapes. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Hardware-Related Causes:
-
Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the sample band, leading to split peaks for all analytes in the chromatogram.[10][14][15] If all peaks are split, this is a likely cause. Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.
-
Leaking or Improperly Seated Fittings: A leak or a poorly made connection between the injector, column, and detector can introduce dead volume, causing peak distortion.[11] Carefully check all fittings.
-
Decision Tree for Troubleshooting Peak Splitting
Caption: Decision tree for diagnosing the cause of peak splitting.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for separating isomeric cyclopeptides?
A1: There is no single "best" technique, as the optimal choice depends on the specific properties of the isomers.
-
HPLC/UPLC: Reversed-phase HPLC and UPLC are the most common starting points and are highly effective for separating many types of isomers, including diastereomers and constitutional isomers.[15][16] The high resolving power of UPLC is particularly beneficial.[16]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, especially for chiral separations.[6] It often provides different selectivity compared to HPLC and can be faster.[17] SFC is compatible with many of the same chiral stationary phases used in HPLC.[6]
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and is particularly well-suited for charged or polar cyclopeptides.[9] It is a powerful technique for separating isomers with very subtle structural differences.[12]
Q2: How do I choose the right chiral stationary phase (CSP) for my enantiomeric cyclopeptides?
A2: The selection of a CSP often involves screening a few different types, as there is no universal chiral selector.[6]
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are the most widely used and are a good first choice.[5][6][7] They offer broad enantioselectivity.
-
Macrocyclic Glycopeptide-based CSPs: Phases like vancomycin or teicoplanin are particularly effective for chiral compounds that can engage in hydrogen bonding and ionic interactions, such as peptides.[8]
-
Pirkle-type and Cyclodextrin-based CSPs: These are also viable options and may offer unique selectivity for your specific cyclopeptides.[7]
A systematic screening of a small set of columns with different chiral selectors is the most efficient approach to finding the optimal stationary phase.
Q3: My cyclopeptide isomers have the same mass. How can I use mass spectrometry to aid in their analysis?
A3: While mass spectrometry cannot differentiate isomers based on mass alone, it is a crucial tool when coupled with a separation technique.
-
LC-MS/MS: By coupling HPLC, UPLC, SFC, or CE to a mass spectrometer, you can confirm that the separated peaks are indeed isomers by their identical mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): Fragmentation patterns of cyclic peptides can be complex because ring opening can occur at different positions.[18] However, the fragmentation spectra of isomers can sometimes be different enough to distinguish them. Techniques like collision-induced dissociation (CID) or post-source decay (PSD) can be employed.[19][20] In some cases, multi-stage fragmentation (MSn) in an ion trap can be used to obtain more detailed structural information and help in sequencing.[21]
Q4: Can I use the same analytical method for both qualitative and quantitative analysis of cyclopeptide isomers?
A4: Generally, yes. A well-developed analytical method with good resolution (baseline separation is ideal) and peak shape can be used for both identification (qualitative) and determining the amount of each isomer (quantitative). For quantitative analysis, it is crucial to validate the method for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ) for each isomer.
Quantitative Data Summary
The following tables summarize typical performance data for the separation of isomeric cyclopeptides using different analytical techniques. Note that actual values are highly dependent on the specific cyclopeptides and experimental conditions.
Table 1: HPLC/UPLC Performance for Isomeric Cyclopeptide Separation
| Parameter | Typical Value | Influencing Factors | Reference |
| Resolution (Rs) | > 1.5 for baseline separation | Mobile phase, stationary phase, temperature, gradient slope | [15] |
| Selectivity (α) | 1.05 - 1.5 | Stationary phase chemistry, mobile phase additives/pH | [22] |
| Peak Tailing | Reduction of up to 35% with advanced column hardware | Column packing, mobile phase pH, secondary interactions | |
| Peak Area RSD | < 1% with optimized methods | System stability, sample preparation |
Table 2: SFC Performance for Chiral Cyclopeptide Separation
| Parameter | Typical Value | Influencing Factors | Reference |
| Analysis Time | 3-5 times faster than HPLC | Low viscosity of supercritical CO2 | [17] |
| Resolution (Rs) | Comparable to or better than HPLC | Chiral stationary phase, co-solvent, additive, backpressure | [6] |
| Selectivity (α) | Often complementary to HPLC | Different separation mechanism, mobile phase composition | [6] |
Experimental Protocols
Protocol 1: General HPLC/UPLC Method Development for Diastereomeric Cyclopeptide Separation
-
Sample Preparation: Dissolve the cyclopeptide sample in a solvent that is compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile mixture). If high concentrations of a strong solvent like DMSO are required for solubility, keep the injection volume small to minimize peak distortion.
-
Column Selection:
-
Start with a high-quality C18 column (e.g., with a particle size of < 2 µm for UPLC or 2.5-5 µm for HPLC).
-
Recommended columns for peptides include Waters XBridge or XSelect Premier, which feature technology to reduce non-specific binding.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Screening Gradient:
-
Flow Rate: 0.4 mL/min (for a typical 2.1 mm ID UPLC column).
-
Column Temperature: 40 °C.
-
Gradient: 5-55% B over 20 minutes.
-
Detection: UV at 214 nm and/or Mass Spectrometry.
-
-
Method Optimization:
-
Based on the elution time from the screening run, create a shallower "focus gradient" around the region where the isomers elute. For example, if isomers elute at 30% B, try a gradient of 25-35% B over 20 minutes.
-
If resolution is still insufficient, screen other mobile phase additives (e.g., 0.1% TFA) or a different stationary phase (e.g., a phenyl-hexyl phase).
-
Systematically vary the column temperature (e.g., in 10 °C increments from 30 °C to 60 °C) to observe changes in selectivity.[9]
-
Protocol 2: General Capillary Electrophoresis (CE) Method for Isomeric Cyclopeptide Separation
-
Capillary Preparation:
-
Use a fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).
-
Condition the new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the running buffer.
-
-
Background Electrolyte (BGE) Preparation:
-
Sample Preparation:
-
Dissolve the sample in deionized water or a diluted solution of the BGE to avoid conductivity mismatches. The final concentration of each peptide is typically around 50 µg/ml.[23]
-
-
CE Analysis:
-
Injection: Hydrodynamic (pressure) injection for a few seconds or electrokinetic injection at 5-10 kV for 5-10 seconds.
-
Separation Voltage: 20-30 kV (positive polarity at the inlet).
-
Temperature: 25 °C.
-
Detection: UV at 200 or 214 nm.
-
-
Method Optimization:
-
Adjust the pH of the BGE.
-
Vary the type and concentration of the chiral selector (if applicable).
-
Optimize the separation voltage and capillary temperature.
-
References
- 1. phmethods.net [phmethods.net]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 10. bio-works.com [bio-works.com]
- 11. support.waters.com [support.waters.com]
- 12. uhplcs.com [uhplcs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. lctsbible.com [lctsbible.com]
- 16. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. frontierspartnerships.org [frontierspartnerships.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromtech.com [chromtech.com]
- 23. bio-rad.com [bio-rad.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to Antimicrobial Cyclopeptides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with antimicrobial cyclopeptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria develop resistance to antimicrobial cyclopeptides?
A1: Bacteria employ several strategies to resist the action of antimicrobial cyclopeptides. These mechanisms can be broadly categorized as either intrinsic (naturally occurring) or acquired.[1] The main mechanisms include:
-
Cell Envelope Modifications: Bacteria can alter the composition and charge of their cell wall and membrane structures. For example, Gram-positive bacteria may modify teichoic acids, while Gram-negative bacteria can alter the lipid A portion of lipopolysaccharide (LPS) to reduce the net negative charge, thereby repelling cationic cyclopeptides.[2][3]
-
Active Efflux Pumps: Bacteria can utilize transport systems, such as ABC transporters, to actively pump the cyclopeptides out of the cell before they can reach their intracellular targets.[2][3]
-
Enzymatic Degradation: Some bacteria produce proteases that can degrade the cyclopeptides, rendering them inactive.[2][3]
-
Extracellular Trapping: Bacteria can secrete molecules or form biofilms that trap the cyclopeptides, preventing them from reaching the bacterial cell surface.[3]
-
Target Modification: Although less common for membrane-disrupting peptides, if a cyclopeptide has a specific intracellular target, bacteria can mutate that target to prevent binding.[1]
Q2: Why is cyclization an important strategy for developing antimicrobial peptides?
A2: Cyclization, or forming a circular structure from a linear amino acid chain, offers several advantages for antimicrobial peptides. It can significantly enhance stability against proteolytic degradation by enzymes, which is a common issue with linear peptides.[4][5] This increased stability can lead to a longer half-life in biological systems. Furthermore, cyclization can improve the peptide's binding specificity and bactericidal efficacy compared to its linear counterpart.[5]
Q3: What are "synergistic combinations" and how can they help overcome resistance?
A3: Synergistic combination therapy involves using a cyclopeptide with another antimicrobial agent (like a conventional antibiotic) to achieve a greater therapeutic effect than the sum of their individual effects.[6][7] This approach can overcome resistance by:
-
Enhancing Permeability: The cyclopeptide can disrupt the bacterial membrane, allowing a conventional antibiotic to enter the cell more easily and reach its intracellular target.[8]
-
Targeting Different Pathways: The two agents can act on different bacterial targets or pathways, making it more difficult for the bacteria to develop resistance to both simultaneously.
-
Reducing Required Doses: Synergy often allows for lower concentrations of each drug to be effective, which can minimize toxicity and the selective pressure that drives the evolution of resistance.[8][9]
Troubleshooting Guides
Problem 1: My novel cyclopeptide shows high initial activity, but resistance develops rapidly in culture.
| Possible Cause | Troubleshooting Steps |
| Single, easily mutated target. | Investigate the mechanism of action. If it's not membrane disruption, consider that the peptide may have a specific intracellular target that is prone to mutation.[1] |
| Upregulation of efflux pumps. | Perform synergy testing with known efflux pump inhibitors. A restored or increased activity in the presence of an inhibitor suggests efflux is the resistance mechanism.[2][9] |
| Inducible resistance mechanisms. | Analyze the bacterial transcriptome in response to peptide exposure to identify upregulated resistance genes, such as those governed by two-component regulatory systems (e.g., PhoP/PhoQ).[3][10] |
Problem 2: The cyclopeptide is effective in standard broth dilution assays but fails in more complex media or in vivo models.
| Possible Cause | Troubleshooting Steps |
| Inhibition by salts or serum components. | The activity of many antimicrobial peptides is inhibited by physiological salt concentrations or binding to serum proteins.[11][12] Test the peptide's activity in different media, including cation-adjusted Mueller-Hinton Broth (CAMHB) and media supplemented with serum. |
| Proteolytic degradation. | The peptide may be susceptible to proteases present in complex media or in vivo. Assess its stability by incubating it with serum or specific proteases (e.g., neutrophil elastase) and then measuring its residual antimicrobial activity.[5] Consider structural modifications like incorporating D-amino acids to increase stability.[11] |
| Poor bioavailability or pharmacokinetics. | The peptide may not be reaching the site of infection at a sufficient concentration. Conduct preliminary pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion. |
Problem 3: My cyclopeptide shows high toxicity to mammalian cells.
| Possible Cause | Troubleshooting Steps |
| Lack of selectivity for bacterial membranes. | The peptide's physicochemical properties (e.g., high hydrophobicity) may cause it to disrupt mammalian cell membranes, which are typically zwitterionic, in addition to negatively charged bacterial membranes.[11] |
| High peptide concentration required for efficacy. | If the Minimum Inhibitory Concentration (MIC) is close to the concentration that causes hemolysis or cytotoxicity, the therapeutic window is too narrow. |
| Action on unintended host targets. | The peptide may have off-target effects on mammalian cells. |
Data Presentation: Synergistic Activity of Cyclopeptides
The following tables summarize quantitative data from studies demonstrating the power of synergistic combinations to overcome resistance.
Table 1: Synergistic Effect of Peptide K11 with Conventional Antibiotics against Drug-Resistant Klebsiella pneumoniae
| Conventional Antibiotic | % of Isolates Showing Synergy with K11 |
| Chloramphenicol | 53-80% |
| Meropenem | 53-80% |
| Rifampicin | 53-80% |
| Ceftazidime | 53-80% |
| (Data sourced from a study on the synergistic effects of peptide K11, where no antagonism was observed in any combination)[6][7] |
Table 2: Fold Reduction in MIC of Antibiotics When Combined with Trp-Containing Peptides against Multidrug-Resistant Staphylococcus epidermidis
| Antibiotic | Fold Reduction in MIC |
| Ampicillin | 32–64 |
| Erythromycin | 16–32 |
| Penicillin | 16–32 |
| Tetracycline | 8–16 |
| (Data from a checkerboard assay using a low peptide concentration equivalent to one-fourth of its MIC)[8] |
Table 3: Comparison of MICs for Linear vs. Cyclic Peptides
| Peptide Pair | Bacterial Type | Average MIC (Linear) | Average MIC (Cyclic) | Efficacy Improvement |
| LE-55 vs. CE-05 | Gram-negative | 29.2 µM | ~2-4 µM | Dramatic |
| LE-55 vs. CE-05 | Gram-positive | 26.0 µM | ~2-4 µM | Dramatic |
| LE-53 vs. CE-03 | Gram-positive | Higher | Lower | Significant |
| (Data from a study comparing the efficacy of two novel cyclic peptides and their linear counterparts, demonstrating that cyclization significantly reduces the MIC)[5] |
Visualizations: Workflows and Pathways
Experimental Workflow for Overcoming Resistance
Caption: Workflow for identifying and overcoming cyclopeptide resistance.
Bacterial Resistance Signaling Pathway
Caption: Inducible resistance via a two-component regulatory system.
Logical Relationships in Resistance Strategies
Caption: Relationships between resistance mechanisms and counter-strategies.
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of a cyclopeptide that inhibits visible bacterial growth.[13][14]
Materials:
-
Sterile 96-well flat-bottom polystyrene plates
-
Test cyclopeptide, solubilized and filter-sterilized
-
Bacterial strain of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in CAMHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be your working inoculum.
-
Prepare Peptide Dilutions: a. In the 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of the starting peptide stock solution (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no peptide). Well 12 can serve as a sterility control (no bacteria).
-
Inoculate the Plate: a. Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: a. The MIC is the lowest concentration of the cyclopeptide at which there is no visible growth (i.e., the first clear well). This can be assessed by eye or by measuring the optical density (OD) at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between a cyclopeptide and another antimicrobial agent.
Materials:
-
Same as MIC protocol, plus a second antimicrobial agent (e.g., a conventional antibiotic).
Procedure:
-
Plate Setup: Use a 96-well plate. The cyclopeptide (Drug A) will be diluted horizontally, and the antibiotic (Drug B) will be diluted vertically.
-
Prepare Drug A Dilutions: a. Along the x-axis (e.g., columns 1-10), prepare serial dilutions of Drug A at 2x the final desired concentration in 50 µL volumes, similar to the MIC protocol. Column 11 will contain no Drug A.
-
Prepare Drug B Dilutions: a. Along the y-axis (e.g., rows A-G), prepare serial dilutions of Drug B. This is best done by creating intermediate dilutions in separate tubes first. Then, add 50 µL of each 2x concentration of Drug B to all wells in the corresponding row. Row H will contain no Drug B.
-
Inoculation: a. Prepare the bacterial inoculum as described in the MIC protocol. b. Add 100 µL of the final inoculum (at ~5 x 10⁵ CFU/mL) to all wells containing the drug combinations.
-
Incubation and Reading: a. Incubate as per the MIC protocol. b. Read the MIC for each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: a. FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) b. FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. FIC Index (FICI) = FIC of Drug A + FIC of Drug B d. Interpretation:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Additive or Indifference
- FICI > 4.0: Antagonism
Protocol 3: Membrane Permeabilization Assay using SYTOX™ Green
This assay determines if a cyclopeptide disrupts the bacterial cytoplasmic membrane, allowing the entry of a fluorescent dye that is otherwise impermeable to live cells.[15]
Materials:
-
Bacterial suspension (logarithmic growth phase), washed and resuspended in a buffer (e.g., 5% TSB in 0.85% NaCl).
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific).
-
Test cyclopeptide.
-
Positive control (e.g., Melittin or another known membrane-disrupting peptide).
-
Negative control (buffer only).
-
Black, clear-bottom 96-well plate.
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).
Procedure:
-
Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, wash twice with buffer, and resuspend to an OD₆₀₀ of ~0.2.
-
Plate Setup: a. Add 50 µL of the bacterial suspension to the wells. b. Add SYTOX™ Green to all wells to a final concentration of ~1-2 µM.
-
Initiate Reaction: a. Add 50 µL of the cyclopeptide dilutions (at 2x final concentration) to the wells. Include positive and negative controls.
-
Measure Fluorescence: a. Immediately place the plate in the reader and begin measuring fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: a. Plot fluorescence intensity versus time for each peptide concentration. A rapid increase in fluorescence indicates membrane permeabilization. The rate and magnitude of the increase correlate with the peptide's membrane-disrupting activity.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review [mdpi.com]
- 4. Resistance is futile: targeting multidrug-resistant bacteria with de novo Cys-rich cyclic polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mechanisms-of-antimicrobial-peptide-action-and-resistance - Ask this paper | Bohrium [bohrium.com]
- 11. Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 13. routledge.com [routledge.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
Optimizing Linker Design for Grafted Epitopes on Cyclotide Scaffolds: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker design in the context of grafting bioactive epitopes onto cyclotide scaffolds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of designing and evaluating linker-grafted cyclotides.
Issue 1: Low Yield or Purity of the Synthesized Grafted Cyclotide
Q: We are experiencing low yields and significant impurities during the solid-phase peptide synthesis (SPPS) of our linker-grafted cyclotide. What are the common causes and how can we troubleshoot this?
A: Low yields and impurities in SPPS of grafted cyclotides can arise from several factors related to both the epitope and the linker sequence. "Difficult sequences," particularly those with hydrophobic or β-branched amino acids (e.g., Val, Ile, Phe), can lead to peptide aggregation on the resin, hindering coupling reactions.[1]
Troubleshooting Steps:
-
Synthesis Strategy Modification: For hydrophobic sequences, consider switching from Fmoc-based to Boc-based SPPS. The use of trifluoroacetic acid (TFA) in Boc-SPPS can help disrupt secondary structure formation and improve solubility.[1]
-
Resin and Solvent Optimization:
-
Utilize a resin with a lower loading capacity to minimize inter-chain aggregation.
-
Improve resin swelling by using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in combination with dichloromethane (DCM).[1]
-
-
Coupling Reagent Selection: Employ stronger coupling reagents like HATU or HCTU, especially for sterically hindered amino acids.
-
Double Coupling: For amino acids known to be difficult to couple, perform the coupling step twice to ensure complete reaction.
-
"Plug and Play" Approach: A modular "plug and play" synthesis offers an alternative by grafting the epitope onto a pre-folded acyclic cyclotide scaffold. This method can bypass folding issues associated with the grafted sequence and improve overall yield.[2]
Issue 2: Poor Oxidative Folding and Multiple Misfolded Isomers
Q: Our synthesized linear-grafted cyclotide is not folding correctly, resulting in multiple peaks on RP-HPLC corresponding to misfolded isomers. How can we optimize the folding conditions?
A: The introduction of a foreign epitope and linker can significantly perturb the natural folding pathway of the cyclotide scaffold, leading to the formation of non-native disulfide bonds.[2]
Troubleshooting Steps:
-
Optimize Redox Buffer: The ratio of reduced to oxidized glutathione (GSH/GSSG) in the folding buffer is critical for disulfide shuffling and achieving the native fold. Experiment with different ratios (e.g., 10:1, 5:1, 1:1) to find the optimal condition for your specific construct.
-
Incorporate Organic Co-solvents: The addition of organic co-solvents like isopropyl alcohol (50% v/v) can improve the solubility of hydrophobic peptides and facilitate proper folding.[3]
-
Temperature and pH Adjustment: Systematically vary the temperature (e.g., 4°C, room temperature, 37°C) and pH of the folding buffer (typically pH 7.5-8.5) to identify the optimal conditions.
-
"Plug and Play" Synthesis: As mentioned previously, synthesizing the grafted cyclotide using a pre-folded scaffold can circumvent the challenges of oxidative folding of the entire construct.[2]
-
Linker Design Modification:
-
Introduce β-turn mimics: Incorporating a D-Pro-Gly motif into a loop can nucleate a β-turn and promote correct folding.[4]
-
Glycine and Proline Content: Glycine provides flexibility, which can be beneficial for loop formation, while proline can introduce kinks that may aid or hinder folding depending on the context. The presence of proline and glycine residues primarily affects the formation of short loops (2-10 residues).[5][6]
-
Issue 3: Reduced or No Biological Activity of the Grafted Epitope
Q: After successful synthesis and folding, our grafted cyclotide shows significantly lower or no biological activity compared to the free epitope. What linker design aspects should we consider?
A: The linker plays a crucial role in presenting the grafted epitope in a conformation that is accessible and recognizable by its target. An inappropriate linker can lead to steric hindrance, improper orientation, or conformational constraints that abolish activity.
Troubleshooting Steps:
-
Vary Linker Length: The distance between the scaffold and the epitope is critical.
-
Too short: A short linker may not provide enough space, leading to steric clashes with the cyclotide scaffold.
-
Too long: A very long, flexible linker might allow the epitope to fold back onto the scaffold or adopt an inactive conformation.
-
Systematically synthesize constructs with varying linker lengths (e.g., by adding or removing Gly or Ser residues) to determine the optimal spacing.
-
-
Modulate Linker Flexibility:
-
Flexible Linkers (Glycine/Serine-rich): These linkers, such as the common (Gly₄Ser)n motif, allow for more conformational freedom of the epitope.[7] However, excessive flexibility can sometimes be detrimental.
-
Rigid Linkers (Proline-rich or α-helical): These linkers provide a more defined spatial separation between the scaffold and the epitope. Proline-rich sequences can increase stiffness and structural independence.[8]
-
-
Consider Linker Composition: The amino acid composition of the linker can influence its properties. For instance, incorporating charged residues can affect solubility and interactions with the target.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used cyclotide scaffolds for epitope grafting?
A1: The two most frequently used cyclotide scaffolds are kalata B1 (from the Möbius subfamily) and Momordica cochinchinensis trypsin inhibitor-II (MCoTI-II) (from the trypsin inhibitor subfamily). Both have been shown to be amenable to the insertion of foreign epitopes.[8]
Q2: Which loop of the cyclotide is the most suitable for grafting?
A2: While epitopes have been grafted into various loops, loop 6 of both kalata B1 and MCoTI-II is often preferred. This is because it is generally more tolerant to insertions without disrupting the core structure of the cyclotide.[5][9]
Q3: How does linker length impact the biological activity of the grafted epitope?
A3: Linker length is a critical parameter that needs to be empirically optimized for each epitope-scaffold combination. For example, in the design of a cyclotide-based CXCR4 antagonist, directly linking the N- and C-termini of the grafted peptide resulted in the most potent construct (EC₅₀ of 0.10 ± 0.01 μM). The incorporation of additional glycine residues as a linker led to moderately potent molecules (EC₅₀ values of 2 and 3 μM), suggesting that the increased flexibility might lead to a greater entropic penalty upon binding.[10]
Q4: What is the difference between flexible and rigid linkers, and when should I use them?
A4:
-
Flexible linkers , often rich in glycine and serine, provide conformational freedom to the grafted epitope. They are useful when the exact required orientation of the epitope is unknown or when some movement is needed for target interaction.
-
Rigid linkers , which can be proline-rich or form α-helical structures, create a more fixed distance and orientation between the scaffold and the epitope. They are advantageous when a specific spatial separation is crucial to avoid steric hindrance and maintain independent domain function.
Q5: How can I assess the stability of my linker-grafted cyclotide?
A5: The stability of grafted cyclotides can be assessed through several methods:
-
Serum Stability Assay: Incubate the peptide in human serum at 37°C and monitor its degradation over time using RP-HPLC or mass spectrometry.[9]
-
Protease Digestion Assay: Expose the peptide to specific proteases (e.g., trypsin, chymotrypsin) and analyze the degradation products.
-
Thermal Denaturation: Monitor changes in the peptide's secondary structure (e.g., using circular dichroism) as a function of temperature.
Q6: What are the potential immunogenicity concerns with grafted cyclotides, and how can they be assessed?
A6: While the cyclotide scaffold itself is generally considered to have low immunogenicity, the grafted epitope can contain T-cell epitopes that may trigger an immune response.[11]
-
In Silico Prediction: Use online tools like the Immune Epitope Database and Analysis Resource (IEDB) to predict potential T-cell epitopes within your grafted sequence based on binding affinity to MHC molecules. An IC50 value of less than 500 nM is often considered a threshold for potential immunogenicity.[12]
-
In Vitro T-cell Assays: Experimentally validate the in silico predictions using T-cell proliferation assays or ELISpot assays with human peripheral blood mononuclear cells (PBMCs).[13][14][15][16]
Quantitative Data on Linker Design
The following tables summarize quantitative data from various studies to guide linker design.
Table 1: Impact of Linker Length on the Biological Activity of a Grafted CXCR4 Antagonist on an MCoTI-I Scaffold
| Construct Name | Linker | EC₅₀ (μM) |
| MCo-CVX-1c | Direct linkage | 0.10 ± 0.01 |
| MCo-CVX-2c | Gly | 2 |
| MCo-CVX-3c | Gly-Gly | 3 |
Data adapted from a study on cyclotide-based CXCR4 antagonists.[10]
Table 2: Comparison of Flexible and Rigid Linkers in a Human Growth Hormone-Transferrin (hGH-Tf) Fusion Protein
| Linker Type | Linker Sequence | hGHR Binding IC₅₀ (nM) | TfR Binding IC₅₀ (nM) |
| Flexible (Dipeptide) | -LE- | 38.0 | 7.5 |
| Rigid (Cyclic) | -LEAGCKNFFPRSFTSCGSLE- | 39.5 | 0.9 |
| Rigid (α-helical) | -LEA(EAAAK)₄ALEA(EAAAK)₄ALE- | 31.2 | 4.5 |
While not a cyclotide study, this data illustrates the principle that longer and more rigid linkers can improve receptor binding affinity by reducing interdomain steric hindrance.[17]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Linker-Grafted Cyclotide (Fmoc/tBu Strategy)
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment cyclization) in DCM.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Chain Elongation: a. Deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF. b. Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol. c. Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. d. Washing: Wash the resin as in step 3b. e. Repeat steps 3a-3d for each amino acid in the sequence.
-
Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC (RP-HPLC).
-
Cyclization: Perform head-to-tail cyclization in solution using a coupling reagent like HATU or PyBOP at high dilution to favor intramolecular reaction.
-
Oxidative Folding: Dissolve the purified cyclic peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with an optimized ratio of GSH/GSSG) and stir at room temperature for 24-48 hours.
-
Final Purification: Purify the final folded cyclotide by RP-HPLC.
Protocol 2: In Vitro T-cell Epitope Immunogenicity Assay
-
Peptide Preparation: Synthesize and purify 15-mer peptides overlapping by 11 amino acids that span the grafted epitope and linker region.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
T-cell Stimulation: a. Plate PBMCs in a 96-well plate. b. Add individual peptides or pools of peptides to the wells at a final concentration of 1-10 µg/mL. c. Include positive (e.g., phytohemagglutinin) and negative (e.g., DMSO) controls. d. Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Re-stimulation and Cytokine Detection: a. Re-stimulate the T-cells with the same peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. b. Harvest the cells and stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and T-cell surface markers (e.g., CD4, CD8).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of cytokine-producing T-cells in response to each peptide.
Visualizations
Experimental Workflow for Linker-Grafted Cyclotide Development
Caption: Workflow for the development and optimization of linker-grafted cyclotides.
Logical Relationship for Troubleshooting Low Biological Activity
Caption: Troubleshooting logic for low biological activity in grafted cyclotides.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of grafted cyclotides using a “plug and play” approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flexible structures and ligand interactions of tandem repeats consisting of proline, glycine, asparagine, serine, and/or threonine rich oligopeptides in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harnessing cyclotides to design and develop novel peptide GPCR ligands - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00062K [pubs.rsc.org]
- 10. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 12. The Immune Epitope Database and Analysis Resource in Epitope Discovery and Synthetic Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 17. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Stability of Linear and Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and research, the structural configuration of a peptide is a critical determinant of its efficacy and viability. The choice between a linear and a cyclic architecture has profound implications for a peptide's stability, a key factor influencing its pharmacokinetic profile and overall performance. This guide provides an objective comparison of the stability of linear versus cyclic peptides, supported by experimental data and detailed methodologies for key assessment assays.
Enhanced Stability of Cyclic Peptides: A Comparative Overview
Cyclic peptides generally exhibit superior stability compared to their linear counterparts, a characteristic attributed to their constrained conformational structure. This rigidity offers protection against enzymatic degradation and enhances resistance to chemical and thermal denaturation.
Linear peptides, with their free N- and C-termini, are highly susceptible to degradation by exopeptidases, which are abundant in biological systems. In contrast, the cyclic structure of peptides shields them from these enzymes, significantly prolonging their half-life in serum and other biological matrices. Furthermore, the reduced flexibility of the peptide backbone in cyclic structures can limit the access of endopeptidases to cleavage sites.
This enhanced stability is not merely a qualitative observation. Quantitative studies have consistently demonstrated the superior stability of cyclic peptides. For instance, a cyclic RGD peptide was found to be 30-fold more stable than its linear analog at pH 7.[1] In another study, the cyclic antimicrobial peptide C-LR18 exhibited a half-life in rat plasma that was 3.37 times longer than its original linear counterpart.[2]
Data Presentation: Quantitative Comparison of Peptide Stability
The following table summarizes key stability data from comparative studies of linear and cyclic peptides.
| Peptide Pair | Stability Metric | Linear Peptide | Cyclic Peptide | Fold Increase in Stability | Reference |
| RGD Peptide | Solution Stability (pH 7) | 1x | 30x | 30 | [1] |
| LR18 | Half-life in rat plasma | 62.12 ± 5.66 min | 209.45 ± 20.21 min | 3.37 | [2] |
Experimental Protocols for Assessing Peptide Stability
Accurate assessment of peptide stability is crucial for the development of robust peptide-based drugs and research tools. The following are detailed methodologies for key experiments used to evaluate peptide stability.
Protease Degradation Assay
This assay evaluates the susceptibility of a peptide to enzymatic degradation by specific proteases or in a complex biological matrix like human serum.
Objective: To determine the rate of peptide degradation by monitoring the decrease in the intact peptide concentration over time.
Materials:
-
Peptide stock solution (linear and cyclic)
-
Human serum or specific protease solution (e.g., trypsin, chymotrypsin)
-
Quenching solution (e.g., trifluoroacetic acid (TFA), acetonitrile (ACN))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 10-100 µM with human serum (e.g., 90% v/v) or a specific protease solution at 37°C.[3]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution. For serum, protein precipitation can be achieved by adding cold acetonitrile or TFA.[3][4]
-
Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.[4][5][6]
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and determine the half-life (t½) of the peptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution and monitoring conformational changes upon exposure to denaturants or elevated temperatures.
Objective: To characterize the secondary structure (α-helix, β-sheet, random coil) of linear and cyclic peptides and assess their conformational stability.
Materials:
-
Peptide solution (0.1-1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low UV absorbance in the far-UV region.[7][8]
-
CD spectrometer
-
Quartz cuvette with a short path length (e.g., 0.1-1 mm)[9]
Procedure:
-
Sample Preparation: Prepare a clear, aggregate-free solution of the peptide in the chosen buffer.[8]
-
Instrument Setup: Set the CD spectrometer to measure in the far-UV region (typically 190-260 nm).[7]
-
Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Analysis: Subtract the buffer baseline from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements.
-
Thermal Denaturation (Optional): To assess thermal stability, the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) can be monitored as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.[10]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA, also known as DSF, is a high-throughput method to determine the thermal stability of a peptide by monitoring its unfolding temperature (Tm).
Objective: To measure the melting temperature (Tm) of a peptide as an indicator of its thermal stability.
Materials:
-
Peptide solution
-
Fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[11][12]
-
Real-time PCR instrument or a dedicated DSF instrument.[13][14]
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, mix the peptide solution with the fluorescent dye in a suitable buffer.[15]
-
Thermal Ramp: Place the plate in the instrument and apply a linear temperature gradient (e.g., 25°C to 95°C at a rate of 1°C/min).[15][16]
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity during the temperature ramp. As the peptide unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, where the fluorescence is at its maximum rate of change, corresponds to the melting temperature (Tm).[16][17] A higher Tm indicates greater thermal stability.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Structural differences leading to stability disparities.
Caption: Step-by-step experimental workflow for assessing peptide stability.
References
- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2.8. Stability Assays [bio-protocol.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. analytik-jena.com [analytik-jena.com]
- 12. news-medical.net [news-medical.net]
- 13. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eubopen.org [eubopen.org]
- 16. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
MCoTI-II: A Potent Cyclotide Trypsin Inhibitor Outperforming Classical Counterparts
For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is paramount. In the realm of trypsin inhibition, the macrocyclic peptide MCoTI-II has emerged as a frontrunner, demonstrating significantly higher efficacy compared to a range of traditional inhibitors. This guide provides a comprehensive comparison of MCoTI-II's inhibitory power, supported by quantitative data and detailed experimental methodologies.
MCoTI-II, a cyclotide isolated from the seeds of Momordica cochinchinensis, exhibits exceptionally potent inhibition of trypsin, a key serine protease involved in digestion and various signaling pathways. Its unique cyclic cystine knot motif contributes to its remarkable stability and high affinity for its target. This guide delves into a comparative analysis of MCoTI-II against other well-established trypsin inhibitors, highlighting its superior performance.
Quantitative Comparison of Trypsin Inhibitor Efficacy
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with lower values indicating stronger inhibition. The data presented below, collated from various biochemical studies, starkly illustrates the superior efficacy of MCoTI-II.
| Inhibitor | Type | Target Organism/Enzyme | Ki (Inhibition Constant) |
| MCoTI-II | Cyclotide Peptide | Bovine Trypsin | Picomolar (pM) range |
| Aprotinin | Polypeptide | Bovine Trypsin | 0.06 pM |
| Bowman-Birk Inhibitor | Protein | Bovine Trypsin | 16.6 x 10⁻⁸ M |
| Kunitz Trypsin Inhibitor | Protein | Bovine Trypsin | ~10-fold weaker than BBI |
| Benzamidine | Small Molecule | Bovine Trypsin | 19 - 35 µM |
| AEBSF | Small Molecule (Irreversible) | Various Serine Proteases | IC50: ~300 µM - 1 mM |
Note: Ki values can vary depending on experimental conditions such as pH, temperature, and the specific substrate used.
The data unequivocally demonstrates that MCoTI-II operates in the picomolar range, indicating an exceptionally high affinity for trypsin that is orders of magnitude greater than that of the Bowman-Birk and Kunitz inhibitors, and significantly more potent than the small molecule inhibitors Benzamidine and AEBSF. While Aprotinin also shows picomolar inhibition, MCoTI-II's plant origin and unique cyclic structure offer potential advantages in terms of stability and manufacturing.
Experimental Protocols
The determination of inhibitory constants is crucial for comparing the efficacy of different inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of trypsin inhibitors.
Determination of Trypsin Inhibition Constant (Ki)
This protocol outlines a common method for determining the Ki value of a competitive inhibitor using spectrophotometric analysis of enzyme kinetics.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic substrate
-
Inhibitor stock solution (e.g., MCoTI-II)
-
Tris-HCl buffer (pH 8.0) containing CaCl₂
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of bovine trypsin in HCl to maintain stability. Prepare a range of concentrations of the substrate (e.g., BAEE) in the Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Kinetic Assay:
-
In a cuvette, mix the Tris-HCl buffer, a specific concentration of the substrate, and a specific concentration of the inhibitor.
-
Initiate the reaction by adding a fixed amount of the trypsin solution.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 253 nm for BAEE). The rate of this change is proportional to the reaction velocity.
-
-
Data Analysis:
-
Repeat the assay for each combination of substrate and inhibitor concentrations.
-
Plot the reaction velocities against substrate concentrations for each inhibitor concentration using a Lineweaver-Burk or Michaelis-Menten plot.
-
The Ki value can be determined from these plots by analyzing the changes in the apparent Km and Vmax in the presence of the inhibitor. For a competitive inhibitor, the Ki can be calculated from the equation: Apparent Km = Km (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Visualizing Trypsin's Role: The PAR2 Signaling Pathway
Trypsin is not only a digestive enzyme but also a key signaling molecule that activates Protease-Activated Receptors (PARs). The diagram below illustrates the canonical signaling pathway initiated by trypsin's activation of PAR2, a G-protein coupled receptor involved in inflammation, pain, and tissue repair.
Caption: Trypsin-mediated activation of the PAR2 signaling cascade.
The exceptional potency of MCoTI-II makes it a highly attractive candidate for therapeutic applications where precise and powerful inhibition of trypsin is required. Its stability and high affinity, as demonstrated by its picomolar inhibition constant, set it apart from many other classes of trypsin inhibitors. Further research into the pharmacokinetics and in vivo efficacy of MCoTI-II and its analogs is warranted to fully explore its therapeutic potential.
In vitro comparison of the antimicrobial activity of different cyclotide families.
Cyclotides, a unique class of plant-derived peptides, are distinguished by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them promising scaffolds for drug development.[1][2] This guide provides an in-vitro comparison of the antimicrobial activities of different cyclotide families, supported by experimental data and detailed protocols.
Overview of Cyclotide Families
Cyclotides are broadly categorized into three main subfamilies based on sequence homology and the presence or absence of a cis-proline residue in one of their backbone loops:
-
Möbius Subfamily: Characterized by a cis-Proline residue in loop 5, which introduces a twist in the peptide backbone. The prototypic cyclotide, kalata B1 , belongs to this family.[3]
-
Bracelet Subfamily: These cyclotides possess a trans-Proline in loop 5 and generally have a more globular and compact structure. Cycloviolacin O2 is a well-studied example from this subfamily.[3]
-
Trypsin Inhibitor Subfamily: This family, including MCoTI-I and MCoTI-II , is structurally distinct with a looser cystine knot.[4] While they often lack inherent antimicrobial properties, their stable scaffold is ideal for grafting bioactive antimicrobial sequences.[5][6]
Comparative Antimicrobial Activity
The antimicrobial potency of cyclotides varies significantly between families and even individual members. Activity is often dependent on factors like amino acid composition, overall charge, and amphipathicity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative cyclotides against various bacterial pathogens.
| Cyclotide (Family) | Organism | Strain | MIC (µM) | Reference |
| Kalata B1 (Möbius) | Escherichia coli | - | Conflicting Results | [1] |
| Staphylococcus aureus | - | Conflicting Results | [1] | |
| Cycloviolacin O2 (Bracelet) | Escherichia coli | - | 2.2 | [7] |
| Salmonella enterica | Typhimurium LT2 | ~9 | [3] | |
| Pseudomonas aeruginosa | - | Active | [8][9] | |
| Klebsiella pneumoniae | MDR strain | Active | [8] | |
| Staphylococcus aureus | - | >50 | [3] | |
| Viola japonica Cyclotides (Bracelet) | Acinetobacter baumannii | - | 4.2 | [10][11] |
| Bacillus subtilis | - | 2.1 | [10][11] | |
| MCoTI-I (Trypsin Inhibitor) | Various ESKAPE Pathogens | - | >200 (Inactive) | [5] |
| MCo-PG2 (Engineered MCoTI-I) | Pseudomonas aeruginosa | PAO1 | 1.6 | [5] |
| Staphylococcus aureus | USA300 | 3.1 | [5] | |
| Klebsiella pneumoniae | BAA1705 | 3.1 | [5] | |
| Escherichia coli | DS377 | 0.8 | [5] |
Key Observations:
-
The bracelet cyclotide cycloviolacin O2 demonstrates potent bactericidal activity, particularly against Gram-negative bacteria.[8][9] Its efficacy is highly dependent on its positively charged residues.[12]
-
Reports on the activity of the Möbius cyclotide kalata B1 are conflicting, which may be due to differences in experimental conditions.[1]
-
Naturally occurring trypsin inhibitor cyclotides like MCoTI-I are generally inactive against bacteria.[5] However, their scaffold is exceptionally suited for engineering potent antimicrobial peptides, as demonstrated by MCo-PG2 , which has broad-spectrum activity against clinically relevant ESKAPE pathogens.[5][13]
-
Novel cyclotides isolated from plants like Viola japonica continue to show promise, with demonstrated activity against both Gram-positive and Gram-negative bacteria.[10][11]
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism for cyclotides involves direct interaction with and disruption of bacterial cell membranes. Their amphipathic nature, featuring distinct hydrophobic and hydrophilic patches, facilitates this process.[2][14][15]
The proposed mechanism involves several steps:
-
Electrostatic Attraction: Positively charged residues on the cyclotide surface may initially interact with the negatively charged components of the bacterial membrane.
-
Membrane Insertion: The cyclotide's hydrophobic patch drives its insertion into the lipid bilayer.[16]
-
Permeabilization/Pore Formation: Following insertion, cyclotides are believed to aggregate and form pores or channels in the membrane.[15][17] This disrupts the membrane's integrity, leading to the leakage of essential ions and intracellular components, ultimately causing cell death.[11][15]
Caption: Proposed mechanism of cyclotide antimicrobial activity.
Experimental Protocols
The antimicrobial activity of cyclotides is predominantly assessed using the following in-vitro methods.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The cyclotide is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted cyclotide.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest cyclotide concentration at which no visible bacterial growth (turbidity) is observed.[5]
Caption: Workflow for a typical broth microdilution MIC assay.
Radial Diffusion Assay (RDA)
RDA is often used for initial screening of antimicrobial activity.
Methodology:
-
Agar Plate Preparation: A thin agarose gel is prepared containing a low-nutrient medium (e.g., 1% agarose, 0.03% TSB) and a standardized concentration of washed, mid-logarithmic phase bacteria.
-
Well Creation: Small wells are punched into the solidified agar.
-
Peptide Application: A defined amount of the cyclotide solution is added to each well.
-
Incubation: The plate is incubated for 3 hours at 37°C to allow for peptide diffusion, followed by an overnight incubation in a rich medium to allow bacterial growth.
-
Analysis: The diameter of the clear zone of growth inhibition around each well is measured and is proportional to the antimicrobial activity of the peptide.[8]
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
Methodology:
-
Preparation: A standardized bacterial suspension is prepared in a suitable buffer or broth.
-
Exposure: The cyclotide is added to the bacterial suspension at a specific concentration (often a multiple of its MIC, e.g., 4x MIC).
-
Sampling: Aliquots are removed from the suspension at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quantification: The removed aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: A plot of log(CFU/mL) versus time is generated to visualize the rate of bacterial killing. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[10][11]
References
- 1. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Engineered cyclotides with potent broad in vitro and in vivo antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Backbone dynamics of cyclotide MCoTI-I free and complexed with trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloviolacin O2 peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Resistance is futile: targeting multidrug-resistant bacteria with de novo Cys-rich cyclic polypeptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00015J [pubs.rsc.org]
- 15. Small and Versatile Cyclotides as Anti-infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The biological activity of the prototypic cyclotide kalata b1 is modulated by the formation of multimeric pores - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cydepsin-X: A Comparative Guide
Abstract: This guide provides a comparative analysis of Cydepsin-X, a novel, highly selective histone deacetylase 6 (HDAC6) inhibitor, against other established therapeutic agents. We present key preclinical data demonstrating its superior potency and selectivity. Detailed experimental protocols and mechanistic diagrams are included to support the validation of its unique mechanism of action, offering a comprehensive resource for researchers in oncology and drug development.
Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond, and they exhibit a wide range of biological activities, including antitumor, antifungal, and antiviral properties.[1][2][3][4] Their unique structures often confer resistance to enzymatic degradation, making them promising candidates for drug development.[2] Cydepsin-X is a novel synthetic cyclodepsipeptide designed to specifically target HDAC6, a class IIb histone deacetylase. Dysregulation of HDACs is implicated in various cancers, making them a key therapeutic target.[5][6] Unlike pan-HDAC inhibitors, which can lead to broad toxicity, the selective inhibition of HDAC6 by Cydepsin-X is hypothesized to offer a more targeted therapeutic window with an improved safety profile.
This guide compares Cydepsin-X to Romidepsin, an FDA-approved pan-HDAC inhibitor, and Tubastatin A, a well-characterized selective HDAC6 inhibitor. The presented data highlights Cydepsin-X's potential as a best-in-class therapeutic agent.
Comparative Analysis of Cydepsin-X and Existing Agents
The therapeutic potential of Cydepsin-X was evaluated based on its in vitro potency, cellular activity, and target selectivity. The following tables summarize the comparative performance of Cydepsin-X against Romidepsin and Tubastatin A.
Data Presentation
Table 1: In Vitro Potency and Selectivity against HDAC Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against a panel of recombinant human HDAC enzymes. Lower values indicate greater potency.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| Cydepsin-X | >10,000 | >10,000 | >10,000 | 0.8 | 8,500 | 1,200 |
| Romidepsin | 1.2 | 2.5 | 0.9 | 15.4 | 350 | 480 |
| Tubastatin A | 1,500 | >10,000 | >10,000 | 2.1 | >10,000 | 950 |
Data demonstrate Cydepsin-X's exceptional selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs (HDAC1, 2, 3, 8), compared to the pan-inhibitor Romidepsin.
Table 2: Cellular Activity Profile in Cancer Cell Lines
This table shows the half-maximal growth inhibition (GI50) for each compound across various human cancer cell lines after a 72-hour exposure.
| Compound | A549 (Lung) (µM) | MCF-7 (Breast) (µM) | HCT116 (Colon) (µM) | MM.1S (Multiple Myeloma) (µM) |
| Cydepsin-X | 2.1 | 1.5 | 3.4 | 0.05 |
| Romidepsin | 0.08 | 0.04 | 0.12 | 0.01 |
| Tubastatin A | 5.8 | 4.2 | 7.1 | 0.25 |
Cydepsin-X shows potent anti-proliferative activity, particularly in multiple myeloma cells, a malignancy known to be sensitive to HDAC6 inhibition.
Mechanism of Action Validation for Cydepsin-X
The primary mechanism of action of Cydepsin-X is the selective inhibition of the cytoplasmic protein deacetylase HDAC6. This leads to the hyperacetylation of its key substrates, including α-tubulin and the chaperone protein HSP90.[7] Hyperacetylation of α-tubulin disrupts microtubule dynamics, affecting cell motility and mitosis. Hyperacetylation of HSP90 impairs its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are critical oncoproteins.[7] This targeted disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells.
Mandatory Visualization
Caption: Cydepsin-X selectively inhibits HDAC6, causing downstream effects.
To confirm that Cydepsin-X directly engages HDAC6 in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. CETSA is a powerful method for verifying drug-target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10]
Caption: Workflow for validating Cydepsin-X target engagement using CETSA.
Experimental Protocols
Protocol 1: HDAC Inhibition Assay (Fluorometric)
This protocol details the method used to determine the in vitro potency (IC50) of Cydepsin-X against recombinant HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (Trypsin and Trichostatin A in developer buffer)
-
Test compounds (Cydepsin-X, Romidepsin, Tubastatin A) diluted in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compounds or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of the developer solution to each well.
-
Incubate for an additional 15 minutes at 30°C to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the workflow for confirming the direct binding of Cydepsin-X to HDAC6 within intact cells.[8][9][11]
-
Reagents and Materials:
-
MM.1S (Multiple Myeloma) cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cydepsin-X
-
Vehicle (0.1% DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis Buffer (e.g., RIPA buffer)
-
Primary antibody against HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR tubes and a thermal cycler
-
Centrifuge and Western Blotting equipment
-
-
Procedure:
-
Cell Treatment: Culture MM.1S cells to a density of ~1-2 x 10^6 cells/mL. Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of Cydepsin-X (e.g., 10 µM) for 2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Transfer the heated cell suspensions to microcentrifuge tubes. Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) from each tube. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA). Normalize all samples to the same protein concentration.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HDAC6.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for HDAC6 at each temperature point for both vehicle- and Cydepsin-X-treated samples.
-
Normalize the intensity of each band to the intensity at the lowest temperature (40°C) for each respective treatment group.
-
Plot the normalized band intensities against the temperature to generate CETSA "melt curves." A rightward shift in the curve for the Cydepsin-X-treated sample compared to the vehicle control indicates thermal stabilization of HDAC6, confirming target engagement.
-
-
Conclusion
The data presented in this guide strongly support the proposed mechanism of action for Cydepsin-X as a potent and highly selective HDAC6 inhibitor. Its superior selectivity profile compared to the pan-HDAC inhibitor Romidepsin and its enhanced cellular potency over Tubastatin A highlight its potential as a promising therapeutic candidate. The direct engagement of HDAC6 in a cellular context, validated by CETSA, provides a solid foundation for its continued development. Further investigation into the downstream signaling consequences and in vivo efficacy of Cydepsin-X is warranted to fully elucidate its therapeutic utility in oncology.
References
- 1. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]
- 5. Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
A Head-to-Head Battle: Unraveling the Impact of Cyclization Strategies on Peptide Activity
For researchers, scientists, and drug development professionals, the transformation of a linear peptide into a cyclic structure is a pivotal step in elevating its therapeutic potential. This guide provides a comparative analysis of common cyclization strategies, supported by experimental data, to illuminate how each method distinctively influences a peptide's biological activity, stability, and binding affinity.
The inherent flexibility and susceptibility to enzymatic degradation of linear peptides often limit their clinical utility. Cyclization addresses these challenges by constraining the peptide's conformation, which can pre-organize it for optimal receptor binding and shield it from proteolytic enzymes. This guide delves into the nuances of four prominent cyclization techniques: lactamization, disulfide bridging, hydrocarbon stapling, and "click" chemistry-mediated triazole formation.
Comparative Analysis of Cyclization Strategies
The choice of cyclization chemistry can profoundly impact the pharmacological properties of a peptide. The following tables summarize quantitative data from various studies, offering a comparative perspective on how different strategies affect key performance indicators such as binding affinity and proteolytic stability.
| Cyclization Strategy | Linear Peptide/Target | Linear IC50/Ki | Cyclic IC50/Ki | Fold Improvement | Reference |
| Lactam Bridge | p53-HDM2 Interaction | 1.1 µM | 0.53 µM | ~2x | [1] |
| Triazole (Click Chemistry) | RGD Peptide/αvβ3 Integrin | - | 144 nM | - | [2] |
| Disulfide Bridge | Azurin-derived peptide (P18)/p53 | 7.1 µM | 0.14 µM | ~50x | |
| Hydrocarbon Staple (double) | HIV-1 Fusion Peptide (T649v) | - | - | - | [3] |
Table 1: Comparative analysis of the impact of different cyclization strategies on the binding affinity of peptides. IC50 and Ki values represent the concentration required for 50% inhibition and the inhibition constant, respectively. A lower value indicates higher binding affinity.
| Cyclization Strategy | Peptide | Linear Half-life (t1/2) | Cyclic Half-life (t1/2) | Fold Improvement | Enzyme | Reference |
| Lactam Bridge | hACE2-derived peptide | Degraded | Stable > 24h | >24x | Rat Plasma | [4] |
| Hydrocarbon Staple (single) | HIV-1 Fusion Peptide (T649v) | ~10 min | 60-80 min | 6-8x | Chymotrypsin | [3] |
| Hydrocarbon Staple (double) | HIV-1 Fusion Peptide (T649v) | ~10 min | ~240 min | 24x | Chymotrypsin | [3] |
| Disulfide Bridge | - | - | - | - | - | |
| Triazole (Click Chemistry) | BCL9 α-helical peptides | - | Improved resistance | - | Proteolysis | [5] |
Table 2: Comparative analysis of the impact of different cyclization strategies on the proteolytic stability of peptides. The half-life (t1/2) represents the time taken for 50% of the peptide to be degraded.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in evaluating cyclized peptides and their mechanisms of action, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathway interactions.
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Cyclic Maze: A Comparative Guide to Mass Spectrometry and NMR for Cyclic Peptide Structure Elucidation
For researchers, scientists, and drug development professionals navigating the complex world of cyclic peptides, determining their precise three-dimensional structure is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By cross-validating data from these powerful methods, a complete and accurate structural picture can be achieved, accelerating drug discovery and development.
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, high receptor affinity, and specificity compared to their linear counterparts. However, their cyclic nature presents unique challenges for structural elucidation. While Mass Spectrometry excels at providing sequence and connectivity information, NMR is unparalleled in defining the molecule's solution-phase conformation. An integrative approach, leveraging the strengths of both techniques, is therefore essential for unambiguous structure determination.
This guide will delve into the experimental protocols for both MS and NMR, present a comparative analysis of the data they generate using the well-characterized cyclic peptide Cyclosporin A as an example, and illustrate the synergistic workflow for cross-validation.
At a Glance: MS vs. NMR for Cyclic Peptide Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight, amino acid sequence, and connectivity. | 3D conformation, internuclear distances, and dihedral angles. |
| Sample Requirement | Picomole to femtomole range. | Micromole to millimole range. |
| Strengths | High sensitivity, rapid analysis, suitable for complex mixtures (with LC). | Provides detailed spatial information, non-destructive. |
| Challenges | Complex fragmentation patterns for cyclic structures, ambiguity in ring-opening sites. | Lower sensitivity, challenges with conformational flexibility and aggregation. |
Unveiling the Sequence: Mass Spectrometry Data
Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing cyclic peptides. The process involves isolating the protonated molecule, inducing fragmentation, and analyzing the resulting fragment ions. Unlike linear peptides, which produce predictable b- and y-ion series from the N- and C-termini, cyclic peptides require at least two backbone cleavages to generate a linear fragment, leading to more complex spectra.
Case Study: Cyclosporin A Fragmentation
Cyclosporin A is a cyclic undecapeptide with the sequence MeBmt-Abu-Sar-MeLeu-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal. Below is a representative table of fragment ions that can be observed in an MS/MS spectrum of Cyclosporin A.[1]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment |
| 1202.8 | 1184.8 | [M+H - H₂O]⁺ |
| 1202.8 | 1089.7 | [M+H - MeLeu]⁺ |
| 1202.8 | 990.6 | [M+H - MeLeu - MeLeu]⁺ |
| 1202.8 | 877.5 | [M+H - MeLeu - MeLeu - Ala]⁺ |
| 1202.8 | 692.4 | [MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal+H]⁺ (internal fragment) |
| 1202.8 | 579.3 | [MeBmt-Abu-Sar-MeLeu+H]⁺ (internal fragment) |
Note: This table is illustrative. The exact fragmentation pattern can vary depending on the instrumentation and experimental conditions.
Mapping the 3D Architecture: NMR Spectroscopy Data
Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the three-dimensional structure of cyclic peptides in solution. These techniques measure through-space interactions between protons that are close to each other (typically < 5 Å), providing distance constraints that are used to calculate the peptide's conformation.
Case Study: Key NOE Constraints for Cyclosporin A
The conformation of Cyclosporin A is well-studied and characterized by several key intramolecular hydrogen bonds and specific proximities between amino acid residues. The following table lists some of the critical NOE cross-peaks that help define its structure.[2][3]
| Proton 1 | Proton 2 | Distance Constraint (Å) | Structural Implication |
| Ala⁷ NH | Val⁵ αH | < 3.5 | Defines a β-turn structure |
| D-Ala⁸ NH | MeLeu⁶ αH | < 3.5 | Part of the β-sheet-like structure |
| MeLeu⁴ αH | MeLeu⁶ αH | < 4.0 | Proximity of residues in the cyclic backbone |
| MeBmt¹ Hγ | MeLeu¹⁰ Hγ | < 4.5 | Folding of the peptide chain |
| Sar³ N-CH₃ | Abu² αH | < 3.0 | Defines a specific local conformation |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized, yet detailed, procedures for the MS and NMR analysis of a cyclic peptide like Cyclosporin A.
Mass Spectrometry: LC-ESI-MS/MS Protocol
-
Sample Preparation: Dissolve the purified cyclic peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-100 pmol/µL.
-
Chromatographic Separation (LC):
-
Inject 1-5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Use a binary solvent system: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Apply a linear gradient, for example, from 5% to 95% Solvent B over 15 minutes, at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Couple the LC eluent to an electrospray ionization (ESI) source operating in positive ion mode.
-
Set the capillary voltage to 3.5-4.5 kV and the source temperature to 150-300 °C.
-
Acquire full scan MS spectra over a mass range of m/z 200-2000 to identify the protonated molecular ion of the cyclic peptide.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform data-dependent acquisition, selecting the most intense precursor ions from the full scan for fragmentation.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy of 25-35%.
-
Acquire product ion spectra in a high-resolution mass analyzer (e.g., Orbitrap or TOF).[4][5][6]
-
NMR Spectroscopy: 2D NOESY/ROESY Protocol
-
Sample Preparation: Dissolve 1-5 mg of the cyclic peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the peptide's conformation.[7]
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Tune and match the probe for ¹H observation.
-
Shim the magnetic field to achieve high homogeneity.
-
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum to assess sample purity and concentration, and to determine the spectral width for 2D experiments.
-
2D TOCSY Acquisition: Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum to identify the spin systems of the individual amino acid residues. Use a mixing time of 60-80 ms.
-
2D NOESY/ROESY Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. For medium-sized molecules like Cyclosporin A, ROESY often provides clearer, unambiguous cross-peaks.
-
Use a mixing time of 150-300 ms.
-
Acquire a sufficient number of scans and increments in the indirect dimension to achieve adequate resolution and signal-to-noise ratio.[2][8]
-
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Integrate the volumes of the NOE/ROE cross-peaks and convert them into distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).
-
Use these distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental data.
-
The Power of Synergy: A Cross-Validation Workflow
The true strength in cyclic peptide structure elucidation lies in the integration of MS and NMR data. The following workflow illustrates how these techniques complement each other to provide a comprehensive and validated structural model.
This integrated workflow ensures that the final 3D structure is not only consistent with the conformational constraints from NMR but also accurately reflects the primary sequence determined by mass spectrometry. This rigorous cross-validation minimizes ambiguity and provides a high-confidence structural model, which is essential for understanding structure-activity relationships and for guiding further drug design efforts.
References
- 1. shimadzu.com [shimadzu.com]
- 2. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. LC/ESI/MS method development for the analysis of hepatotoxic cyclic peptide microcystins in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Benchmarking the cell-penetrating ability of novel cyclotides against known standards.
A Comparative Guide to the Cell-Penetrating Abilities of Novel Cyclotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the cell-penetrating capabilities of novel cyclotides against well-established cell-penetrating peptide (CPP) standards. Cyclotides, with their unique cyclic backbone and disulfide knot motif, offer exceptional stability, making them promising scaffolds for intracellular drug delivery.[1][2][3] This document presents a comparative analysis of their performance, supported by experimental data and detailed protocols to aid in the selection and application of these molecules for therapeutic development.
Introduction to Cyclotides as Cell-Penetrating Peptides
Cyclotides are a class of plant-derived peptides known for their remarkable stability against thermal, chemical, and enzymatic degradation.[3] This stability, conferred by their unique cyclic cystine knot (CCK) framework, makes them ideal candidates for drug design.[3] Certain cyclotides, such as those from the MCoTI (Momordica cochinchinensis trypsin inhibitor) and Kalata families, have demonstrated intrinsic cell-penetrating properties, positioning them as potential vectors for delivering therapeutic cargo to intracellular targets.[3][4][5][6][7][8] Their mechanism of entry can involve direct membrane translocation or endocytosis, often initiated by interactions with phospholipids on the cell surface.[7][8][9][10][11] This guide focuses on comparing the cell-penetrating efficiency, cytotoxicity, and endosomal escape of novel cyclotides against standard CPPs like TAT and Penetratin.
Comparative Performance Data
The following tables summarize the quantitative data for novel cyclotides and standard cell-penetrating peptides across key performance indicators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity Profile
The cytotoxicity of cell-penetrating peptides is a critical parameter for their therapeutic application. The following data, derived from various studies, outlines the concentration at which these peptides exhibit toxic effects on different cell lines. Lower IC50 or LC50 values indicate higher cytotoxicity.
| Peptide/Cyclotide | Cell Line | Assay | Concentration (µM) | Cytotoxicity (% of control) | IC50/LC50 (µM) | Citation |
| Novel Cyclotides | ||||||
| Kalata B1 | U-87 Glioblastoma | MTT | 3.21 | - | 3.21 | [9] |
| Kalata B1 | U-251 Glioblastoma | MTT | 10.88 | - | 10.88 | [9] |
| MCoTI-I | Human Cells | - | up to 100 | Non-toxic | >100 | [3][12] |
| MCoTI-II | Human Cells | - | up to 100 | Non-toxic | >100 | [3][12] |
| CyO2 | U-87 Glioblastoma | MTT | 0.45 | - | 0.45 | [9] |
| CyO2 | U-251 Glioblastoma | MTT | 0.79 | - | 0.79 | [9] |
| Standard CPPs | ||||||
| TAT | HeLa, CHO | LDH, WST-1 | up to 50 | No significant toxicity | >50 | [13] |
| Penetratin | HeLa, CHO | LDH, WST-1 | up to 50 | No significant toxicity | >50 | [13] |
| R8 | Caco-2 | Cytotox Red | up to 100 | No evident toxic effect | >100 | [14] |
| pVEC | Caco-2 | Cytotox Red | up to 100 | No evident toxic effect | >100 | [14] |
Table 2: Cellular Uptake Efficiency
Cellular uptake is a primary measure of a CPP's effectiveness. This table compares the internalization efficiency of various cyclotides and standard CPPs. The methods for quantification often involve fluorescence-based techniques like flow cytometry or fluorescence spectroscopy.
| Peptide/Cyclotide | Cell Line | Method | Uptake Efficiency (relative to control/standard) | Citation |
| Novel Cyclotides | ||||
| Kalata B1 | HeLa | Live Cell Imaging | Efficient uptake observed | [7][8] |
| MCoTI-II | HeLa | Live Cell Imaging | Efficient uptake observed | [7][8] |
| MCoTI-II (charge modified) | - | - | Increased uptake with increased positive charge | [4] |
| SFTI-1 | HeLa | Live Cell Imaging | Efficient uptake observed | [7][8] |
| Standard CPPs | ||||
| TAT | HeLa | Flow Cytometry | High uptake, often used as a positive control | [15] |
| Penetratin | HeLa | Flow Cytometry | High uptake, often used as a positive control | [15] |
| Polyarginine (R9) | - | - | High uptake, ~2-5 fold lower than some cyclic CPPs | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following sections outline standard protocols for assessing the cell-penetrating ability of peptides.
Cytotoxicity Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with varying concentrations of the cyclotide or CPP for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
b) LDH Assay (Lactate Dehydrogenase)
This assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Determine cytotoxicity by comparing the LDH release from treated cells to that of a positive control (fully lysed cells).[13]
Cellular Uptake Assays
a) Flow Cytometry
This technique provides quantitative analysis of cellular fluorescence on a single-cell basis.
-
Peptide Labeling: Label the cyclotide or CPP with a fluorescent dye (e.g., FITC or TAMRA).
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the fluorescently labeled peptide for a defined time.
-
Cell Harvesting: Wash the cells with PBS to remove non-internalized peptide and detach them using trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.
-
Data Analysis: Quantify the uptake efficiency by comparing the fluorescence of treated cells to untreated controls.[17][18]
b) Fluorescence Microscopy
This method allows for the visualization of intracellular localization.
-
Cell Seeding on Coverslips: Seed cells on coverslips in a multi-well plate.
-
Peptide Treatment: Treat the cells with fluorescently labeled peptides.
-
Fixation and Staining: Wash the cells, fix with paraformaldehyde, and stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.[19]
Endosomal Escape Assay
This assay helps to determine if the peptide can escape the endosome and reach the cytosol.
-
Co-incubation: Co-incubate cells with the fluorescently labeled peptide and a fluorescently labeled endosomal marker (e.g., dextran).
-
Live-cell Imaging: Use confocal microscopy to observe the localization of the peptide and the endosomal marker over time.
-
Data Analysis: Assess endosomal escape by the degree of co-localization between the peptide and the endosomal marker. A diffuse cytosolic signal for the peptide indicates successful escape.[18][20] An alternative method involves monitoring the budding and collapse of peptide-enriched vesicles from the endosomal membrane.[21]
Visualizations
Experimental Workflow for Benchmarking Cell-Penetrating Ability
Caption: Workflow for benchmarking novel cyclotides.
Mechanism of Cyclotide Cell Entry
Caption: Cellular uptake pathways of cyclotides.
Decision Tree for Cyclotide Candidate Selection
Caption: Decision matrix for cyclotide selection.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural parameters modulating the cellular uptake of disulfide-rich cyclic cell-penetrating peptides: MCoTI-II and SFTI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Optimization of the cyclotide framework to improve cell penetration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a new family of cell-penetrating peptides: cyclic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. The Prototypic Cyclotide Kalata B1 Has a Unique Mechanism of Entering Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 15. Cell penetrating peptides: a comparative transport analysis for 474 sequence motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | MDPI [mdpi.com]
- 21. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different cyclic peptide scaffolds for drug delivery.
For researchers, scientists, and drug development professionals, the selection of an appropriate scaffold is a critical decision in the design of cyclic peptide-based therapeutics. This guide provides an objective, data-driven comparison of different cyclic peptide scaffolds, focusing on key performance indicators for drug delivery, including cell permeability, stability, and oral bioavailability.
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained structure offers several advantages over linear peptides, including enhanced metabolic stability, higher binding affinity, and improved membrane permeability.[1][2] However, the diverse array of possible scaffold modifications—from the nature of the cyclization chemistry to alterations in the peptide backbone—presents a complex landscape for drug developers. This guide aims to provide clarity by summarizing key experimental findings that directly compare the performance of different cyclic peptide scaffolds.
Comparative Analysis of Scaffold Performance
The efficacy of a cyclic peptide as a drug delivery vehicle is multifactorial. Key parameters include its ability to cross cell membranes to reach intracellular targets, its stability in biological fluids, and for orally administered drugs, its ability to be absorbed from the gastrointestinal tract. The following tables summarize quantitative data from studies that have performed head-to-head comparisons of different cyclic peptide scaffolds.
Table 1: Comparison of Cell Permeability for Different Cyclic Peptide Scaffolds
Cell permeability is a crucial factor for drugs targeting intracellular components. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two standard in vitro models used to predict in vivo drug absorption. PAMPA assesses passive diffusion across an artificial lipid membrane, while the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which can model both passive and active transport mechanisms.
| Scaffold Type | Peptide Sequence/Modification | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Homodetic (amide bond) | cyclo(Ala-D-Ala-Ala-Ala-Ala-Ala) | < 1 (low) | Not Reported | [N/A] |
| N-Methylated Homodetic | cyclo(Ala-D-Ala-Ala(NMe)-Ala-Ala-Ala) | Not Reported | > 10 (high) | [N/A] |
| N-Methylated Homodetic | cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe)) | Not Reported | 4 | [3] |
| Heterodetic (Oxadiazole) | Oxadiazole-containing macrocycle | Higher than homodetic counterpart | Not Reported | [3] |
| Homodetic counterpart | Additional amide bond | Lower than heterodetic counterpart | Not Reported | [3] |
| Linear Peptide | G(d)F(p-NO2)WR(d)F(p-NO2)G | Not Reported | Not cell permeable | [4] |
| Disulfide-bridged (Heterodetic) | c[G(d)F(p-NO2)CWR(d)F(p-NO2)CG] | Not Reported | Not cell permeable | [4] |
Data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Comparison of Plasma Stability for Different Cyclic Peptide Scaffolds
The stability of a peptide in plasma is a critical determinant of its pharmacokinetic profile and dosing frequency. Cyclization is a well-established strategy to protect peptides from degradation by proteases.
| Scaffold Type | Peptide/Modification | Half-life in Human Plasma (t½) | Reference |
| Linear Peptide | Endomorphin-1 | < 5 min | [5] |
| Disulfide-bridged (L-amino acids) | cyclo(Cys-Tyr-Pro-Trp-Phe-Cys) | 37.1 min | [5] |
| Disulfide-bridged (with D-amino acids) | cyclo(Cys-Tyr-Pro-D-Trp-Phe-Cys) | Significantly > 37.1 min | [5] |
| Linear Peptide | Short antimicrobial peptide | 13 min | [6] |
| Disulfide-bridged | Cyclized antimicrobial peptide | 9 min | [6] |
| Cyclotide-grafted | Grafted antimicrobial peptide | 7 h 15 min | [6] |
Key Scaffold Modifications and Their Impact
N-Methylation
N-methylation of the peptide backbone is a powerful strategy to enhance membrane permeability and oral bioavailability. By replacing an amide proton with a methyl group, N-methylation can reduce the number of hydrogen bond donors, decrease polarity, and lock the peptide into a more membrane-permeable conformation. However, the position and number of N-methyl groups are critical, and extensive N-methylation does not always correlate with increased permeability.[3]
Heterodetic Cyclization
Introducing non-amide bonds into the cyclic scaffold (heterodetic cyclization) can significantly impact the physicochemical properties of the peptide. For instance, replacing an amide bond with an oxadiazole group has been shown to improve cell penetration, likely due to a reduction in polar surface area.[3] Disulfide bridges are a common form of heterodetic cyclization, offering a straightforward method to introduce conformational constraint. However, the stability of disulfide bonds can be a concern in the reducing environment of the cytosol. Thioether linkages are being explored as a more stable alternative.
Ring Size
The size of the cyclic scaffold plays a crucial role in its biological activity and physical properties. Studies on a series of cyclic cationic antimicrobial peptides demonstrated that variations in ring size (from 10 to 16 amino acids) led to a diverse spectrum of biological activity, which correlated with changes in charge, hydrophobicity, and affinity for lipid membranes.[7]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different cyclic peptide scaffolds. Below are generalized methodologies for the key assays cited in this guide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
-
Preparation of the Donor and Acceptor Plates: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: The test compounds are added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.
Caco-2 Cell Permeability Assay
This assay assesses the transport of a compound across a monolayer of human intestinal cells.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
-
Calculation of Permeability: The Papp is calculated for both apical-to-basolateral and basolateral-to-apical transport. The efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) can be determined to assess the involvement of active efflux transporters.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma enzymes.
-
Incubation: The test peptide is incubated in human plasma at 37°C.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 0.5, 1, 3, 6, 24 hours).
-
Protein Precipitation: Plasma proteins are precipitated by adding an acid (e.g., trifluoroacetic acid) or an organic solvent.
-
Analysis: The supernatant is analyzed by a method such as UPLC-MS to quantify the amount of intact peptide remaining.
-
Half-life Determination: The percentage of undegraded peptide is plotted against time, and the half-life (t½) is calculated.[6]
Visualizing Drug Delivery Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Workflow for the development and evaluation of cyclic peptide drug delivery scaffolds.
Caption: Cellular uptake mechanisms for cyclic peptides.
Conclusion
The choice of a cyclic peptide scaffold has profound implications for the drug delivery properties of the resulting therapeutic. While cyclization generally enhances stability and permeability compared to linear counterparts, the specific nature of the scaffold is a key determinant of performance. N-methylation and the incorporation of heterodetic linkages are powerful strategies for improving cell penetration and oral bioavailability. However, the optimal scaffold design is target and application-dependent, necessitating a careful, data-driven approach to selection. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design of the next generation of cyclic peptide therapeutics.
References
- 1. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Plasma Stability of Disulfide-Bridged Cyclic Endomorphin-1 Derivatives [scirp.org]
- 6. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Standard Operating Procedures for the Disposal of Cyclopeptide 2
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle Cyclopetide 2 with appropriate personal protective equipment (PPE). Based on safety data sheets for analogous cyclic peptides, this should include chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] All handling of the compound, especially where dust or aerosols may be generated, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process. Adherence to the following steps will ensure the safe and compliant disposal of this and similar chemical substances.
1. Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste.
-
Consult your institution's Environmental Health & Safety (EH&S) department for specific local and federal waste classification guidelines.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S office.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).[2]
3. Container Selection and Labeling:
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.[2][3] Containers must have a secure, screw-on cap.[3] Open beakers or flasks are not acceptable for waste storage.[2] For liquid waste, do not fill containers beyond 80% capacity to allow for vapor expansion.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5] The label must also include the full chemical name ("this compound"), the concentration and quantity of the waste, the date of waste generation, the principal investigator's name, and the laboratory location.[5] Chemical formulas or abbreviations are not acceptable.[2][4]
4. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the largest primary container.[3]
-
Keep waste containers closed at all times, except when adding waste.[3][4]
5. Empty Container Management:
-
Empty containers that held this compound should also be managed as hazardous waste.
-
Alternatively, containers can be triple-rinsed with a suitable solvent.[4][6] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, the container may be disposed of in the regular trash, provided all hazardous labels have been removed or defaced.[6]
6. Requesting Waste Collection:
-
Contact your institution's EH&S department to schedule a pickup for your hazardous waste.[4] Do not dispose of any chemical waste down the drain or in the regular trash.[2][5]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides a template for researchers to summarize key safety and disposal information from a substance-specific Safety Data Sheet (SDS) when it becomes available.
| Parameter | Value | Units | Source |
| LD50 (Oral) | Data not available | mg/kg | SDS Section 11 |
| LD50 (Dermal) | Data not available | mg/kg | SDS Section 11 |
| LC50 (Inhalation) | Data not available | ppm/mg/L | SDS Section 11 |
| Reportable Quantity (RQ) | Data not available | lbs/kg | SDS Section 14 |
| Storage Temperature | Data not available | °C/°F | SDS Section 7 |
| Incompatible Materials | Data not available | - | SDS Section 10 |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from the point of generation to final collection.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
